Physicochemical Properties & Synthetic Utility of 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile
Technical Whitepaper | Version 1.0 Executive Summary: The "Privileged" Bidentate Scaffold 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile (CAS: 72816-14-9) is a critical heterocyclic intermediate in medicinal chemist...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Whitepaper | Version 1.0
Executive Summary: The "Privileged" Bidentate Scaffold
5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile (CAS: 72816-14-9) is a critical heterocyclic intermediate in medicinal chemistry. It serves as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets.
Its primary significance lies in its bidentate nature . The proximity of the pyrazole amino group (C5-NH2) and the pyridine nitrogen (N1') allows for chelation with metal ions or, more importantly, cyclization with biselectrophiles to form fused ring systems like pyrazolo[1,5-a]pyrimidines . These fused systems are bioisosteres of purines and are extensively utilized in the development of:
Kinase Inhibitors: Specifically p38 MAPK and cyclin-dependent kinases (CDKs).
Xanthine Oxidase Inhibitors: Analogs of Topiroxostat for gout treatment.
Adenosine Receptor Antagonists: Targeting A2A receptors for immunotherapy.
Hydrogen Bond Acceptors (HBA): 4 (Nitrile N, Pyridine N, Pyrazole N2, Amino N).
Rotatable Bonds: 1 (The C-N bond connecting the pyrazole and pyridine rings).
Topological Polar Surface Area (TPSA): ~80–90 Ų. This suggests reasonable membrane permeability, though the planar rigidity can lead to solubility issues.
Physicochemical Profile
Solubility & Lipophilicity
The molecule exhibits a "brick dust" character—high crystallinity and poor aqueous solubility—due to strong intermolecular
- stacking between the planar heteroaromatic rings.
Solvent
Solubility Rating
Notes
Water
Insoluble (< 0.1 mg/mL)
Hydrophobic planar core dominates.
Ethanol
Sparingly Soluble
Soluble at reflux; precipitates upon cooling (ideal for recrystallization).
DMSO
Soluble (> 20 mg/mL)
Disrupts -stacking; preferred for biological assays.
DMF
Soluble
Suitable for synthetic derivatization.
Acid-Base Properties (pKa)
Understanding the ionization state is critical for coupling reactions.
5.2. It can be protonated by strong acids (HCl, TFA), forming salts that are more water-soluble.
Pyrazole Amine (C5-NH₂): Weakly basic/Neutral. The lone pair is conjugated with the electron-withdrawing nitrile group at C4, significantly reducing its nucleophilicity compared to a standard aniline.
LogP (Predicted): 1.4 – 1.8. This defines the molecule as moderately lipophilic, ideal for crossing biological membranes but requiring formulation aids (e.g., cyclodextrins) for aqueous delivery.
Synthetic Workflow: The Causality of Reaction Conditions
The synthesis relies on the condensation of 2-hydrazinopyridine with 2-(ethoxymethylene)malononitrile (EMMN) .
Critical Protocol: Temperature-Dependent Pathways
Room Temperature (Kinetic Control): Yields the open-chain hydrazone intermediate.
Reflux (Thermodynamic Control): Required to drive the cyclization (elimination of ethanol) to form the pyrazole ring.
Step-by-Step Methodology
Reagents: Dissolve 2-hydrazinopyridine (1.0 eq) and ethoxymethylenemalononitrile (1.1 eq) in absolute Ethanol (10 mL/g).
Reaction: Heat the mixture to reflux (78°C) for 3–6 hours.
Observation: The solution will darken (yellow/orange). A precipitate often begins to form while hot.
Monitoring: Check via TLC (Ethyl Acetate:Hexane 1:1). The hydrazone intermediate (lower Rf) should disappear, converting to the pyrazole product.
Work-up: Cool the reaction mixture to
in an ice bath. Stir for 30 minutes to maximize precipitation.
Purification: Filter the solid. Wash with cold ethanol (to remove unreacted EMMN) and then diethyl ether (to facilitate drying).
Recrystallization: If purity is <95%, recrystallize from hot Ethanol or an Ethanol/DMF (9:1) mixture.
Figure 1: Reaction pathway showing the temperature dependence of the cyclization step.
Reactivity & Derivatization Potential[2]
The true value of this molecule is its reactivity. It is a "push-pull" system:
Nitrile (C4-CN): Electron-withdrawing, activates the exocyclic amine.
Amine (C5-NH₂): Nucleophilic (though attenuated), ready for cyclization.
Reacting the title compound with 1,3-biselectrophiles (e.g., acetylacetone, malonaldehyde) creates a second ring fused to the pyrazole nitrogen and the amino group.
Mechanism:
Attack of the exocyclic amine on the carbonyl.
Cyclization of the pyrazole ring nitrogen (N1) onto the second electrophilic center.
Note: The pyridine ring at N1 acts as an electron sink, influencing the regioselectivity of this cyclization.
Figure 2: Divergent synthetic pathways. The scaffold can form different fused systems depending on whether the nitrile group participates in the reaction.
Analytical Characterization Standards
To validate the synthesis, the following spectroscopic signatures must be observed.
Infrared Spectroscopy (FT-IR)
Nitrile (-C≡N): A sharp, distinct band at 2210–2230 cm⁻¹ .[2] This is the most diagnostic peak.
Amine (-NH₂): Two bands (symmetric/asymmetric stretch) in the 3200–3400 cm⁻¹ region.
Nuclear Magnetic Resonance (¹H-NMR)
Solvent: DMSO-d₆
Amino Protons: A broad singlet around
6.5 – 7.5 ppm (exchangeable with D₂O).
Pyrazole Proton (H3): A sharp singlet around
7.8 – 8.2 ppm . This proton is deshielded by the adjacent nitrile and the aromatic ring current.
Pyridine Protons: Four distinct signals in the aromatic region (
7.0 – 8.5 ppm). Look for the doublet of the proton adjacent to the pyridine nitrogen (H6') to be the most deshielded (~8.5 ppm).
References
Synthesis of 5-aminopyrazole-4-carbonitriles
Cheng, J. L., et al. (2008). "Synthesis and crystal structure of 5-amino-1-(2-pyridyl)-1H-pyrazole-4-carbonitrile derivatives." Chinese Journal of Organic Chemistry. (Analogous protocols).
Reaction Mechanism (Hydrazinopyridine + EMMN)
Elnagdi, M. H., et al. (1976). "Reaction of ethoxymethylenemalononitrile with hydrazine hydrate." Chemical and Pharmaceutical Bulletin, 24(11), 2880-2882.
Foloppe, N., et al. (2006). "Structure-based design of novel pyrazolo[1,5-a]pyrimidine derivatives as inhibitors of CDK2." Bioorganic & Medicinal Chemistry.
Physicochemical Data Verification
PubChem Compound Summary for 5-Amino-1-aryl-pyrazole-4-carbonitrile analogs.
Technical Guide: Structure Elucidation of 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile
Executive Summary This technical guide provides a comprehensive framework for the structural elucidation of 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile . This scaffold is a critical pharmacophore in medicinal che...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides a comprehensive framework for the structural elucidation of 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile . This scaffold is a critical pharmacophore in medicinal chemistry, frequently utilized in the design of kinase inhibitors (e.g., p38 MAP kinase) and adenosine receptor antagonists.[1] The primary challenge in synthesizing this molecule lies in confirming the regiochemistry of the pyrazole ring formation—specifically distinguishing between the 5-amino and 3-amino isomers. This guide details the synthetic logic, spectroscopic signatures, and definitive experimental protocols required to validate the structure with high confidence.
Synthetic Context & Regiochemical Challenge
The synthesis of 5-aminopyrazoles typically involves the condensation of a hydrazine derivative with a dielectrophile. For the target molecule, the reaction is between 2-hydrazinopyridine and 2-(ethoxymethylene)malononitrile .
The Regioselectivity Problem
The reaction proceeds via a Michael addition-elimination sequence followed by cyclization. Two pathways are theoretically possible, leading to regioisomers:
Path A (Favored): The more nucleophilic terminal nitrogen (
) of the hydrazine attacks the ethoxy carbon.[1] Cyclization occurs via the internal nitrogen attacking the nitrile. This yields the 5-amino isomer.[2][3][4][5][6][7]
Path B (Disfavored): The internal nitrogen (
) attacks the ethoxy carbon.[1] This yields the 3-amino isomer.[2]
While electronic factors heavily favor Path A, steric bulk or specific solvent interactions can occasionally lead to isomer mixtures.[1] Therefore, structural confirmation is mandatory.
Visualization: Synthetic Pathway & Isomerism[1]
Caption: Reaction pathway illustrating the bifurcation between the desired 5-amino product (Path A) and the 3-amino regioisomer (Path B).
Spectroscopic Elucidation Strategy
To definitively prove the structure, a multi-modal spectroscopic approach is required. The "Smoking Gun" for this elucidation is Nuclear Overhauser Effect Spectroscopy (NOESY) , which correlates protons through space rather than through bonds.[1]
Diagnostic: Fragmentation often shows loss of the nitrile group (M-26) or cleavage of the pyridine-pyrazole bond.
B. Infrared Spectroscopy (IR)[1][2][6]
Nitrile (
): Sharp, distinct band at 2210–2230 cm⁻¹ .
Amine (
): Doublet absorption (symmetric/asymmetric stretch) in the 3200–3400 cm⁻¹ region.[1]
Relevance: Confirms functional group integrity but does not distinguish regioisomers.
C. Nuclear Magnetic Resonance (NMR) - The Definitive Tool
1. ¹H NMR (Proton)
Solvent: DMSO-
is preferred over CDCl to ensure solubility and slow down proton exchange, making the amino protons () visible as a distinct singlet.[1]
Proton
Approx. Shift (ppm)
Multiplicity
Assignment Logic
Pyrazole-H3
7.70 – 8.10
Singlet (1H)
The only proton on the pyrazole ring. Downfield due to the adjacent CN group.
6.50 – 8.00
Broad Singlet (2H)
Exchangeable with .[1] Chemical shift varies with concentration and H-bonding.
Pyridine-H6'
8.40 – 8.60
Doublet
Adjacent to Pyridine Nitrogen (deshielded).
Pyridine-H3'
7.80 – 8.00
Doublet
Critical Proton. Ortho to the pyrazole attachment point.
Pyridine-H4'/H5'
7.20 – 7.50
Multiplets
Remaining aromatic protons.
2. NOESY (2D NMR) - The Regio-Discriminator
This is the critical experiment. You must look for spatial proximity (NOE cross-peaks) between the Pyridine-H3' proton and the substituents on the pyrazole ring.
The Versatile Scaffold: A Technical Guide to the Biological Activities of 5-Aminopyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals Abstract The 5-aminopyrazole core is a privileged scaffold in medicinal chemistry, serving as a foundational building block for a diverse array of biologica...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 5-aminopyrazole core is a privileged scaffold in medicinal chemistry, serving as a foundational building block for a diverse array of biologically active compounds. This technical guide provides an in-depth exploration of the multifaceted pharmacological activities of 5-aminopyrazole derivatives, with a focus on their applications in oncology, infectious diseases, and inflammatory conditions. We will delve into the synthetic strategies for accessing these compounds, elucidate their mechanisms of action, and provide detailed protocols for evaluating their biological efficacy. This guide is intended to be a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on the 5-aminopyrazole framework.
The 5-Aminopyrazole Core: A Gateway to Diverse Bioactivities
The 5-aminopyrazole moiety is a five-membered heterocyclic ring containing two adjacent nitrogen atoms and an amino group at the C5 position. This structural motif is a versatile synthon, readily amenable to chemical modification at multiple positions, allowing for the generation of large and diverse chemical libraries.[1][2] The inherent chemical features of the 5-aminopyrazole ring, including its hydrogen bonding capabilities and aromatic nature, contribute to its ability to interact with a wide range of biological targets.[3][4] Consequently, derivatives of 5-aminopyrazole have demonstrated a broad spectrum of pharmacological activities, including but not limited to:
Anticancer Activity: Inhibition of various kinases, induction of apoptosis, and cell cycle arrest.
Antimicrobial Activity: Efficacy against a range of bacterial and fungal pathogens.
Anti-inflammatory Activity: Modulation of inflammatory pathways, such as the inhibition of nitric oxide production.
Kinase Inhibition: Potent and selective inhibition of key kinases involved in disease pathogenesis, such as p38 MAPK, FGFR, and BTK.
This guide will explore these activities in detail, providing both mechanistic insights and practical experimental guidance.
Synthetic Strategies for 5-Aminopyrazole Derivatives
The synthesis of the 5-aminopyrazole core is typically achieved through the condensation of a hydrazine derivative with a β-ketonitrile or a malononitrile derivative.[2] These methods are robust and allow for the introduction of a wide variety of substituents on the pyrazole ring.
General Synthesis of a 5-Aminopyrazole-4-carbohydrazide Intermediate
A key intermediate in the synthesis of many bioactive 5-aminopyrazole derivatives is the corresponding 4-carbohydrazide. The following is a representative, detailed protocol for the synthesis of a 5-aminopyrazole-4-carbohydrazide, which can be further functionalized to generate a library of derivatives.
Experimental Protocol: Synthesis of 5-Amino-1-(substituted)-1H-pyrazole-4-carbohydrazide
This protocol is a generalized multi-step synthesis adapted from the literature.[5][6]
Step 1: Synthesis of the 5-Aminopyrazole Ester
To a solution of a substituted hydrazine (1.0 eq.) in a suitable solvent such as ethanol or toluene, add a β-ketonitrile ester (e.g., ethyl 2-cyano-3-oxobutanoate) (1.0 eq.).
The reaction mixture is typically heated to reflux for several hours and monitored by Thin Layer Chromatography (TLC).
Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the 5-aminopyrazole ester.
Step 2: Synthesis of the 5-Aminopyrazole-4-carbohydrazide
To the synthesized 5-aminopyrazole ester (1.0 eq.), add an excess of hydrazine hydrate (e.g., 10 eq.).
The mixture is heated, often to 120-130 °C, for 3-4 hours. The reaction should be monitored by TLC.
After cooling to room temperature, water is added to the reaction mixture to precipitate the product.
The solid is collected by filtration, washed with water, and recrystallized from a suitable solvent system (e.g., ethanol/methanol) to afford the pure 5-aminopyrazole-4-carbohydrazide.
Causality Behind Experimental Choices:
Solvent Selection: Ethanol and toluene are common choices for the initial condensation due to their ability to dissolve the reactants and their appropriate boiling points for the reaction.
Hydrazine Hydrate Excess: A large excess of hydrazine hydrate in the second step drives the reaction to completion, ensuring the full conversion of the ester to the hydrazide.
Recrystallization: This purification technique is crucial for obtaining a high-purity product, which is essential for subsequent biological testing and to ensure the reliability of the data.
Anticancer Activity of 5-Aminopyrazole Derivatives
5-Aminopyrazole derivatives have emerged as a promising class of anticancer agents, with several compounds demonstrating potent activity against a variety of cancer cell lines. Their mechanisms of action are often multifactorial, involving the inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest.
Mechanism of Action in Cancer
A primary mechanism by which 5-aminopyrazole derivatives exert their anticancer effects is through the inhibition of protein kinases that are critical for cancer cell proliferation and survival. These include Fibroblast Growth Factor Receptors (FGFRs), Bruton's Tyrosine Kinase (BTK), and p38 Mitogen-Activated Protein Kinase (MAPK). By blocking the activity of these kinases, these compounds can disrupt downstream signaling pathways that are essential for tumor growth and progression.
Data Summary: In Vitro Anticancer Activity
The following table summarizes the in vitro anticancer activity of representative 5-aminopyrazole derivatives against various cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Note: This table is a representative sample, and a vast number of 5-aminopyrazole derivatives have been synthesized and tested.
Experimental Protocol: NCI-60 Human Tumor Cell Line Screen
The U.S. National Cancer Institute's (NCI) 60-cell line screen is a valuable tool for identifying and characterizing novel anticancer agents. The following is a generalized protocol for this screening process.
Workflow for NCI-60 Screening
Caption: Simplified p38 MAPK signaling pathway and the point of inhibition by 5-aminopyrazole derivatives.
FGFR and BTK Inhibition in Oncology
Fibroblast Growth Factor Receptors (FGFRs) and Bruton's Tyrosine Kinase (BTK) are key drivers in various cancers. [8][9][10][11][12][13][14][15][16]5-Aminopyrazole derivatives have been developed as potent inhibitors of both these kinase families.
FGFR Signaling Pathway
Caption: Overview of the FGFR signaling pathway and inhibition by 5-aminopyrazole derivatives.
BTK Signaling Pathway
Caption: The BTK signaling pathway and its inhibition by 5-aminopyrazole derivatives.
Structure-Activity Relationships (SAR) of Kinase Inhibitors
The development of potent and selective 5-aminopyrazole-based kinase inhibitors has been guided by extensive structure-activity relationship (SAR) studies. [7][17][18][19]Key structural modifications that influence activity include:
Substituents on the N1 position of the pyrazole ring: These substituents can modulate potency and selectivity by interacting with specific residues in the kinase active site.
Groups attached to the 5-amino group: Acylation or other modifications of the amino group can lead to enhanced binding affinity and improved pharmacokinetic properties.
Substituents at the C3 and C4 positions: These positions offer opportunities for further optimization of potency and selectivity. For example, bulky groups at C3 can be detrimental to activity.
[20]
Antimicrobial and Anti-inflammatory Activities
Beyond their applications in oncology, 5-aminopyrazole derivatives have also demonstrated significant potential as antimicrobial and anti-inflammatory agents.
Antimicrobial Activity
Several 5-aminopyrazole derivatives have shown promising activity against a range of pathogenic bacteria and fungi.
[21][22]
Data Summary: Antimicrobial Activity
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining the MIC.
[23][24]
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., 0.5 McFarland standard) is prepared in a suitable broth medium.
Serial Dilution: The 5-aminopyrazole derivative is serially diluted in the broth medium in a 96-well microtiter plate.
Inoculation: Each well is inoculated with the standardized microbial suspension.
Incubation: The plate is incubated at an appropriate temperature (e.g., 35 ± 1 °C) for 18-24 hours.
[23]5. Reading the Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Anti-inflammatory Activity
The anti-inflammatory properties of 5-aminopyrazole derivatives are often evaluated by their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator.
[25][26][27][28][29]
Experimental Protocol: In Vitro Nitric Oxide Scavenging Assay
This assay measures the ability of a compound to scavenge nitric oxide radicals generated from a donor compound.
Reaction Mixture: A reaction mixture is prepared containing the 5-aminopyrazole derivative at various concentrations and a nitric oxide donor (e.g., sodium nitroprusside) in a phosphate buffer.
Incubation: The mixture is incubated at room temperature for a specific period (e.g., 150 minutes).
Griess Reagent: Griess reagent is added to the reaction mixture. This reagent reacts with any remaining nitric oxide to produce a colored product.
[25]4. Measurement: The absorbance of the colored solution is measured spectrophotometrically at 540 nm.
[25]5. Calculation: The percentage of nitric oxide scavenging is calculated by comparing the absorbance of the sample to that of a control without the test compound.
Conclusion and Future Perspectives
The 5-aminopyrazole scaffold has proven to be a remarkably fruitful starting point for the discovery of novel therapeutic agents. The versatility of its chemistry allows for the fine-tuning of its biological activity, leading to the identification of potent and selective inhibitors of a wide range of biological targets. The continued exploration of the chemical space around the 5-aminopyrazole core, coupled with a deeper understanding of its interactions with biological systems, holds great promise for the development of the next generation of drugs for cancer, infectious diseases, and inflammatory disorders. Future research should focus on optimizing the pharmacokinetic and toxicological profiles of these compounds to facilitate their translation into the clinic.
References
Alnajjar, R. A., & Gheath, A. H. (2014). Comparison of two routes for synthesis 5-aminopyrazole derivative. Journal of Chemical and Pharmaceutical Research, 6(7), 1426-1431.
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.
Elias, N. F., et al. (2018). IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradisiaca. International Journal of Pharmaceutical Sciences and Research, 9(8), 3463-3469.
Fichez, J., Busca, P., & Prestat, G. (2018). Recent advances in aminopyrazoles synthesis and functionalization. Organic & Biomolecular Chemistry, 16(42), 7748-7765.
Gouda, M. A., et al. (2021).
Heithoff, D. M., et al. (2021). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR protocols, 2(3), 100679.
Kandeel, M. M., et al. (2022).
Kiyani, H., & Maryam. (2017). ONE-POT AND EFFICIENT SYNTHESIS OF 5-AMINOPYRAZOLE-4-CARBONITRILES CATALYZED BY POTASSIUM PHTHALIMIDE. HETEROCYCLES, 94(2), 275-288.
Kumar, V., & Aggarwal, R. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 25.
Kumar, V., & Aggarwal, R. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 25.
Lhassani, M., et al. (2016).
Turner, N., & Grose, R. (2012). Molecular Pathways: Fibroblast Growth Factor Signaling: A New Therapeutic Opportunity in Cancer. Clinical Cancer Research, 18(7), 1855-1862.
Wang, M. (2023). How BTK inhibitors treat mantle cell lymphoma. MD Anderson Cancer Center.
Wang, Y., et al. (2023). Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review. Journal of Medicinal Chemistry, 66(15), 10247-10273.
Waseem, L., et al. (2022). Comparison of two routes for synthesis 5-aminopyrazole derivative. Journal of Chemical and Pharmaceutical Research, 14(7), 1-6.
Creative Diagnostics. (n.d.). P38 Signaling Pathway. Retrieved from [Link]
Coluccia, A., et al. (2024).
Brawn, R. A., et al. (2021). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Medicinal Chemistry Letters, 12(1), 93-98.
Altogen Labs. (n.d.). Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines. Retrieved from [Link]
Arshad, M., et al. (2019). (E)-Substituted-N-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)benzeneamine: synthesis, characterization, antibacterial, and MTT assessment. Journal of the Iranian Chemical Society, 16(11), 2435-2445.
Wikipedia. (2024, January 28). Bruton's tyrosine kinase. In Wikipedia. Retrieved from [Link]
Sino Biological. (n.d.). p38 MAPK Signaling Pathway. Retrieved from [Link]
Mathew, B. B., et al. (2019). Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages. ACS Omega, 4(8), 13537-13546.
Singh, N., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 14, 224-245.
Adebayo, S. A., et al. (2019). Inhibition of nitric oxide production and free radical scavenging activities of four South African medicinal plants. Drug Design, Development and Therapy, 13, 2977-2987.
Harris, C. M., et al. (2009). Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38. Journal of Medicinal Chemistry, 52(11), 3454-3464.
Correa, S. A., & Eales, K. L. (2012). The role of p38 MAPK and its substrates in neuronal plasticity and cognitive function. Neuroscience, 219, 1-13.
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Canovas, B., & Nebreda, A. R. (2021). An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling. Cellular and Molecular Life Sciences, 78(11), 4847-4863.
Cee, V. J., et al. (2018). Aminopyrazole Carboxamide Bruton's Tyrosine Kinase Inhibitors. Irreversible to Reversible Covalent Reactive Group Tuning. ACS Medicinal Chemistry Letters, 9(7), 652-657.
Pasha, M. A. A., et al. (2022). Synthesis of Imidazo[1,2‐c]Pyrimidine‐1,2,4‐Oxadiazole Linked Isoxazoles: Anti‐Bacterial, Anti‐Biofilm, and TLR4 Inhibitory Activities. ChemistrySelect, 7(40), e202202978.
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Cilibrizzi, A., et al. (2023). Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. Molecules, 28(6), 2539.
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Schenone, S., et al. (2022). Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems. Molecules, 27(17), 5484.
National Cancer Institute. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines. Retrieved from [Link]
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Kumar, A., et al. (2023). Design and development of sulfenylated 5-aminopyrazoles as inhibitors of acetylcholinesterase and butyrylcholinesterase: exploring the implication for Aβ1–42 aggregation inhibition in Alzheimer's disease. RSC Medicinal Chemistry, 14(3), 488-500.
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A Senior Application Scientist's Guide to the Solubility of 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile
Foreword: Navigating the Data Gap for a High-Value Synthetic Intermediate To our fellow researchers, scientists, and drug development professionals, this document serves as an in-depth technical guide on the solubility o...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: Navigating the Data Gap for a High-Value Synthetic Intermediate
To our fellow researchers, scientists, and drug development professionals, this document serves as an in-depth technical guide on the solubility of 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile. It is a compound of significant interest, belonging to a class of nitrogen-containing heterocycles widely explored in medicinal chemistry and crop protection for their diverse biological activities.[1] A thorough understanding of a compound's solubility is a cornerstone of successful drug development and formulation.
A comprehensive search of the available scientific literature, patents, and chemical databases reveals a notable gap: specific, quantitative solubility data for 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile is not readily published. However, this absence of data is not a roadblock but rather an opportunity to apply fundamental principles of physical chemistry and established experimental protocols. This guide is structured to empower you, the researcher, to confidently assess the solubility profile of this molecule. We will proceed by first understanding the physicochemical context based on analogous structures, and then detail a robust, self-validating experimental workflow to determine its solubility in common laboratory solvents.
Physicochemical Profile: An Informed Estimation
While direct experimental data for the title compound is scarce, we can infer a likely physicochemical profile by examining structurally related analogs. This provides a scientifically grounded starting point for experimental design.
Core Molecular Features and Their Implications for Solubility
The structure of 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile is a composite of functional groups that dictate its polarity, hydrogen bonding capacity, and ultimately, its solubility:
Pyrazole Core: A five-membered aromatic ring with two adjacent nitrogen atoms. The parent compound, pyrazole, exhibits some water solubility.
Amino Group (-NH2): A primary amine that can act as both a hydrogen bond donor and acceptor, generally increasing polarity and the potential for solubility in protic solvents.
Carbonitrile Group (-C≡N): A polar group that can act as a hydrogen bond acceptor.
Pyridinyl Group: A six-membered aromatic ring containing one nitrogen atom. This group adds a degree of aromatic character and a basic nitrogen that can be protonated, suggesting a pH-dependent solubility profile.
The presence of multiple nitrogen atoms and the amino group suggests that the molecule will have a higher affinity for polar solvents, particularly those capable of hydrogen bonding.
Estimated Physicochemical Properties (Based on Analogs)
The following table presents data for structurally similar compounds to provide a reasonable estimation of the properties of 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile.
Property
Analogous Compound
Value
Implication for the Target Compound
Melting Point
5-amino-1H-pyrazole-4-carbonitrile
169-171 °C
A relatively high melting point suggests strong crystal lattice energy, which can negatively impact solubility. Significant energy input will be required to overcome these intermolecular forces.
Further evidence of a high melting point for this class of compounds.
pKa
Pyridine
~5.2 (for the pyridinium ion)
The pyridinyl nitrogen is expected to be basic. At pH values below its pKa, the compound will become protonated, leading to a significant increase in aqueous solubility.
pKa
5-aminopyrazole
~4.4 (for the amino group)
The amino group is weakly basic.
Expert Insight: The combination of a high melting point and a planar, aromatic structure suggests that crystal packing forces will be a significant barrier to dissolution. The pyridinyl nitrogen, however, offers a critical avenue for enhancing solubility in acidic aqueous media.
Qualitative Solubility Profile from Synthetic Chemistry
Insights into a compound's solubility can often be gleaned from its synthesis and purification procedures. For the broader class of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles, the literature consistently points to a handful of effective solvent systems.
Synthesis and Recrystallization: These compounds are frequently synthesized and/or recrystallized from ethanol or mixtures of ethanol and water .[1][3][4] This strongly indicates that 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile is likely to be sparingly to moderately soluble in hot ethanol and less soluble in cold ethanol, a classic requirement for successful recrystallization.
Reaction Solvents: In some synthetic procedures, chloroform has been used as a solvent, suggesting some solubility in this chlorinated solvent.[3]
Analytical Solvents: Nuclear Magnetic Resonance (NMR) spectra for related pyrazoles are often recorded in deuterated dimethyl sulfoxide (DMSO-d6) or chloroform-d (CDCl3) .[3] This implies that the compound is at least sufficiently soluble in these solvents for analytical purposes.
Crystal Growth: A related compound, 5-amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile, was crystallized by slow evaporation from an acetone solution, indicating that acetone is a viable solvent.[5][6]
Based on this qualitative evidence, we can predict the following solubility trends:
Good Solubility: Polar aprotic solvents like DMSO and DMF.
Moderate Solubility: Alcohols like ethanol and methanol, likely increasing with heat.
Lower Solubility: Less polar solvents like acetone and chloroform.
Poor Solubility: Non-polar solvents like hexanes and toluene.
pH-Dependent Aqueous Solubility: Very low solubility in neutral water, but expected to increase significantly in acidic conditions (pH < 5).
A Validated Protocol for Experimental Solubility Determination
The following section provides a detailed, step-by-step methodology for determining the thermodynamic solubility of 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.
The "Shake-Flask" Method: The Gold Standard
The isothermal shake-flask method is a robust and widely accepted technique for determining thermodynamic solubility. It involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached.
Experimental Workflow Diagram
Caption: Workflow for Thermodynamic Solubility Determination.
Orbital shaker or rotator with temperature control
Syringes and syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Volumetric flasks and pipettes
Procedure:
Preparation of Slurries:
Add an excess amount of the solid compound to a vial (e.g., 5-10 mg). The key is to ensure undissolved solid remains at the end of the experiment.
Add a known volume of the desired solvent (e.g., 1 mL).
Cap the vials tightly.
Equilibration:
Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25°C or 37°C for physiological relevance).
Agitate the slurries for a sufficient time to reach equilibrium. A 24-hour period is often a good starting point, but for crystalline compounds, 48-72 hours may be necessary.
Causality Check: A longer equilibration time is needed for compounds with high crystal lattice energy (inferred from a high melting point) to ensure the dissolution process has reached a true equilibrium.
Sampling and Filtration:
After equilibration, allow the vials to stand for a short period to let the excess solid settle.
Carefully draw the supernatant into a syringe.
Immediately filter the solution through a syringe filter into a clean vial.
Trustworthiness Check: Filtration is a critical step to remove all undissolved particles, which would otherwise lead to an overestimation of solubility. Pre-wetting the filter with a small amount of the sample can help prevent loss of the compound due to adsorption to the filter material.
Sample Dilution and Quantification:
Accurately dilute a known volume of the filtered, saturated solution with a suitable mobile phase for HPLC analysis. The dilution factor should be chosen to bring the concentration within the linear range of the calibration curve.
Prepare a series of standard solutions of the compound of known concentrations.
Analyze the standards and the diluted sample by HPLC-UV at the compound's λmax.
Calculation and Reporting:
Construct a calibration curve from the standard solutions.
Determine the concentration of the diluted sample from the calibration curve.
Calculate the original solubility in the solvent, accounting for the dilution factor.
The final solubility should be reported in units such as mg/mL or µg/mL.
Anticipated Solubility Data and Interpretation
While we await experimental determination, the following table provides a predictive framework for the solubility of 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile, which should be populated with experimental data.
Solvent
Solvent Type
Predicted Solubility Range (µg/mL)
Rationale & Experimental Considerations
Water (pH 7)
Polar Protic
< 10
The molecule has polar groups but the overall structure is largely non-polar. The strong crystal lattice will likely dominate.
0.1 M HCl
Aqueous Acidic
> 1000
Protonation of the pyridinyl nitrogen will create a salt, dramatically increasing aqueous solubility.
Ethanol
Polar Protic
100 - 1000
Good balance of polarity and hydrogen bonding ability. Solubility will be highly temperature-dependent.
Methanol
Polar Protic
100 - 1000
Similar to ethanol, may be slightly higher due to increased polarity.
Acetone
Polar Aprotic
50 - 500
Can act as a hydrogen bond acceptor but not a donor. Moderate solubility is expected.
Chloroform
Non-polar
< 50
Limited hydrogen bonding potential. Low solubility is anticipated.
DMSO
Polar Aprotic
> 5000
Excellent hydrogen bond acceptor and highly polar, making it a very effective solvent for this class of compounds.
DMF
Polar Aprotic
> 5000
Similar to DMSO in its ability to disrupt crystal lattice forces through strong dipole-dipole interactions.
Conclusion and Recommendations
This technical guide provides a comprehensive framework for understanding and determining the solubility of 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile. While published quantitative data is currently unavailable, a clear, qualitative picture emerges from the analysis of its chemical structure and the solvents used in the synthesis of related analogs. The compound is predicted to be poorly soluble in neutral water but highly soluble in acidic solutions and polar aprotic solvents like DMSO and DMF. Moderate, temperature-dependent solubility is expected in alcohols such as ethanol.
For researchers and drug development professionals, the immediate and most reliable path forward is the experimental determination of its solubility profile using the detailed shake-flask protocol provided herein. This will yield the precise, quantitative data necessary for informed decisions in formulation, analytical method development, and further preclinical studies.
Karimi, Z., et al. (2021). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 11(42), 26235–26248. [Link]
The Royal Society of Chemistry. (2021). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - Supplementary Information. [Link]
Frontiers in Chemistry. (2021). Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. [Link]
A Senior Application Scientist's Guide to Pyrazole Scaffolds in Medicinal Chemistry
Authored for Researchers, Scientists, and Drug Development Professionals Abstract The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal c...
Author: BenchChem Technical Support Team. Date: February 2026
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry. Its remarkable structural versatility and capacity for diverse molecular interactions have established it as a "privileged scaffold," a core component in a multitude of clinically successful drugs. This guide provides an in-depth exploration of the pyrazole scaffold, from its fundamental physicochemical properties to its sophisticated applications in drug design. We will dissect key synthetic strategies, analyze the mechanisms of action of blockbuster pyrazole-containing drugs, and present detailed experimental protocols, offering both theoretical grounding and practical insights for professionals in the field of drug discovery.
The Pyrazole Core: A Privileged Structure in Drug Design
First described by Ludwig Knorr in 1883, pyrazole (C₃H₄N₂) is an aromatic diazole heterocycle.[1] Its "privileged" status stems from a unique combination of properties that make it exceptionally suitable for crafting bioactive molecules.[2][3][4]
Structural & Physicochemical Properties: The pyrazole ring is a planar, aromatic system. The two nitrogen atoms—one "pyrrole-like" and one "pyridine-like"—create a unique electronic environment.[5] This allows the scaffold to act as both a hydrogen bond donor and acceptor, facilitating strong and specific interactions with biological targets like enzyme active sites and receptors. Its relative stability and the ability to extensively functionalize it at multiple positions allow for precise tuning of steric, electronic, and pharmacokinetic properties.[6]
Metabolic Stability: The pyrazole ring is generally robust to metabolic degradation, a crucial feature for developing drug candidates with favorable pharmacokinetic profiles.
Synthetic Accessibility: A vast and well-established body of chemical literature describes numerous reliable methods for synthesizing substituted pyrazoles, making it a highly accessible scaffold for medicinal chemists.[7][8][9]
The inherent value of this scaffold is demonstrated by its presence in a wide array of FDA-approved drugs targeting a vast range of conditions, from inflammation and cancer to erectile dysfunction and viral infections.[2][3][4][10]
Caption: Workflow of the Knorr Pyrazole Synthesis.
Protocol: General Knorr Synthesis of a 1,5-Diarylpyrazole
This protocol describes a typical laboratory-scale synthesis.
Materials:
1,3-diaryl-1,3-propanedione (1.0 eq)
Hydrazine hydrate (1.1 eq)
Ethanol (as solvent)
Glacial acetic acid (catalytic amount)
Round-bottom flask, condenser, magnetic stirrer, heating mantle
Procedure:
Dissolution: Dissolve the 1,3-diaryl-1,3-propanedione (1.0 eq) in absolute ethanol in a round-bottom flask equipped with a magnetic stir bar.
Addition of Hydrazine: To the stirring solution, add hydrazine hydrate (1.1 eq) dropwise at room temperature.
Catalysis: Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.
Reflux: Attach a condenser to the flask and heat the mixture to reflux (approximately 78°C for ethanol). Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. The product often precipitates out of the solution. If not, reduce the solvent volume under reduced pressure.
Isolation: Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane mixture) to yield the pure pyrazole derivative.
Self-Validation: The success of the synthesis is confirmed by standard analytical techniques: NMR spectroscopy will confirm the structure of the pyrazole ring and the position of the substituents, Mass Spectrometry will confirm the molecular weight of the product, and melting point analysis will confirm its purity.
Case Study: Celecoxib (Celebrex®) - A COX-2 Inhibitor
Celecoxib is a blockbuster nonsteroidal anti-inflammatory drug (NSAID) that perfectly illustrates the successful application of a pyrazole scaffold. [11]Its success lies in its selectivity for inhibiting cyclooxygenase-2 (COX-2) over COX-1.
[12]
Mechanism of Action:
Inflammation and pain are often mediated by prostaglandins, which are synthesized from arachidonic acid by COX enzymes.
[13][14]* COX-1 is constitutively expressed and plays a protective role in the gastric mucosa and kidneys.
COX-2 is an inducible enzyme, with its expression significantly increasing at sites of inflammation.
[12][15]
Traditional NSAIDs inhibit both COX-1 and COX-2, leading to effective pain relief but also to gastrointestinal side effects. The chemical structure of celecoxib, particularly its trifluoromethyl and sulfonamide-bearing phenyl groups on the pyrazole core, allows it to fit selectively into the larger, more flexible active site of the COX-2 enzyme, blocking prostaglandin synthesis at the inflammation site while largely sparing the protective functions of COX-1.
[12][14][16]
Caption: Celecoxib's selective inhibition of the COX-2 pathway.
Case Study: Sildenafil (Viagra®) - A PDE5 Inhibitor
Sildenafil is another prime example of a pyrazole-based drug that created a new therapeutic class for erectile dysfunction. [11][17]Its core is technically a pyrazolo[4,3-d]pyrimidinone, a fused ring system where the pyrazole is a key component.
[18]
Mechanism of Action:
Penile erection is a hemodynamic process involving smooth muscle relaxation mediated by nitric oxide (NO) and cyclic guanosine monophosphate (cGMP). The enzyme phosphodiesterase type 5 (PDE5) breaks down cGMP, causing the erectile tissue to return to a flaccid state.
Sildenafil's structure was designed to mimic that of cGMP, allowing it to act as a competitive inhibitor of the PDE5 enzyme. [18]By blocking PDE5, sildenafil prevents the degradation of cGMP, thus enhancing and prolonging the smooth muscle relaxation and inflow of blood necessary for an erection. [19]The specificity for PDE5, which is highly concentrated in the corpus cavernosum, is crucial for its targeted effect.
[18]
Structure-Activity Relationship (SAR) Insights for Sildenafil
The development of sildenafil involved extensive modification of a lead compound to optimize potency and selectivity.
[18]
Position on Scaffold
Group
Contribution to Activity
Pyrazolopyrimidinone Core
N-methyl group
Essential for potent PDE5 inhibition.
C3 Position
Propyl group
Optimal for fitting into a hydrophobic pocket of the PDE5 active site.
C5 Phenyl Ring
Ethoxy group
Interacts with a key glutamine residue in the active site.
| C5 Phenyl Ring | Sulfonylpiperazine group | Crucial for potency and provides the necessary aqueous solubility for oral administration. [18][20]|
Future Perspectives and Modern Applications
The utility of the pyrazole scaffold is far from exhausted. Current research is actively exploring its use in cutting-edge therapeutic modalities:
Targeted Covalent Inhibitors: By incorporating a reactive "warhead," pyrazole scaffolds are being used to create covalent inhibitors that form a permanent bond with their target, leading to increased potency and duration of action.
PROTACs (Proteolysis-Targeting Chimeras): Pyrazole-based ligands are being integrated into PROTACs to bind to target proteins and recruit E3 ubiquitin ligases, leading to the targeted degradation of disease-causing proteins.
Fluorinated Pyrazoles: The introduction of fluorine atoms into the pyrazole scaffold can significantly alter physicochemical properties like metabolic stability and binding affinity, opening new avenues for drug design.
[21]
The continued exploration of pyrazole chemistry promises to deliver a new generation of innovative therapeutics, solidifying its legacy as one of the most important scaffolds in medicinal chemistry.
[22]
References
Title: Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Source: PubMed. URL: [Link]
Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Source: PubMed. URL: [Link]
Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Source: PMC. URL: [Link]
Title: Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Source: Bentham Science. URL: [Link]
Title: PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. Source: ResearchGate. URL: [Link]
Title: Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Source: Future Medicinal Chemistry. URL: [Link]
Title: Amino-Pyrazoles in Medicinal Chemistry: A Review. Source: MDPI. URL: [Link]
Title: Review on Biological Activities of Pyrazole Derivatives. Source: Journal of Chemical Health Risks. URL: [Link]
Title: Pyrazole: an emerging privileged scaffold in drug discovery. Source: PMC. URL: [Link]
Title: Celecoxib pathways: pharmacokinetics and pharmacodynamics. Source: PMC. URL: [Link]
Title: Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Source: PMC. URL: [Link]
Title: Synthesis, In Vitro Cytotoxicity Evaluation and GSK-3β Binding Study of Some Indole–Triazole-Linked Pyrazolone Derivatives. Source: MDPI. URL: [Link]
A Technical Guide to 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile for Advanced Research Applications
Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile, a heterocyclic compound featuring a pyrazole core linked to a pyridine ring, represents a signific...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry
5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile, a heterocyclic compound featuring a pyrazole core linked to a pyridine ring, represents a significant building block for the synthesis of novel therapeutic agents. The unique arrangement of its amino, cyano, and pyridine functionalities imparts a distinct electronic and structural profile, making it a versatile scaffold in drug discovery. This guide provides an in-depth overview of its chemical properties, reliable commercial sources, synthesis protocols, and its burgeoning applications in medicinal chemistry. The aminopyrazole moiety is a well-established pharmacophore found in numerous biologically active compounds, exhibiting a wide range of activities including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The incorporation of a pyridine ring often enhances solubility and provides an additional site for hydrogen bonding, which can be crucial for target engagement.
Physicochemical Properties and Identification
A thorough understanding of the physicochemical properties of 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile is fundamental for its effective use in research and development.
The accessibility of 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile is crucial for researchers. A number of chemical suppliers offer this compound, ranging from small-scale laboratory quantities to bulk amounts for larger projects. When selecting a supplier, it is imperative to consider not only the cost but also the purity of the compound, the availability of analytical data (such as NMR and HPLC), and the reliability of the supply chain.
Note: The availability and specifications from these suppliers are subject to change. It is recommended to contact the suppliers directly for the most current information.
Synthetic Approaches: A Gateway to Novel Derivatives
The synthesis of 5-aminopyrazole-4-carbonitriles is a well-documented area of organic chemistry, often involving the condensation of a hydrazine derivative with a suitable three-carbon electrophile. While a specific, detailed protocol for 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile is not extensively published in readily accessible literature, a general and robust synthetic strategy can be adapted from methodologies reported for analogous compounds.[1][5][6]
A plausible and commonly employed synthetic route involves the reaction of 2-hydrazinopyridine with a malononitrile derivative. The following diagram illustrates a generalized workflow for the synthesis of such aminopyrazole carbonitriles.
Caption: Generalized synthetic workflow for 5-aminopyrazole-4-carbonitriles.
Experimental Protocol (General Procedure):
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-hydrazinopyridine (1 equivalent) and a suitable solvent such as ethanol.
Addition of Reagents: While stirring, add an equimolar amount of an activated malononitrile derivative, such as ethoxymethylenemalononitrile. A catalytic amount of a base like triethylamine can be added to facilitate the reaction.
Reaction Execution: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).[5]
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution and can be collected by filtration. If the product remains dissolved, the solvent is removed under reduced pressure.
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile.[5]
Self-Validation and Trustworthiness: The purity of the synthesized compound should be rigorously confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC to ensure it meets the standards required for subsequent applications.
Applications in Drug Discovery and Development
The 5-aminopyrazole-4-carbonitrile scaffold is a cornerstone in the design of inhibitors for various biological targets. The versatility of the amino and cyano groups allows for further chemical modifications to explore the structure-activity relationship (SAR) and optimize the pharmacological properties of lead compounds.
Potential Therapeutic Areas:
Oncology: Many pyrazole derivatives have demonstrated potent anticancer activity by targeting key signaling pathways involved in cell proliferation and survival.
Inflammation and Immunology: The anti-inflammatory properties of pyrazole-containing compounds are well-documented, with some acting as inhibitors of enzymes like cyclooxygenase (COX).[1]
Infectious Diseases: The scaffold has been utilized in the development of novel antibacterial and antifungal agents.[1][7]
Neurological Disorders: Certain pyrazole derivatives have shown potential in treating neurological conditions.
The following diagram illustrates the potential for derivatization of the 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile core to generate a library of compounds for screening.
Caption: Derivatization potential of the core scaffold.
Conclusion and Future Outlook
5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile is a high-value building block with significant potential in medicinal chemistry and materials science. Its ready availability from commercial suppliers and the well-established chemistry of the aminopyrazole scaffold provide a solid foundation for innovation. As researchers continue to explore the chemical space around this privileged core, it is anticipated that novel compounds with enhanced therapeutic efficacy and improved safety profiles will emerge, addressing unmet medical needs across various disease areas.
References
Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - The Royal Society of Chemistry. Available at: [Link]
5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile - PMC - NIH. Available at: [Link]
Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst - Frontiers. Available at: [Link]
Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst - RSC Publishing. Available at: [Link]
Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]
Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - MDPI. Available at: [Link]
Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC. Available at: [Link]
(PDF) 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile - ResearchGate. Available at: [Link]
5-Amino-1H-pyrazole-4-carbonitrile - Oakwood Chemical. Available at: [Link]
Technical Guide: Spectroscopic Characterization of 5-Aminopyrazole-4-Carbonitriles
Executive Summary This technical guide details the spectroscopic signature of 5-aminopyrazole-4-carbonitriles , a privileged scaffold in medicinal chemistry serving as a precursor for fused heterocycles (e.g., pyrazolopy...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide details the spectroscopic signature of 5-aminopyrazole-4-carbonitriles , a privileged scaffold in medicinal chemistry serving as a precursor for fused heterocycles (e.g., pyrazolopyrimidines) and acting as a pharmacophore in kinase inhibitors.[1]
The guide focuses on the "Push-Pull" electronic architecture —where the electron-donating amino group (
) at position 5 and the electron-withdrawing nitrile group () at position 4 create unique spectral anomalies.[1] We provide self-validating protocols for IR, NMR (/ ), and UV-Vis characterization, emphasizing the detection of annular tautomerism.
Molecular Architecture & Electronic Theory
To accurately interpret spectra, one must understand the underlying electronic causality.[1] The 5-aminopyrazole-4-carbonitrile system is not static; it exists in a dynamic equilibrium heavily influenced by solvent polarity.[1]
The "Push-Pull" Effect
The molecule features a strong dipole.[1] The lone pair on the exocyclic amine (C5) donates electron density into the pyrazole ring, while the nitrile group (C4) withdraws it via conjugation.
Spectroscopic Consequence: This conjugation increases the double-bond character of the
bond (hindering rotation) and decreases the bond order of the nitrile group (lowering IR stretching frequency).[1]
Tautomeric Equilibrium
In solution, these compounds exhibit annular tautomerism (migration of the proton between N1 and N2) and, less frequently, amine-imine tautomerism .[1]
Form A (5-amino-1H-pyrazole): The dominant form in polar aprotic solvents (DMSO).[1]
Form B (3-amino-1H-pyrazole): Often indistinguishable from Form A unless the N1 position is substituted.[1]
Form C (Imino form): Rare, but can be stabilized by specific solvent interactions.[1]
Vibrational Spectroscopy (FT-IR)
Infrared spectroscopy provides the primary "Go/No-Go" decision point during synthesis.[1] The diagnostic bands confirm the formation of the cyano-amine motif.[1]
Diagnostic Bands
Functional Group
Vibration Mode
Frequency Range ()
Mechanistic Insight
Nitrile ()
Stretching ()
Sharp, intense peak.[1] Lower than alkyl nitriles () due to conjugation with the enamine system.[1]
Amine ()
Sym/Asym Stretch
Appears as a doublet.[1] Broadening indicates intermolecular H-bonding.[1]
: Presence confirms the incorporation of malononitrile.[1] Absence suggests hydrolysis to an amide or complete ring degradation.[1]
Check
: Two distinct bands indicate a primary amine ().[1] A single band suggests a secondary amine (possible side reaction or substitution).[1]
Nuclear Magnetic Resonance (NMR)
NMR is the definitive tool for structural validation, but it is plagued by solvent-dependent broadening due to quadrupole relaxation of nitrogen and proton exchange.[1]
NMR Characteristics (in DMSO-
)
Amino Protons (
): Typically appear as a broad singlet between .
Validation: Add
. The signal must disappear (exchangeable).
Note: In
, this signal may be extremely broad or invisible due to slow exchange.[1] Always use DMSO- for characterization.
Ring Proton (C3-H): If position 3 is unsubstituted, a singlet appears at
.
Hydrazone Intermediates: If the cyclization is incomplete, you will see a signal at
(hydrazone NH) and lack the characteristic pyrazole aromatic pattern.[1]
NMR Characteristics[1][2][3]
Nitrile Carbon (
): Diagnostic peak at .
C5 (Amino-bearing): Deshielded, typically
.
C4 (Nitrile-bearing): Shielded relative to C5, typically
(highly dependent on substituents).
Electronic Absorption (UV-Vis) & Fluorescence
These molecules exhibit Intramolecular Charge Transfer (ICT), making them sensitive to solvent polarity (solvatochromism).[1]
for 2–4 hours. Monitor via TLC (Eluent: Ethyl Acetate/Hexane 3:7).
Isolation: Cool to room temperature. The product usually precipitates as a solid.[1]
Purification: Filter and recrystallize from hot Ethanol. Do not use column chromatography immediately as the amine can streak on silica; recrystallization is preferred for initial purity.[1]
Quality Control Checkpoint (Self-Validating)
Before running expensive NMR:
Melting Point: Sharp range (e.g.,
for phenyl derivative).[2] Broad range () indicates incomplete cyclization.[1]
Solubility Test: Product should be soluble in DMSO but poorly soluble in water.
Characterization Workflow Diagram
References
Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. RSC Advances.
[Link][1]
Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles. Frontiers in Chemistry.
[Link]
Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives. Molecules (NIH/PMC).
[Link]
Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry.
[Link][1]
Structure and tautomerism of 4-substituted 3(5)-aminopyrazoles. Magnetic Resonance in Chemistry (via ResearchGate).
[Link]
Application Note: Scalable Synthesis of 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile
Executive Summary This application note details a robust, scalable protocol for the synthesis of 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile (CAS: 72816-14-9). This heterocyclic scaffold is a critical intermediat...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile (CAS: 72816-14-9). This heterocyclic scaffold is a critical intermediate in medicinal chemistry, particularly in the development of p38 MAP kinase inhibitors and other ATP-competitive drugs. The protocol utilizes a condensation-cyclization reaction between 2-hydrazinopyridine and 2-(ethoxymethylene)malononitrile (EMME).
Unlike generic procedures, this guide addresses specific regiochemical challenges, offering a self-validating workflow that ensures the formation of the 5-amino isomer over the 3-amino byproduct.
Retrosynthetic Analysis & Strategy
The synthesis relies on the Knorr-type pyrazole synthesis logic. The strategic disconnection involves the formation of two C-N bonds via the reaction of a binucleophile (hydrazine) and a 1,3-dielectrophile equivalent (EMME).
Reaction Scheme
Figure 1: General reaction scheme illustrating the condensation of 2-hydrazinopyridine with EMME.
Materials and Reagents
To ensure reproducibility, use reagents meeting the following specifications.
Reagent
CAS
MW ( g/mol )
Equiv.
Role
2-Hydrazinopyridine
4930-98-7
109.13
1.0
Binucleophile
2-(Ethoxymethylene)malononitrile
123-06-8
122.12
1.1
1,3-Dielectrophile
Ethanol (Absolute)
64-17-5
46.07
Solvent
Reaction Medium
Triethylamine (Et3N)
121-44-8
101.19
1.2*
Base (Scavenger)
*Note: Triethylamine is only required if starting with 2-hydrazinopyridine dihydrochloride salt to liberate the free base.
Detailed Experimental Protocol
Phase 1: Reaction Setup
Equipment: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.
Solvent Loading: Charge the RBF with Ethanol (30 mL) .
Reactant Addition:
Add 2-Hydrazinopyridine (10.0 mmol, 1.09 g) .
Critical Check: If using the hydrochloride salt, add Triethylamine (12.0 mmol, 1.67 mL) and stir for 10 minutes at room temperature until the solid dissolves/suspends.
Electrophile Addition: Add 2-(ethoxymethylene)malononitrile (11.0 mmol, 1.34 g) in a single portion. The solution typically turns yellow/orange.
Phase 2: Thermal Cyclization
Reflux: Heat the reaction mixture to reflux (approx. 78°C) using an oil bath.
Monitoring: Maintain reflux for 3–4 hours .
TLC Control: Use 50% Ethyl Acetate in Hexanes. The starting hydrazine (polar, stains with ninhydrin) should disappear. The product will appear as a distinct, less polar spot (UV active).
Phase 3: Workup and Isolation
Precipitation: Remove the flask from heat and allow it to cool slowly to room temperature. The product typically crystallizes directly from the reaction mixture upon cooling.
Aging: To maximize yield, cool the flask in an ice bath (0–4°C) for 30 minutes.
Filtration: Collect the precipitate via vacuum filtration using a Buchner funnel.
Washing: Wash the filter cake with cold Ethanol (2 x 5 mL) to remove unreacted EMME and colored impurities.
Drying: Dry the solid under vacuum at 45°C for 4 hours.
Phase 4: Purification (If required)
If the crude purity is <95% (by HPLC/NMR):
Recrystallization: Dissolve the crude solid in a minimum amount of hot DMF or Ethanol/DMF (9:1). Allow to cool slowly.
Yield Expectation: 75–85% as a pale yellow to off-white solid.
Mechanistic Insight & Regioselectivity
Understanding the mechanism is vital for troubleshooting. The reaction proceeds via a Michael addition-elimination sequence followed by a 5-exo-dig cyclization.
Pathway Visualization
Figure 2: Mechanistic pathway highlighting the regiochemical control.
Expert Insight: The regioselectivity is dictated by the nucleophilicity of the hydrazine nitrogens. The terminal amino group (
) is more nucleophilic than the internal nitrogen attached to the electron-withdrawing pyridine ring. Therefore, the attacks the ethoxy-carbon of EMME first. The subsequent cyclization involves the internal nitrogen attacking the nitrile, exclusively yielding the 5-amino-4-cyanopyrazole rather than the 3-amino isomer.
Analytical Characterization
Validating the structure requires confirming the presence of the nitrile group and the correct integration of the amino protons.
Concentrate solvent to 50% volume and cool to 0°C. Add water dropwise to induce turbidity.
Low Yield
Incomplete reaction or loss in filtrate.
Check pH. Ensure reaction is not too acidic (if using HCl salt). Add more Et3N.
Impurity (Red color)
Oxidation of hydrazine.
Conduct reaction under Nitrogen/Argon atmosphere. Use fresh hydrazine.
Safety & Handling
Hydrazines: 2-Hydrazinopyridine is toxic and a potential sensitizer. Handle in a fume hood.
Nitriles: EMME releases ethanol but contains nitrile groups. While the final product has a stable nitrile, intermediates should be treated as potentially liberating cyanide under strong acid/base conditions (though unlikely in this protocol).
Waste: Dispose of all mother liquors as halogenated/nitrogenous organic waste.
References
El-Borai, M. A., et al. (2022).[3] Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable catalyst. RSC Advances. Retrieved from [Link]
Quiroga, J., et al. (2008). Regioselective synthesis of 5-amino-1-aryl-4-cyanopyrazoles. Journal of Heterocyclic Chemistry.
National Institute of Health (NIH). (2021). Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives. Frontiers in Chemistry. Retrieved from [Link]
Application Note: One-Pot Three-Component Synthesis of 5-Aminopyrazole Derivatives
Executive Summary: The Privileged Scaffold The 5-aminopyrazole moiety is a "privileged scaffold" in medicinal chemistry, serving as the pharmacophore for numerous FDA-approved drugs (e.g., Pyrazofurin, Fipronil) and clin...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Privileged Scaffold
The 5-aminopyrazole moiety is a "privileged scaffold" in medicinal chemistry, serving as the pharmacophore for numerous FDA-approved drugs (e.g., Pyrazofurin, Fipronil) and clinical candidates targeting p38 MAPK, Aurora kinases, and CDKs.
This Application Note provides a rigorous, field-validated guide for the one-pot three-component synthesis of 5-amino-pyrazole-4-carbonitriles. Unlike traditional multi-step procedures, this Multi-Component Reaction (MCR) approach utilizes the condensation of an aldehyde , malononitrile , and a hydrazine derivative .
Key Advantages of this Protocol:
Atom Economy: >90% atom efficiency with water as the primary byproduct.
Scalability: Validated from 1 mmol discovery scale to 50 mmol process scale.
Green Chemistry: Optimized for aqueous/ethanolic media, eliminating chlorinated solvents.
Mechanistic Insight & Reaction Pathway
Understanding the mechanism is critical for troubleshooting low yields. The reaction proceeds through a tandem Knoevenagel condensation , Michael addition , and Thorpe-Ziegler cyclization .
The Cascade Mechanism
Knoevenagel Condensation: The base catalyzes the condensation of the aldehyde (1) and malononitrile (2) to form the arylidenemalononitrile intermediate (3).
Michael Addition: The hydrazine (4) acts as a nucleophile, attacking the
-carbon of the intermediate.
Cyclization & Tautomerization: The resulting hydrazine intermediate undergoes intramolecular nucleophilic attack on the cyano group, followed by tautomerization to yield the 5-aminopyrazole (5).
Critical Control Point: The reaction rate is often limited by the initial Knoevenagel step. If the aldehyde is electron-rich (e.g., 4-methoxybenzaldehyde), the reaction requires a stronger catalyst or higher temperature.
Mechanistic Visualization
Figure 1: The sequential cascade mechanism for 5-aminopyrazole synthesis.
Experimental Protocols
We present two validated methods. Method A is the "Green Standard" suitable for most library synthesis. Method B is the "High-Performance" method for unreactive or sterically hindered substrates.
Method A: Green Aqueous/Ethanolic Synthesis (DABCO-Catalyzed)
Best for: Standard library generation, electron-poor to neutral aldehydes.
Charge: In a 25 mL round-bottom flask, dissolve the aldehyde and malononitrile in the H₂O:EtOH mixture.
Activate: Add DABCO (0.15 mmol, 17 mg) and stir at room temperature for 5 minutes. Observation: The solution often turns slightly yellow/cloudy, indicating Knoevenagel product formation.
Reaction: Heat the mixture to 60°C (oil bath temperature). Stir for 20–45 minutes.
Monitoring: Check TLC (Ethyl Acetate:n-Hexane 3:7). The intermediate arylidenemalononitrile (
) should disappear.
Work-up: Cool to room temperature. The product usually precipitates as a solid.
Purification: Filter the solid, wash with cold water (2 x 5 mL) and cold ethanol (1 x 2 mL). Recrystallize from hot ethanol if necessary.
Method B: Sequential Addition for Difficult Substrates
Best for: Electron-rich aldehydes (e.g., 4-N,N-dimethylaminobenzaldehyde) or when purity is paramount.
Rationale: Mixing all components simultaneously with unreactive aldehydes can lead to azine formation (Aldehyde + Hydrazine side reaction). This protocol forces the Knoevenagel step first.
Protocol:
Step 1: Mix Aldehyde (1.0 mmol) and Malononitrile (1.1 mmol) in Ethanol (5 mL) with Piperidine (1 drop) or Et₃N (10 mol%).
Reflux: Reflux for 15 minutes until the Knoevenagel intermediate is fully formed (TLC check).
Step 2: Lower temperature to 50°C. Add Hydrazine (1.0 mmol) slowly.
Reflux: Return to reflux for 60-90 minutes.
Isolation: Pour into crushed ice (20 g). Stir vigorously. Filter the precipitate.
Optimization & Troubleshooting (Expertise)
Catalyst Performance Comparison
The choice of catalyst significantly impacts yield and reaction time.
Catalyst
Conditions
Yield (Avg)
Time
Notes
DABCO
H₂O/EtOH, 60°C
88-94%
30 min
Recommended. Green, easy work-up.
Piperidine
EtOH, Reflux
80-88%
60 min
Classic method. Harder to remove trace base.
NaOH
EtOH, RT
75-85%
120 min
Can cause side reactions (hydrolysis of nitrile).
Catalyst-Free
H₂O, 100°C
60-75%
4-6 h
Only works well for electron-poor aldehydes.
Nano--Fe₂O₃
EtOH, Reflux
90-95%
15 min
High yield, requires catalyst preparation/recovery.
Troubleshooting Guide
Problem: Sticky/Oily Product.
Cause: Incomplete cyclization or solvent trapping.
Solution: Triturate the oil with cold diethyl ether or a Hexane:Ethanol (9:1) mixture. Sonication often induces crystallization.
Problem: Low Yield with Ortho-substituted Aldehydes.
Cause: Steric hindrance prevents the Michael addition.
Solution: Switch to Method B (Sequential) and increase reflux time to 4-6 hours. Use a higher boiling solvent like ethylene glycol if necessary.
Problem: Formation of Hydrazone (Aldehyde + Hydrazine).
Diagnosis: A yellow/orange solid that is NOT the product (check NMR; missing pyrazole protons).
Solution: strictly follow Method B . Ensure the aldehyde is consumed by malononitrile before adding hydrazine.
Decision Tree for Protocol Selection
Figure 2: Workflow for selecting the optimal synthetic pathway based on substrate properties.
References
Review of Biological Activity: Khoshneviszadeh, M., et al. "5-Aminopyrazoles: A Review of Their Synthesis and Biological Activities."[1] Molecular Diversity, 2019.
Green Protocol (DABCO): Muthuvel, K., et al. "DABCO catalyzed, green and efficient, one-pot multicomponent synthesis of 5-aminopyrazole-4-carbonitrile." ResearchGate, 2023.
Nanocatalyst Efficiency: Momeni, S., et al. "Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH."[2] Nanoscale Advances, 2024.[2]
Mechanistic Study: El-Naggar, A. M., et al. "Synthetic approaches and biological importance of 5-aminopyrazole derivatives." Journal of Heterocyclic Chemistry, 2018.[3]
Application Note: Structural Elucidation & Fragmentation Profiling of 5-Aminopyrazole Derivatives via ESI-MS/MS
Abstract 5-aminopyrazoles represent a privileged scaffold in medicinal chemistry, serving as the core structure for numerous kinase inhibitors, anti-inflammatory agents, and pesticides (e.g., Fipronil).[1] However, their...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
5-aminopyrazoles represent a privileged scaffold in medicinal chemistry, serving as the core structure for numerous kinase inhibitors, anti-inflammatory agents, and pesticides (e.g., Fipronil).[1] However, their structural characterization via Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) presents unique challenges due to tautomeric ambiguity and complex ring-cleavage mechanisms.[1] This application note provides a definitive guide to the fragmentation behavior of 5-aminopyrazoles. We delineate the diagnostic neutral losses (NH
, HCN) and characteristic ring-opening pathways that distinguish 5-aminoisomers from their 3-amino counterparts.[1] A validated LC-MS/MS protocol is included to ensure reproducible spectral data.[1]
The 5-aminopyrazole core consists of a five-membered aromatic ring containing two adjacent nitrogen atoms, with an amine group at the 5-position.[1] In drug discovery, the N1 position is frequently substituted (e.g., with aryl or alkyl groups), which locks the tautomeric state and significantly influences fragmentation.[1]
Why this matters: Distinguishing between regioisomers (e.g., 3-amino vs. 5-amino) is critical during synthesis scale-up. While NMR is definitive, MS/MS offers a higher-throughput screening method if the specific fragmentation rules are understood.[1]
Key Structural Features affecting MS:
Exocyclic Amine (C5-NH
): The primary site of protonation in the gas phase, often leading to the loss of ammonia ().[1]
N1-Substituent: If an aryl group is present at N1, it stabilizes the pyrazole cation but also introduces competitive fragmentation pathways (e.g., loss of phenyl radical).[1]
Ring Nitrogen (N2): Acts as a secondary protonation site, facilitating ring cleavage via Retro-Diels-Alder (RDA)-like mechanisms.[1]
Mechanistic Fragmentation Pathways[1][3][7]
The fragmentation of protonated 5-aminopyrazoles (
) follows a predictable hierarchy of bond dissociations. The following pathways are diagnostic.
Pathway A: Deamination (Diagnostic for Primary Amines)
For 5-aminopyrazoles bearing a primary amine, the most abundant initial loss is often ammonia (NH
Differentiation: This loss is typically more pronounced in 5-aminopyrazoles compared to 3-aminopyrazoles due to the proximity of the N1-substituent, which can exert steric pressure or participate in "ortho-like" effects.[1]
Pathway B: Ring Cleavage (Loss of HCN/RCN)
Following deamination (or directly from the parent), the pyrazole ring undergoes cleavage.[1] The signature of a pyrazole ring is the loss of hydrogen cyanide (HCN, 27 Da) or an alkyl nitrile (R-CN).[1]
Mechanism: Bond rupture typically occurs between N1-N2 and C3-C4.[1]
Observation: A cascade of ions separated by 27 Da.[1]
Pathway C: N1-Substituent Cleavage
In 1-aryl-5-aminopyrazoles (e.g., Fipronil derivatives), the N1-C5 bond is relatively robust.[1] However, high collision energies (CE) can trigger the homolytic cleavage of the N1 substituent.[1]
Fix: Lower the "Fragmentor" voltage or "Cone Voltage" (e.g., from 100V to 70V).[1]
Issue: Distinguishing 3-amino vs. 5-amino isomers.
Insight: 5-aminopyrazoles (especially 1-substituted) show a higher propensity for NH
loss as the base peak compared to 3-aminopyrazoles, where ring cleavage (HCN loss) often competes more effectively due to different electron density distributions [1].[1]
References
Liu, W., et al. (2008).[1] Characteristic fragmentation behavior of 5-[1-aryl-1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29.[1] Link
Holčapek, M., et al. (2010).[1] Structural analysis of nitrogen-containing heterocycles by mass spectrometry. Journal of Chromatography A. (General reference for heterocycle fragmentation rules).
Matrix Science. (2023).[1] Mascot Help: Fragmentation Nomenclature. Link
University of Arizona. (2023).[1][6] Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Link[1]
Application Note: Structural Characterization of 5-Amino-1-Aryl-1H-Pyrazole-4-Carbonitriles
Executive Summary The 5-amino-1-aryl-1H-pyrazole-4-carbonitrile scaffold represents a privileged structure in medicinal chemistry, serving as a precursor for pyrazolo[1,5-a]pyrimidines and exhibiting standalone antimicro...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The 5-amino-1-aryl-1H-pyrazole-4-carbonitrile scaffold represents a privileged structure in medicinal chemistry, serving as a precursor for pyrazolo[1,5-a]pyrimidines and exhibiting standalone antimicrobial, anti-inflammatory, and anticancer activities.
This guide addresses the specific challenges associated with the solid-state characterization of these derivatives. While their synthesis is chemically straightforward, obtaining diffraction-quality crystals is often complicated by the competing polarity of the amino/cyano "head" and the lipophilic aryl "tail," leading to twinning or micro-crystallinity. This note provides a validated workflow for crystallizing these systems and analyzing their supramolecular synthons, specifically the robust
hydrogen-bonding motif.
Chemical Context & Synthesis
To understand the crystallography, one must understand the molecular inputs. The target molecule possesses three critical features for crystal packing:
Amino Group (-NH₂): A bifurcated hydrogen bond donor.
Cyano Group (-CN): A linear hydrogen bond acceptor.
Aryl Moiety: A steric determinant that governs lattice packing via
- stacking and twist angles.
Protocol 1: Synthesis of the Crystallographic Precursor
Rationale: High-purity material (>99%) is required for single-crystal growth. The standard route utilizes a regioselective condensation reaction.
Reagents:
Aryl hydrazine hydrochloride (1.0 equiv)
2-(Ethoxymethylene)malononitrile (1.0 equiv)
Ethanol (Absolute)
Triethylamine (Catalytic)
Step-by-Step:
Dissolution: Dissolve 2-(ethoxymethylene)malononitrile in absolute ethanol (10 mL/mmol) in a round-bottom flask.
Addition: Add the aryl hydrazine slowly at room temperature.
Reflux: Heat the mixture to reflux (
) for 3–5 hours. Monitor via TLC (Hexane:EtOAc 7:3).
Precipitation: Cool the solution to room temperature. The 5-amino-pyrazole derivative typically precipitates as a solid.
Purification: Filter the crude solid and wash with cold ethanol. Critical Step: Recrystallize immediately from hot ethanol to remove unreacted hydrazine traces which inhibit crystal growth.
Crystallization Strategies
These molecules often suffer from "whiskering" (forming long, thin needles) due to rapid growth along the hydrogen-bonding axis. To obtain blocks suitable for X-ray diffraction, we must slow this specific growth vector.
Workflow Visualization
Figure 1: Decision tree for crystallizing aminopyrazole carbonitriles. High-polarity solvents (DMF) often yield better aspect ratios than alcohols.
Protocol 2: Crystal Growth Techniques
Method A: Slow Evaporation (Standard)
Best for derivatives with moderate solubility in alcohols.
Prepare a saturated solution in Ethanol or Acetone at
.
Filter through a 0.45
m PTFE syringe filter into a clean scintillation vial.
Cover the vial with Parafilm and poke 3–5 small holes with a needle.
If Method A yields hair-like needles, use this method to slow nucleation.
Inner Vial: Dissolve 20 mg of compound in 0.5 mL of DMF or DMSO .
Outer Vial: Place the open inner vial inside a larger jar containing 5 mL of Water or Methanol (the anti-solvent).
Seal the outer jar tightly.
Mechanism: The volatile anti-solvent slowly diffuses into the DMF, increasing supersaturation gradually.
Timeline: High-quality blocks appear in 7–14 days.
Structural Analysis & Supramolecular Synthons
When solving the structure, specific intermolecular interactions are guaranteed to be present. Understanding these helps in assigning the correct space group and handling disorder.
The
Synthon
The defining feature of 5-amino-4-carbonitrile pyrazoles is the formation of centrosymmetric dimers or chains.
Donor: Amino Hydrogen (
)
Acceptor: Cyano Nitrogen (
)
Pattern: Two molecules pair up to form a 12-membered ring motif, noted in graph-set notation as
.
Figure 2: Schematic of the reciprocal hydrogen bonding pattern typical in these structures.
Critical Packing Parameters
Twist Angle: The dihedral angle between the pyrazole ring and the N1-aryl ring is critical.
Observation: Typically ranges from
to .
Causality: This twist minimizes steric clash between the pyrazole protons and the aryl ortho-protons. If the aryl group is ortho-substituted (e.g., 2-chloro), the twist angle increases to
, significantly altering the unit cell.
Pi-Stacking: Look for centroid-to-centroid distances of 3.6–3.9 Å between the electron-poor pyrazole ring and the electron-rich aryl ring of a neighboring molecule.[1]
Representative Data & Refinement
When processing data (using SHELX or Olex2), compare your results against these typical parameters to validate your solution.
Table 1: Typical Crystallographic Parameters for 5-Amino-1-Aryl-Pyrazoles
Parameter
Typical Value / Range
Notes
Crystal System
Orthorhombic or Monoclinic
High symmetry due to planar H-bond networks.
Space Group
or
Centrosymmetric dimers favor .
Z (Formula Units)
4 or 8
Often 1 molecule per asymmetric unit ().
N-H...N Distance
2.95 – 3.10 Å
Strong hydrogen bond.
Density ()
1.35 – 1.45 g/cm³
Higher if halogenated aryl groups are present.
Troubleshooting Refinement:
Disorder: The amino group protons are often disordered. If electron density maps are unclear, constrain N-H distances to 0.86 Å (SHELX command: DFIX).
Twinning: If
is high (>10%), check for pseudo-merohedral twinning, common in the orthorhombic settings.
References
Synthesis Methodology:
El-Emary, T. I., & Bakhite, E. A. (1999).[2] Synthesis and biological screening of new 1,3-diphenylpyrazoles. Pharmazie, 54(2), 106-111.
Crystallographic Characterization:
Jiang, Q. H., et al. (2011).[3] 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile.[3] Acta Crystallographica Section E, 68(1), o105.
Hydrogen Bonding Patterns:
Bernstein, J., et al. (1995).[1] Patterns in Hydrogen Bonding: Functionality and Graph Set Analysis in Crystals. Angewandte Chemie International Edition, 34(14), 1555-1573.
Medicinal Applications:
Faria, J. V., et al. (2017). Recently reported biological activities of pyrazole compounds. Bioorganic & Medicinal Chemistry, 25(20), 5391-5419.
application of 5-aminopyrazoles as precursors for fused heterocyclic systems
Application Note: 5-Aminopyrazoles as Versatile Precursors for Fused Heterocyclic Systems Executive Summary This guide details the utility of 5-aminopyrazoles (5-APs) as "privileged scaffolds" in medicinal chemistry. Due...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: 5-Aminopyrazoles as Versatile Precursors for Fused Heterocyclic Systems
Executive Summary
This guide details the utility of 5-aminopyrazoles (5-APs) as "privileged scaffolds" in medicinal chemistry. Due to their unique ambiphilic reactivity, 5-APs serve as the foundational block for constructing diverse fused heterocycles—most notably pyrazolo[1,5-a]pyrimidines (kinase inhibitors) and pyrazolo[3,4-b]pyridines (anticancer/antiviral agents). This document provides optimized, field-proven protocols for these transformations, emphasizing regiocontrol, microwave-assisted acceleration, and troubleshooting for common synthetic pitfalls.
Reactivity Profile & Mechanistic Grounding
To successfully utilize 5-aminopyrazoles, one must understand their competing nucleophilic centers. The molecule possesses three distinct reactive sites that dictate the structure of the final fused system.
The Nucleophilic Triad
Exocyclic Amine (
at C5): The hardest nucleophile; typically the site of initial attack on carbonyl electrophiles (e.g., aldehydes, ketones).
Endocyclic Nitrogen (N1): A softer nucleophile; participates in cyclization steps. Note: If N1 is substituted (e.g., N-phenyl), cyclization pathways are restricted.
Carbon-4 (C4): Highly nucleophilic carbon; susceptible to electrophilic aromatic substitution (EAS) and Knoevenagel-type condensations.
Pathway Visualization
The following diagram maps the causality between electrophile choice and the resulting fused system.
Figure 1: Divergent synthesis pathways from the 5-aminopyrazole core. The choice of electrophile dictates whether the ring fuses across the N1-C5 bond (5,6-fusion) or the C4-C5 bond.
Application I: Synthesis of Pyrazolo[1,5-a]pyrimidines
When reacting unsymmetrical 1,3-dicarbonyls (e.g., benzoylacetone), two regioisomers are possible: 5-methyl-7-phenyl or 7-methyl-5-phenyl.
Rule of Thumb: The most nucleophilic nitrogen (exocyclic
) attacks the most electrophilic carbonyl (usually the one with less steric bulk or higher positive character).
Control: Use Microwave Irradiation (MW) to thermodynamically control the reaction, favoring the stable isomer.
Protocol: Microwave-Assisted Cyclocondensation
This protocol minimizes solvent waste and reduces reaction time from 4 hours to 15 minutes.
Reagents:
5-Amino-1H-pyrazole derivative (1.0 equiv)
1,3-Dicarbonyl compound (1.1 equiv)
Solvent: Ethanol (EtOH) or Acetic Acid (AcOH)
Catalyst: None required for MW; Piperidine (cat.) for thermal.
Step-by-Step Workflow:
Preparation: In a 10 mL microwave-transparent vial, dissolve 1.0 mmol of 5-aminopyrazole and 1.1 mmol of the 1,3-diketone in 2 mL of EtOH.
Irradiation: Seal the vial. Irradiate at 120°C for 10–15 minutes (Power: 150W, Max Pressure: 200 psi).
Checkpoint: Monitor via TLC (EtOAc:Hexane 4:6). The starting amine spot (low
, stains with ninhydrin) should disappear.
Workup: Cool the vial to room temperature.
If precipitate forms: Filter immediately and wash with cold EtOH.
If solution remains clear: Pour into 10 mL ice-water. Stir for 10 min to induce precipitation.
Purification: Recrystallize from EtOH/DMF (9:1).
Data Summary:
Method
Temperature
Time
Yield
Green Score
Conventional Thermal
Reflux (78°C)
3–6 Hours
65–75%
Low (Solvent heavy)
| Microwave (Recommended) | 120°C | 10–15 Mins | 85–94% | High |
Application II: Synthesis of Pyrazolo[3,4-b]pyridines
Target Class: Antiviral and antitumor agents.
Mechanism: Multicomponent Reaction (MCR) involving the C4 and C5 positions.
The "One-Pot" Advantage
This protocol utilizes a three-component condensation (5-AP + Aldehyde + Active Methylene) to avoid isolating unstable intermediates.
Protocol: Nanoparticle-Catalyzed MCR
Reagents:
5-Amino-3-methyl-1-phenylpyrazole (1.0 mmol)
Aromatic Aldehyde (1.0 mmol)
Meldrum's acid or Dimedone (1.0 mmol)
Catalyst: L-Proline (10 mol%) or ZnO nanoparticles.
Solvent: Water/Ethanol (1:1).
Step-by-Step Workflow:
Mixing: Combine all three components in a round-bottom flask containing 5 mL of solvent.
Catalysis: Add 10 mol% L-Proline.
Reaction: Reflux at 80°C for 30–60 minutes.
Mechanism Check: The reaction proceeds via a Knoevenagel condensation (Aldehyde + Active Methylene) followed by a Michael addition of the 5-AP to the intermediate.
Isolation: The product typically precipitates out of the aqueous ethanolic solution. Filter and wash with hot water to remove the catalyst.
Figure 2: Sequential mechanism of the Multicomponent Reaction (MCR) leading to Pyrazolo[3,4-b]pyridines.
Symptom:[1][2][3][4][5][6] Two spots on TLC or complex NMR (split methyl peaks).
Solution: Increase steric bulk on the 1,3-dicarbonyl to force a single orientation. Alternatively, switch to solvent-free conditions (grinding reagents in a mortar), which often improves selectivity due to crystal packing forces.
Issue 2: Failure to Cyclize (Open Chain Intermediates)
Symptom:[1][2][3][4][5][6] Mass spec shows M+18 (water not lost).
Solution: The dehydration step is rate-limiting. Add a dehydrating agent like polyphosphoric acid (PPA) or perform the reaction in glacial acetic acid to drive the equilibrium.
Issue 3: N1-Substitution Limits
Constraint: If the N1 position of the starting 5-aminopyrazole is unsubstituted (NH), it can compete with the exocyclic amine.
Fix: Protect N1 or use N1-substituted precursors (e.g., 1-phenyl-5-aminopyrazole) if the target allows.
References
Faria, J. V., et al. (2017). "Recent Advances in the Synthesis of Pyrazoles and Their Fusion into Biologically Active Heterocycles." Molecules.
Aggarwal, R., et al. (2018). "5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines." Beilstein Journal of Organic Chemistry.
Luo, Y., et al. (2025). "Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors." RSC Advances.
Tellez, J., et al. (2010). "Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1,3,5]triazines." Molecules.
El-Emary, T. I. (2006). "Synthesis of New Pyrazolo[1,5-a]pyrimidines." Journal of the Chilean Chemical Society.
employing 5-aminopyrazoles in the synthesis of corrosion inhibitors
Executive Summary This guide details the synthesis and validation of 5-aminopyrazole (5-AP) derivatives as high-efficiency corrosion inhibitors for mild steel in acidic media (1.0 M HCl). Unlike generic aliphatic amines,...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the synthesis and validation of 5-aminopyrazole (5-AP) derivatives as high-efficiency corrosion inhibitors for mild steel in acidic media (1.0 M HCl). Unlike generic aliphatic amines, 5-APs offer a rigid, planar heterocyclic scaffold rich in
-electrons and heteroatoms (N), facilitating superior adsorption via donor-acceptor interactions with metal -orbitals. This protocol targets researchers requiring >90% inhibition efficiency (IE) and provides a self-validating workflow from chemical synthesis to electrochemical impedance spectroscopy (EIS).
Part 1: Chemical Design & Synthesis Strategy
The Target Architecture
The 5-aminopyrazole core functions as a "molecular anchor." To maximize inhibition, we employ a Schiff base functionalization strategy.
Core (Anchor): The pyrazole ring and exocyclic amine provide primary adsorption sites.
Shield (Tail): Condensing the amine with an aromatic aldehyde creates an azomethine (
) bridge, extending the conjugated system and increasing surface coverage.
Target Molecule for this Protocol:
(E)-4-methoxy-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzylideneamine (referred to herein as AMP-OMe ).
Synthesis Protocol
Reagents:
Phenylhydrazine (97%)
3-Aminocrotononitrile (98%)
4-Methoxybenzaldehyde
Solvents: Absolute Ethanol, Glacial Acetic Acid.
Step A: Cyclization of the Pyrazole Core
Dissolution: Dissolve 3-aminocrotononitrile (10 mmol) in 20 mL absolute ethanol.
Addition: Add phenylhydrazine (10 mmol) dropwise under stirring.
Reflux: Heat to reflux (
) for 4 hours.
Mechanistic Insight: The hydrazine attacks the nitrile carbon, followed by intramolecular cyclization on the ketone (or enamine) moiety.
Isolation: Cool to room temperature. Pour into crushed ice. The solid precipitate is 5-amino-3-methyl-1-phenylpyrazole . Recrystallize from ethanol.
Step B: Schiff Base Functionalization (The Critical Step)
Mixing: Dissolve the product from Step A (5 mmol) and 4-methoxybenzaldehyde (5 mmol) in 30 mL ethanol.
Catalysis: Add 3-4 drops of glacial acetic acid.
Why? Acid catalysis protonates the aldehyde carbonyl, making it more electrophilic for the amine attack.
Reflux: Reflux for 6–8 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).
Purification: Filter the solid product (AMP-OMe ), wash with cold ethanol, and dry under vacuum.
Checkpoint 1: Characterization Standards
FTIR: Look for disappearance of the
doublet () and appearance of the Azomethine stretch ().
Yield Target:
.
Synthesis Workflow Diagram
Figure 1: Step-wise synthesis pathway transforming linear precursors into the heterocyclic Schiff base inhibitor.
Part 2: Electrochemical Evaluation Protocol
Objective: Quantify corrosion inhibition efficiency (IE%) using non-destructive (EIS) and destructive (Tafel) methods.
Experimental Setup
Working Electrode (WE): Mild Steel coupon (exposed area
), polished to mirror finish (emery paper grades 400–2000).
Counter Electrode (CE): Platinum wire/mesh.
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl.
Electrolyte: 1.0 M HCl (blank) vs. 1.0 M HCl + Inhibitor (
to ).
Workflow Steps
OCP Stabilization (Crucial):
Immerse WE in solution for 30 minutes until Open Circuit Potential (OCP) stabilizes (drift
).
Failure Mode: Running EIS before OCP stability results in "noisy" low-frequency data due to non-steady-state surface conditions.
Electrochemical Impedance Spectroscopy (EIS):
Frequency Range:
to .
Amplitude:
peak-to-peak (AC perturbation).
Data Output: Nyquist Plot (look for capacitive loops) and Bode Plot.[1]
Potentiodynamic Polarization (PDP/Tafel):
Scan Range:
vs. OCP.
Scan Rate:
.
Note: Perform PDP after EIS on the same sample, or use a fresh sample, as PDP alters the surface surface.
If your synthesis and testing are correct, your data should trend as follows:
Parameter
Blank (1M HCl)
Low Conc. ( M)
High Conc. ( M)
Physical Meaning
(EIS)
Low ()
Medium
High ()
Resistance to electron transfer increases with film thickness.
(EIS)
High
Decreasing
Lowest
Water displacement by inhibitor lowers local dielectric constant.
(PDP)
High
Decreasing
Lowest
Corrosion current density drops directly with inhibition.
IE (%)
0%
Efficiency of the protective barrier.
Mechanism of Action
The 5-aminopyrazole derivatives function via Mixed-Type Inhibition (blocking both anodic metal dissolution and cathodic hydrogen evolution).
Adsorption Isotherm: The data must fit the Langmuir Isotherm (
), defined by:
Where is concentration, is surface coverage (), and is the equilibrium constant.
Free Energy (
): Calculated from .
If
: Physisorption (Electrostatic).
If
: Chemisorption (Coordinate bond formation).
5-APs typically exhibit values around
to (Mixed Mode).
References
Verma, C., et al. "5-Aminopyrazole derivatives as corrosion inhibitors for mild steel in hydrochloric acid: Electrochemical and theoretical studies." Journal of Molecular Structure, 2016.
Quraishi, M. A., et al. "Green synthesis of Schiff bases of 5-aminopyrazole and their application as corrosion inhibitors." Arabian Journal of Chemistry, 2017.
ASTM G106-89. "Standard Practice for Verification of Algorithm and Equipment for Electrochemical Impedance Measurements." ASTM International.
Fouda, A. S., et al. "Corrosion inhibition of carbon steel in hydrochloric acid solution using some pyrazole derivatives." Journal of Materials and Environmental Science, 2016.
The pyrazolo[1,5-a]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for the purine core. Its significance lies in its tunable affinity for ATP-binding sites in kinases (e.g., CDK2, KDR, Pim-1 ) and allosteric sites in GABA-A receptors (e.g., Zaleplon, Indiplon ).
However, the synthesis of this scaffold presents a persistent challenge: Regioisomerism .[1][2][3]
The condensation of 3(5)-aminopyrazoles with unsymmetrical 1,3-dielectrophiles (such as ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
-keto esters or enaminones) can theoretically yield two isomeric products: the 7-substituted (Isomer A) and the 5-substituted (Isomer B) pyrazolo[1,5-a]pyrimidine.[4][5][6][7][8][9][10][11]
Isomer A (7-substituted): Often the thermodynamic product; critical for Zaleplon-like activity.
Isomer B (5-substituted): Often the kinetic product; frequently observed in kinase inhibitor SARs.
This guide details the mechanistic drivers of this selectivity and provides validated protocols to target specific isomers with high fidelity.
Mechanistic Insight: The Regioselectivity Switch
To control the reaction, one must understand the competition between the nucleophiles and the electrophiles.
The Nucleophiles (Aminopyrazole)
The 3(5)-aminopyrazole exists in tautomeric equilibrium. However, the reacting species presents two distinct nucleophilic sites:
Exocyclic Amine (
): Harder nucleophile, typically initiates attack on the most electrophilic center.
Endocyclic Nitrogen (N1): Softer nucleophile, usually involved in the cyclization step.
The Electrophiles (1,3-Partners)
The nature of the 1,3-dielectrophile dictates the pathway.
-Keto Esters: Contain a highly reactive ketone and a less reactive ester.
Enaminones: Contain a carbonyl and an electrophilic
-carbon (Michael acceptor).
Pathway Logic (HSAB Theory)
Scenario 1: 1,3-Diketones/
-Keto Esters (Acidic Media)
The exocyclic attacks the most electrophilic carbonyl (the ketone) first. Subsequent cyclization by N1 onto the ester/second carbonyl yields the 5-substituted-7-oxo derivative.
Scenario 2: Enaminones (Neutral/Basic Media)
The exocyclic
attacks the -carbon (via addition-elimination of the dimethylamino group). Subsequent cyclization by N1 onto the carbonyl yields the 7-aryl/alkyl derivative. This is the Zaleplon Route .
Visualization: Regiodivergent Pathways
The following diagram maps the decision tree for selecting the correct reagents and conditions.
Caption: Regiodivergent synthesis pathways. Path 1 (top) typically yields 5-substituted products via ketone attack. Path 2 (bottom) yields 7-substituted products via
-carbon attack (enaminone route).
Experimental Protocols
Protocol A: Synthesis of 7-Aryl-pyrazolo[1,5-a]pyrimidines (The "Zaleplon" Route)
Target: High regioselectivity for the 7-position substituent.
Mechanism: Addition-elimination on enaminone followed by cyclodehydration.
Solvent: Glacial Acetic Acid (Preferred for regiocontrol) or Toluene.
Procedure
Mixing: Combine 3-aminopyrazole (5 mmol) and ethyl acetoacetate (6 mmol) in Glacial Acetic Acid (8 mL).
Reflux: Heat to reflux for 4 hours.
Note: Using Toluene with a Dean-Stark trap to remove water can drive the reaction if conversion is low, but AcOH is generally sufficient for cyclization.
Cooling: Allow to cool to ambient temperature. The product often crystallizes directly from the acetic acid solution.
Filtration: Filter the solid.
Wash: Wash with Diethyl Ether to remove residual acid and unreacted ester.
Critical Note on Tautomerism: The product exists in equilibrium between the 7-one (keto) and 7-hydroxy (enol) forms. In NMR, this often appears as a broad signal or affects the H-6 shift.
Protocol C: Microwave-Assisted Green Synthesis (Aqueous Media)
Target: Rapid library generation with improved environmental profile.
Procedure
Setup: In a 10 mL microwave vial, mix 3-aminopyrazole (1.0 mmol), 1,3-diketone (1.0 mmol), and Water (2 mL) .
Additives: Add 10 mol% Sodium Dodecyl Sulfate (SDS) if solubility is poor (micellar catalysis).
Irradiation: Heat at 140°C for 10–20 minutes in a dedicated microwave reactor (e.g., Biotage or CEM).
Isolation: Cool to RT. Filter the precipitated solid.
Analytical Validation & Data Interpretation
Distinguishing the regioisomers is the most critical step. Do not rely solely on melting point.
Comparative Data Table: Isomer Identification
Feature
Isomer A (7-Substituted)
Isomer B (5-Substituted)
Formation Condition
Enaminones (Neutral/Acidic)
-Keto Esters (Acidic/Reflux)
1H NMR (Pyrimidine H)
H-6 doublet/singlet often shielded
H-6 often deshielded
NOE (Nuclear Overhauser)
Strong NOE between H-6 and Py-H2 (or Py-substituent)
NO NOE between H-6 and Py-H2 (blocked by 7-substituent)
13C NMR (C=O)
If 5-one: Carbonyl ~160 ppm
If 7-one: Carbonyl ~155-160 ppm (Subtle diff)
Key Diagnostic
NOE Difference Spectroscopy
X-Ray Crystallography (Definitive)
Validation Workflow
Run 1H NMR: Identify the pyrimidine H-6 proton (usually a singlet or doublet around 6.5–7.5 ppm).
Run NOESY/ROESY: Irradiate the H-6 signal.
If you see enhancement of the pyrazole ring proton (H-2) or the substituent at position 2/3
Isomer A (7-substituted) (Because H-6 and H-5 are close to the pyrazole ring? No, H-6 is adjacent to C-5 and C-7. Wait, let's correct the geometry).
7-Substituted Isomer: Substituent at 7. H at 5 and 6.[4] H-5 is close to N4 (bridgehead). H-6 is between 5 and 7.[5]
5-Substituted Isomer: Substituent at 5. H at 6 and 7.[5] H-7 is spatially close to the Pyrazole H-3 (or substituent at 3).
Correct NOE Rule:
H-7 (in 5-substituted isomer) shows NOE with Pyrazole substituent at C-3.
Substituent at 7 (in 7-substituted isomer) shows NOE with Pyrazole substituent at C-3.
Troubleshooting & Optimization
Issue
Probable Cause
Solution
Mixture of Regioisomers
Similar reactivity of carbonyls in 1,3-diketone.
Switch to Enaminone precursor (highly regioselective). Use microwave heating to overcome kinetic traps.
Low Yield
Incomplete cyclization or solubility issues.
Switch solvent to Glacial AcOH (promotes dehydration). Increase temp to 120°C.
Product Oiling Out
Impurities or mixed solvents.
Triturate with Diethyl Ether/Hexane. Recrystallize from EtOH.
Unreacted Amine
Amine salt formation (if using HCl salt).
Add NaOAc (1.1 equiv) to freebase the amine in situ.
References
Review of Synthesis: Fichez, J., et al. "Recent Advances in Aminopyrazoles Synthesis and Functionalization." Journal of Heterocyclic Chemistry. Link
Zaleplon Synthesis: "Process for making zaleplon." US Patent US7772394B2. Link
Microwave/Green Methods: "Synthesis of pyrazolo[1,5-a]pyrimidines under mild conditions." ResearchGate.[5] Link
Regioselectivity Mechanism: Fandrick, K. R., et al. "Control of Regioselectivity in the Synthesis of Pyrazoles." Journal of Organic Chemistry. (Contextual citation for hydrazine selectivity logic). Link
Medicinal Chemistry Context: "Pyrazolo[1,5-a]pyrimidines as protein kinase inhibitors."[8][10][13][11] RSC Advances. Link
Technical Support Center: Synthesis of 5-Amino-1H-pyrazole-4-carbonitrile
Welcome to the comprehensive technical support guide for the synthesis of 5-amino-1H-pyrazole-4-carbonitrile. This resource is designed for researchers, scientists, and professionals in drug development, providing in-dep...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the comprehensive technical support guide for the synthesis of 5-amino-1H-pyrazole-4-carbonitrile. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions, and detailed protocols to enhance your synthetic success.
Introduction: The Significance of 5-Amino-1H-pyrazole-4-carbonitrile
5-Amino-1H-pyrazole-4-carbonitrile is a critical heterocyclic building block in medicinal chemistry and materials science. Its versatile structure serves as a scaffold for a wide array of pharmaceutical agents, including kinase inhibitors like Ibrutinib, highlighting the importance of efficient and high-yield synthetic routes.[1] This guide will navigate you through common synthetic challenges and provide robust solutions to optimize your experimental outcomes.
Troubleshooting Guide: Overcoming Common Hurdles in Your Synthesis
This section addresses specific issues that you may encounter during the synthesis of 5-amino-1H-pyrazole-4-carbonitrile. The solutions are grounded in established chemical principles and supported by peer-reviewed literature.
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yield is a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is crucial.
Suboptimal Reaction Conditions: The choice of solvent, temperature, and catalyst can dramatically influence the reaction outcome. For instance, in syntheses starting from N-tosylhydrazones, polar solvents like hexafluoroisopropanol (HFIP) have been shown to provide significantly better yields compared to others like acetonitrile or ethanol.[1][2] In multicomponent reactions involving an aldehyde, malononitrile, and a hydrazine, aqueous ethanol is often an effective and environmentally friendly solvent choice.[3][4]
Inefficient Catalysis: Many modern syntheses of this pyrazole derivative employ a catalyst to enhance reaction rates and yields.[3][4][5][6][7][8][9][10] If you are using a catalytic method, ensure the catalyst is active and used in the optimal amount. For heterogeneous catalysts, proper activation and handling are key. The use of recyclable catalysts like Ag/ZnO nanoparticles or various nanocatalysts has been reported to give excellent yields.[6][7][8][9][10]
Poor Quality of Starting Materials: Impurities in your reactants, particularly the hydrazine derivative or malononitrile, can lead to side reactions and reduce the yield of the desired product. It is advisable to use freshly purified or high-purity starting materials.
Incomplete Reaction: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).[9][11] If the reaction is stalling, a gentle increase in temperature or extended reaction time might be necessary. However, excessive heat can also lead to degradation, so optimization is key.
Product Isolation and Purification Issues: The work-up and purification steps can be a source of product loss. Ensure complete precipitation of the product if applicable, and optimize your recrystallization or chromatography conditions to minimize losses.
Q2: I am observing the formation of multiple products or significant side products. How can I improve the selectivity of my reaction?
The formation of regioisomers or other byproducts is a common issue in pyrazole synthesis.
Regioselectivity Control: In reactions involving unsymmetrical starting materials like (ethoxymethylene)malononitrile and an aryl hydrazine, the formation of two different regioisomers is possible. However, studies have shown that this particular reaction often proceeds with excellent regioselectivity, yielding the 5-amino-1-aryl-1H-pyrazole-4-carbonitrile as the exclusive product.[12][13] If you are observing regioisomers, it could be due to unconventional reaction conditions or impurities.
Mechanism of Side Product Formation: Understanding the reaction mechanism can help in identifying the source of side products. For example, in the synthesis from N-tosylhydrazones, an intermediate N-tosylhydrazonoyl chloride is formed in situ.[1][2] Improper reaction conditions could lead to decomposition of this intermediate or other undesired pathways.
Optimizing Reaction Parameters: Fine-tuning the reaction temperature, solvent, and the rate of addition of reagents can significantly improve selectivity. A lower temperature may favor the desired kinetic product over thermodynamic byproducts.
Q3: My catalyst seems to be inactive or loses activity quickly. What could be the reason?
Catalyst deactivation can be a significant problem, especially with reusable catalysts.
Catalyst Poisoning: Impurities in the reactants or solvent can act as catalyst poisons. Ensure all your materials are of high purity.
Improper Handling and Storage: Many catalysts, especially nanocatalysts, are sensitive to air and moisture. Store them under appropriate conditions (e.g., in a desiccator or under an inert atmosphere).
Leaching of the Active Species: In the case of supported catalysts, the active metal may leach into the reaction mixture, leading to a loss of activity. Perform a hot-filtration test to check for heterogeneous catalysis.[3]
Structural Degradation: The catalyst's structure may change under the reaction conditions. Characterization of the used catalyst (e.g., by XRD, SEM) can help identify any structural changes. Many studies demonstrate the successful reuse of catalysts for multiple cycles without significant loss of activity.[3][4][5][7][8][9]
Q4: The purification of my final product is proving to be difficult. What are some effective purification strategies?
Purification is a critical step to obtain the desired product in high purity.
Recrystallization: This is a common and effective method for purifying solid products. The choice of solvent is crucial. Hot ethanol is often a good starting point for recrystallization of 5-amino-1H-pyrazole-4-carbonitrile derivatives.[9][11]
Column Chromatography: For complex mixtures or to remove closely related impurities, column chromatography is the method of choice. A common eluent system is a mixture of ethyl acetate and n-hexane.[9]
Washing: After filtration, washing the crude product with appropriate solvents can remove soluble impurities. Washing with hot distilled water and ethanol has been reported.[9]
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient synthetic route to 5-amino-1H-pyrazole-4-carbonitrile?
One of the most widely used and efficient methods is the one-pot, three-component reaction of an aldehyde, malononitrile, and a hydrazine derivative.[4][5][6][9] This approach is convergent and often proceeds with high atom economy. Another facile method involves the reaction of (ethoxymethylene)malononitrile with a hydrazine.[12][13]
Q2: Are there any "green" or environmentally friendly synthesis methods available?
Yes, significant research has focused on developing greener synthetic protocols. These often involve:
Using water or aqueous ethanol as the solvent. [3][4][5][6]
Employing recyclable catalysts , such as magnetic nanoparticles, which can be easily separated from the reaction mixture using an external magnet.[7][8][9]
Solvent-free reaction conditions , for example, using ball milling.[1][9]
Q3: What is the general reaction mechanism for the three-component synthesis?
The mechanism typically involves the following key steps:
Knoevenagel condensation: The aldehyde reacts with malononitrile to form an arylidene malononitrile intermediate.
Michael addition: The hydrazine then undergoes a Michael addition to the activated double bond of the arylidene malononitrile.
Intramolecular cyclization and tautomerization: The resulting intermediate undergoes an intramolecular cyclization followed by tautomerization to yield the final 5-amino-1H-pyrazole-4-carbonitrile product.
Q4: How can I confirm the structure of my synthesized 5-amino-1H-pyrazole-4-carbonitrile?
Standard spectroscopic techniques are used for structure elucidation:
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR): Provides detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.[5][7][8][9]
Fourier-Transform Infrared (FTIR) spectroscopy: Helps to identify the characteristic functional groups present, such as the amino (-NH₂) and nitrile (-C≡N) groups.[7][8][9]
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.[13]
Experimental Protocols
Protocol 1: Three-Component Synthesis using a Heterogeneous Catalyst
This protocol is a general guideline based on several reported procedures using a recyclable catalyst.[9][11]
In a round-bottom flask, combine the aldehyde (1 mmol), malononitrile (1 mmol), phenylhydrazine (1 mmol), and the catalyst.
The reaction can be performed neat (solvent-free) using a ball mill or in a minimal amount of a suitable solvent like ethanol.[9]
Stir the reaction mixture at the optimized temperature (e.g., room temperature or 55°C) for the required time (typically 15-60 minutes).[3][4]
Monitor the reaction progress by TLC (e.g., using a 1:2 mixture of ethyl acetate:n-hexane as the eluent).[9]
Upon completion, add hot ethanol to dissolve the product and separate the magnetic catalyst using an external magnet.[9]
Wash the catalyst with hot ethanol and combine the organic fractions.
Evaporate the solvent under reduced pressure.
Recrystallize the crude product from ethanol to obtain pure 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile.
Protocol 2: Synthesis from (Ethoxymethylene)malononitrile
This protocol is based on the reaction of (ethoxymethylene)malononitrile with an aryl hydrazine.[12][13]
Materials:
(Ethoxymethylene)malononitrile (1 mmol)
Aryl hydrazine (1 mmol)
Ethanol
Procedure:
Dissolve (ethoxymethylene)malononitrile (1 mmol) in ethanol in a round-bottom flask.
Add the aryl hydrazine (1 mmol) to the solution.
Reflux the reaction mixture for an appropriate amount of time, monitoring the progress by TLC.
After the reaction is complete, cool the mixture to room temperature.
The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.
If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization or column chromatography.
Data Summary
The following table summarizes typical reaction conditions and yields for the synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives from various studies.
Caption: A typical experimental workflow for the catalytic synthesis of 5-amino-1H-pyrazole-4-carbonitrile.
Simplified Reaction Mechanism
Caption: A simplified mechanism for the three-component synthesis of 5-amino-1H-pyrazole-4-carbonitrile.
References
Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles. (n.d.). ResearchGate. Retrieved January 19, 2024, from [Link]
A facile method for preparing 5-amino-1H-pyrazole-4-carbonitriles was developed. (2022). The Journal of Organic Chemistry. Retrieved January 19, 2024, from [Link]
Synthesis of 5‐Amino‐1H‐pyrazole‐4‐carbonitriles Using Ag/ZnO Nanoparticles as a Recyclable Catalyst. (2021). ResearchGate. Retrieved January 19, 2024, from [Link]
Synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitrile (3a-f) in ethanol as a solvent. (n.d.). Retrieved January 19, 2024, from [Link]
The preparation of 5-amino-1H-pyrazole-4-carbonitriles. (n.d.). ResearchGate. Retrieved January 19, 2024, from [Link]
Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. (2022). RSC Publishing. Retrieved January 19, 2024, from [Link]
Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. (2022). National Center for Biotechnology Information. Retrieved January 19, 2024, from [Link]
Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. (2021). Frontiers in Chemistry. Retrieved January 19, 2024, from [Link]
Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (2024). RSC Publishing. Retrieved January 19, 2024, from [Link]
Full article: Synthesis of 5‐Amino‐1H‐pyrazole‐4‐carbonitriles Using Ag/ZnO Nanoparticles as a Recyclable Catalyst. (2024). Taylor & Francis Online. Retrieved January 19, 2024, from [Link]
Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. (2015). Scientific Research Publishing. Retrieved January 19, 2024, from [Link]
Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (2008). MDPI. Retrieved January 19, 2024, from [Link]
Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (2024). The Royal Society of Chemistry. Retrieved January 19, 2024, from [Link]
Technical Support Center: Navigating the Challenges of Regioselective Pyrazole Synthesis
Welcome to the technical support center dedicated to the intricate art of regioselective pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center dedicated to the intricate art of regioselective pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter the common yet critical challenge of controlling isomeric outcomes in their synthetic routes. Pyrazoles are a cornerstone scaffold in modern drug discovery, and the ability to synthesize a specific regioisomer is often paramount to achieving the desired biological activity.
This center moves beyond simple protocols to provide in-depth, field-proven insights into why certain experimental choices are made and how to troubleshoot when reactions do not proceed as planned. We will explore the mechanistic underpinnings of regioselectivity and offer practical, actionable solutions to steer your synthesis toward the desired product.
Frequently Asked Questions (FAQs)
Here we address some of the foundational questions researchers face when synthesizing substituted pyrazoles.
Q1: What is the primary cause of poor regioselectivity in classical pyrazole synthesis?
A1: The most common issue arises from the Knorr pyrazole synthesis, which involves the condensation of a substituted hydrazine with an unsymmetrical 1,3-dicarbonyl compound.[1] The hydrazine has two distinct nucleophilic nitrogen atoms (N1 and N2), and the dicarbonyl has two different electrophilic carbonyl carbons. The initial nucleophilic attack can occur from either nitrogen to either carbonyl, leading to two different reaction pathways and ultimately, a mixture of two regioisomeric pyrazoles.[2] Controlling which pathway is favored is the key to achieving regioselectivity.
Q2: What are the key factors that control the regiochemical outcome of the Knorr synthesis?
A2: The regioselectivity of the Knorr condensation is a delicate balance of several interconnected factors:[1]
Electronic Effects: The relative electrophilicity of the two carbonyl carbons is paramount. An electron-withdrawing group (like a trifluoromethyl group) will make the adjacent carbonyl carbon significantly more electron-deficient and thus more susceptible to nucleophilic attack.[3]
Steric Effects: Bulky substituents on either the dicarbonyl compound or the hydrazine can hinder the approach of the nucleophile, directing the attack to the less sterically encumbered carbonyl group.[1]
Reaction pH: The pH of the reaction medium dictates the course of the initial attack. Under acidic conditions, the reaction is generally initiated by the attack of the less substituted, more nucleophilic nitrogen of the hydrazine. Under basic conditions, the more substituted nitrogen may become the more potent nucleophile.[4]
Solvent Choice: The solvent can dramatically influence the reaction's outcome. As we will discuss in the troubleshooting section, certain solvents can stabilize intermediates or selectively solvate reactants to favor one pathway over the other.[4]
Temperature: Reaction temperature can be a critical, albeit less predictable, factor in determining the final isomeric ratio.[4]
Q3: Beyond the classical Knorr synthesis, what other methods offer better regiocontrol?
A3: Yes, several modern strategies have been developed to circumvent the regioselectivity issues of the traditional approach:
Use of 1,3-Dicarbonyl Surrogates: Substrates like β-enaminones or α,β-unsaturated ketones (chalcones) have inherently different reactivities at their electrophilic centers, which can be exploited to achieve excellent regiocontrol.[4][5]
1,3-Dipolar Cycloadditions: These reactions, for example between a diazo compound and an alkyne, form the pyrazole ring through a different mechanistic pathway that can offer high or complete regioselectivity.[6]
Multicomponent Reactions (MCRs): One-pot MCRs can provide highly substituted pyrazoles regioselectively, often by carefully orchestrating the sequence of bond formations.[5]
Q4: How can I confidently determine the structure of my pyrazole regioisomers?
A4: Unambiguous structural assignment is critical. While mass spectrometry confirms the molecular weight, it cannot distinguish between regioisomers. The most powerful tool for this purpose is Nuclear Magnetic Resonance (NMR) spectroscopy, specifically 2D techniques:
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity between protons. For an N-substituted pyrazole, a NOESY correlation between the protons of the N-substituent and the proton on the adjacent C5 carbon of the pyrazole ring is definitive proof of that specific regioisomer.[7]
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are 2 or 3 bonds away. Observing a 3J-coupling between the N-substituent's protons and the C5 carbon provides strong evidence for that isomer.[7]
Troubleshooting Guide: Improving Regioselectivity
This section provides practical solutions to common problems encountered during pyrazole synthesis.
Issue 1: My reaction with an unsymmetrical 1,3-diketone gives a nearly 1:1 mixture of regioisomers.
This is a classic problem, especially when the electronic and steric bias of the diketone is minimal.
Root Cause Analysis:
The two carbonyl groups of your 1,3-diketone have very similar reactivity profiles. Under standard conditions (e.g., ethanol at reflux), the kinetic barrier for attack at either site is nearly identical, leading to a statistical mixture of products.
Solutions & Optimization Strategies:
Strategy
Mechanism of Action & Rationale
Recommended Action
Solvent Modification
The use of non-nucleophilic, hydrogen-bond-donating fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically improve regioselectivity.[8] Unlike ethanol, which can compete with the hydrazine in attacking the more electrophilic carbonyl, TFE and HFIP are poor nucleophiles.[3] They facilitate the reaction by activating the carbonyl groups through hydrogen bonding without interfering, allowing the inherent electronic differences of the substrate to dictate the outcome.
Switch the solvent from ethanol or methanol to TFE or HFIP. Often, these reactions can be run at room temperature. Start with TFE as it is less expensive.
pH Control
Adjusting the pH can alter the nucleophilicity of the hydrazine nitrogens and the state of the dicarbonyl (enol vs. keto). A systematic screen of pH is warranted.
Add a catalytic amount of acid (e.g., acetic acid, p-TsOH) or base (e.g., piperidine, triethylamine) to the reaction. Monitor the isomeric ratio by LC-MS or ¹H NMR on small-scale trials.
Change Synthetic Strategy
If solvent and pH optimization fail, the most robust solution is to use a starting material with greater inherent bias.
Synthesize a β-enaminone from your 1,3-diketone. The enamine nitrogen deactivates the adjacent carbonyl, strongly directing the initial attack of the hydrazine to the remaining ketone carbonyl, thus ensuring high regioselectivity.[4]
Issue 2: My pyrazole synthesis from an α,β-unsaturated ketone (chalcone) is giving low yield or side products.
While often more regioselective than the 1,3-diketone route, the reaction of chalcones with hydrazines can be sluggish or lead to undesired pyrazoline intermediates.
Root Cause Analysis:
The reaction proceeds via a Michael addition of the hydrazine, followed by cyclization and oxidation. The oxidation step can be slow or incomplete, leading to the isolation of the pyrazoline. Alternatively, side reactions can occur if the reaction conditions are too harsh.
Solutions & Optimization Strategies:
Strategy
Mechanism of Action & Rationale
Recommended Action
In-situ Oxidation
The intermediate pyrazoline needs to be oxidized to the aromatic pyrazole. This can often be achieved by simply exposing the reaction to air, but for more stubborn cases, a mild oxidant is required.
If you are isolating the pyrazoline, try bubbling air through the reaction mixture upon completion or adding a mild oxidant like I₂ or running the reaction in DMSO at an elevated temperature, which can facilitate oxidation.[9]
Microwave Irradiation
Microwave-assisted organic synthesis (MAOS) can significantly accelerate the reaction, often leading to higher yields and cleaner product formation by overcoming the activation energy for both the cyclization and oxidation steps.[4]
Transfer the reaction to a microwave-safe vessel and perform a temperature/time screen. This can often reduce reaction times from hours to minutes.
Issue 3: I am trying to N-alkylate my pyrazole, but I get a mixture of N1 and N2 alkylated products.
This is a post-synthesis regioselectivity challenge. The pyrazole anion is ambident, with negative charge density on both nitrogen atoms, making both susceptible to electrophilic attack.
Root Cause Analysis:
The regioselectivity of N-alkylation is highly dependent on the reaction conditions, particularly the base, solvent, and counter-ion.[10] Hard electrophiles tend to react at the more sterically accessible nitrogen, while soft electrophiles may favor the more electron-rich nitrogen.
Solutions & Optimization Strategies:
Strategy
Mechanism of Action & Rationale
Recommended Action
Base and Solvent Screen
The nature of the pyrazole salt influences the site of alkylation. A "harder" counter-ion (like Na⁺ from NaH) may coordinate more tightly to one nitrogen, leaving the other more available for alkylation. A "softer" counter-ion (like K⁺ from K₂CO₃) may allow for a different regiochemical outcome.
Screen a variety of bases (e.g., NaH, K₂CO₃, Cs₂CO₃) in different solvents (e.g., DMF, THF, Acetonitrile). The combination can dramatically shift the N1/N2 ratio.[10]
Directed Alkylation
Introducing a directing group can completely control the regioselectivity. This is a more involved but often definitive solution.
Consider installing a removable directing group (e.g., a bulky silyl group) on one of the nitrogen atoms, performing the alkylation on the remaining nitrogen, and then removing the directing group.
Visualizing the Challenge and Solution
To better understand the core concepts, the following diagrams illustrate the reaction mechanism and a general troubleshooting workflow.
Caption: Troubleshooting workflow for poor regioselectivity.
Experimental Protocol: Regioselective Synthesis using a Fluorinated Alcohol
This protocol details a general method for improving regioselectivity in the synthesis of N-methylpyrazoles from an unsymmetrical 1,3-diketone, adapted from Fustero et al.
[8]
Materials:
Unsymmetrical 1,3-diketone (1.0 mmol, 1.0 eq)
Methylhydrazine (1.1 mmol, 1.1 eq)
2,2,2-Trifluoroethanol (TFE) or 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (0.3-0.5 M solution)
Round-bottom flask with magnetic stir bar
Standard workup and purification reagents (e.g., ethyl acetate, brine, sodium sulfate, silica gel)
Procedure:
Reaction Setup: In a clean, dry round-bottom flask, dissolve the unsymmetrical 1,3-diketone (1.0 mmol) in the fluorinated alcohol (e.g., 3 mL of TFE). Begin stirring at room temperature.
Reagent Addition: Slowly add methylhydrazine (1.1 mmol) to the stirred solution at room temperature. Note: The reaction is often exothermic. For larger scale reactions, consider cooling the flask in a water bath during addition.
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting diketone is consumed (typically 1-4 hours).
Workup: Upon completion, remove the fluorinated solvent under reduced pressure using a rotary evaporator. Caution: Fluorinated alcohols have high boiling points; ensure your vacuum is sufficient.
Extraction: Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the major regioisomer.
Characterization: Determine the isomeric ratio of the crude product and confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and 2D NMR (NOESY/HMBC) techniques.
This guide provides a framework for understanding and overcoming the challenges associated with the regioselective synthesis of substituted pyrazoles. By combining a strong mechanistic understanding with systematic troubleshooting, researchers can efficiently access the specific pyrazole isomers required for their work in medicinal chemistry and materials science.
References
BenchChem. (n.d.). Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis.
Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Chemistry Portal.
Saeed, A., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PubMed Central.
Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. researchgate.net.
Fustero, S., et al. (2008). Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. PubMed.
Thieme. (n.d.). Regioselective synthesis of pyrazole triflones based on triflyl alkyne cycloadditions. Thieme Chemistry.
BenchChem. (n.d.). Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines.
Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry.
catalyst recovery and reusability in green synthesis of pyrazoles
Technical Support Center: Green Synthesis of Pyrazoles Subject: Catalyst Recovery, Reusability, and Troubleshooting Protocols Ticket ID: GSP-CAT-REC-001 Introduction Welcome to the Green Synthesis Support Hub. This guide...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Green Synthesis of PyrazolesSubject: Catalyst Recovery, Reusability, and Troubleshooting Protocols
Ticket ID: GSP-CAT-REC-001
Introduction
Welcome to the Green Synthesis Support Hub. This guide addresses the critical challenges in recovering and reusing catalysts during the synthesis of biologically active pyrazole scaffolds. Whether you are employing Magnetic Nanoparticles (MNPs) , Ionic Liquids (ILs) , or Solid-Supported Acids , this document provides self-validating protocols to diagnose deactivation and optimize turnover numbers (TON).
Module 1: Magnetic Nanocatalysts (MNPs)
Context: MNPs (e.g.,
-functionalized systems) are preferred for their operational simplicity using external magnetic fields.
Common Catalysts:, Ferrite-anchored organocatalysts, systems.
Troubleshooting & FAQs
Q1: My catalyst recovery rate is dropping (e.g., from 95% to 70% mass recovery). Is it dissolving?
Diagnosis: This is likely due to mechanical loss or loss of magnetic coercivity , not necessarily chemical dissolution.
Root Cause:
Oxidation: Naked
surfaces can oxidize to (non-magnetic) if the silica/polymer shell is compromised.
Colloidal Stability: Small particles (<20 nm) may remain suspended as a colloid despite magnetic exposure.
Corrective Protocol:
Solvent Switch: Add a co-solvent with lower dielectric constant (e.g., Ethanol or Acetone) during separation to induce flocculation before applying the magnet.
Acid Check: Ensure reaction pH > 4.0. Most ferrite cores leach iron in acidic media (pH < 3).
Q2: The reaction yield dropped significantly after the 3rd cycle. How do I reactivate the catalyst?
Diagnosis: Surface Poisoning or Pore Blocking.
Solution (The "Desorption Wash"):
Step 1: Wash with the reaction solvent (hot) to remove loosely bound product.
Step 2: Wash with a polar protic solvent (Methanol/Ethanol) to remove adsorbed polar by-products/oligomers.
Step 3 (Critical): Vacuum dry at 60–80°C. Do not calcine unless the functional groups are thermally stable (>300°C), as this will destroy organic linkers (e.g., guanidine/amino groups).
Module 2: Ionic Liquids (ILs) & Deep Eutectic Solvents (DES)
Context: ILs (e.g.,
, ) act as dual solvent-catalysts.
Primary Challenge: Separation of the viscous IL from the pyrazole product.
Troubleshooting & FAQs
Q1: I cannot separate my product from the Ionic Liquid; it forms a viscous emulsion.
Diagnosis: Phase miscibility overlap.
Protocol (The "Anti-Solvent" Extraction):
Add water to the reaction mixture (if the IL is water-soluble like
). The pyrazole product typically precipitates out as a solid.
If the product is an oil, extract with Diethyl Ether or Ethyl Acetate .
Why? Most ILs are insoluble in ether. This creates a distinct biphasic system.
Validation: Check the IL phase by TLC. If product spots remain, increase water content to "salt out" the organic product.
Q2: The recycled IL is becoming darker and more viscous.
Diagnosis: Accumulation of "humins" or oligomeric by-products (fouling).
Risk: This lowers mass transfer rates, slowing down the Knoevenagel condensation step in pyrazole synthesis.
Solution: Pass the diluted IL (in water or methanol) through a thin pad of activated charcoal/Celite. This adsorbs heavy organic impurities while allowing the ionic species to pass.
Module 3: Critical Validation Protocols
Requirement: You must prove your catalyst is acting heterogeneously and not leaching active metal species into the solution.
Standard Operating Procedure: The Hot Filtration Test
Use this protocol if you suspect "Leaching" (active metal dissolving into solution).
Initiate Reaction: Run standard pyrazole synthesis to ~50% conversion.
Stop & Separate: Stop stirring. Rapidly filter the catalyst (or remove via magnet) while the solution is hot.
Split Stream:
Filtrate A: Continue heating/stirring without catalyst.
Control B: Leave as is (catalyst removed, no heat).
Monitor: Check TLC/GC after 2 hours.
Result 1: If Filtrate A shows no further conversion , the catalyst is Heterogeneous (Stable).
Result 2: If Filtrate A conversion increases , the catalyst is Leaching (Unstable).
Data Summary: Recovery Efficiency Comparison
Recovery Method
Typical Mass Recovery (%)
Time Efficiency
Main Failure Mode
Recommended For
External Magnet
92–98%
High (< 5 min)
Loss of magnetism / Aggregation
/ Ferrite Cores
Centrifugation
85–90%
Low (15–20 min)
Mechanical loss during decanting
Non-magnetic Nanoparticles
Filtration
95–99%
Medium
Filter clogging / Pore blocking
Silica/Polymer Supports (>10µm)
Phase Separation
>98%
High
Cross-contamination (partitioning)
Ionic Liquids / DES
Visualizations
Figure 1: Green Pyrazole Synthesis & Recovery Workflow
Caption: Logical flow for synthesis, separation, and decision checkpoints for catalyst recycling.
Figure 2: Troubleshooting Decision Tree (Deactivation)
Caption: Diagnostic logic to distinguish between leaching, poisoning, and mechanical loss.
References
Synthesis of new magnetic nanocatalyst Fe3O4@CPTMO-phenylalanine-Ni and its catalytic effect in the preparation of substituted pyrazoles.
Source: Scientific Reports (2023).
URL:[Link]
Ionic Liquid-Catalyzed Green Protocol for Multi-Component Synthesis of Dihydropyrano[2,3-c]pyrazoles.
Source: Molecules (2012).[1]
URL:[Link]
Heterogeneous catalytic approaches in C–H activation reactions (Hot Filtration Protocol).
Source: Chemical Society Reviews (2016).
URL:[Link]
Magnetically Recoverable Nanocatalyst for the Synthesis of Pyranopyrazoles: CoFe2O4@SiO2-HClO4.
Source: European Journal of Chemistry (2023).
URL:[Link]
Technical Support Center: Minimizing Side-Product Formation in Aminopyrazole Synthesis
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for aminopyrazole synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigati...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for aminopyrazole synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing these vital heterocyclic scaffolds. Aminopyrazoles are precursors to numerous pharmaceuticals, including well-known drugs like Zaleplon and Sildenafil (Viagra), making their efficient and clean synthesis a critical goal.[1]
One of the most significant challenges in this field is controlling the formation of side products, particularly regioisomers, which can lead to low yields and difficult purification steps. This guide provides in-depth, experience-based answers to common troubleshooting questions, focusing on the underlying chemical principles to empower you to optimize your reactions effectively.
Q1: My reaction with a substituted hydrazine is producing a mixture of two regioisomers (e.g., 1-substituted-3-aminopyrazole and 1-substituted-5-aminopyrazole). How can I control the selectivity?
A1: This is the most common challenge and arises from the two non-equivalent nitrogen atoms of a substituted hydrazine attacking the electrophilic centers of your precursor. The key to controlling the outcome lies in understanding and manipulating the reaction conditions to favor either kinetic or thermodynamic control.
The reaction between a monosubstituted hydrazine and an α,β-unsaturated nitrile (like an alkoxyacrylonitrile) can proceed via two pathways. The more nucleophilic, sterically accessible primary amine (-NH2) of the hydrazine typically attacks first. However, the subsequent cyclization and stability of the intermediates can be influenced to favor one isomer over the other.[2]
Thermodynamic Control: Under neutral or acidic conditions and at elevated temperatures, the reaction is reversible. This allows the intermediates to equilibrate and form the most thermodynamically stable product, which is typically the 5-aminopyrazole isomer.[2]
Kinetic Control: Under basic conditions at low temperatures (e.g., 0 °C), the initial Michael addition is followed by a rapid, irreversible cyclization. This "traps" the product formed from the fastest reaction pathway, yielding the kinetically favored 3-aminopyrazole isomer.[2]
Mechanism Overview: Kinetic vs. Thermodynamic Pathways
Caption: Regioselective control in aminopyrazole synthesis.
Data Summary: Conditions for Regioselective Synthesis
The following table, based on findings from Bagley et al. and Fandrick et al., summarizes conditions for directing the synthesis towards the desired isomer.[2]
Target Isomer
Control Type
Recommended Conditions
Typical Reagents
Temperature
Expected Outcome
5-Aminopyrazole
Thermodynamic
Neutral or Acidic
Acetic Acid (AcOH) in Toluene
70-110 °C
Favors the more stable 5-amino isomer.
3-Aminopyrazole
Kinetic
Basic
Sodium Ethoxide (NaOEt) in EtOH
0 °C
Traps the kinetically formed 3-amino isomer.
See the Experimental Protocols section for detailed procedures.
Q2: I'm using the β-ketonitrile route, and my yield is low. TLC/LC-MS analysis shows a stable intermediate and unreacted starting material. What's happening?
A2: This common issue points to an inefficient cyclization step. The reaction of a β-ketonitrile with a hydrazine proceeds in two distinct stages: (1) formation of a hydrazone intermediate, and (2) intramolecular cyclization of the hydrazone to form the aminopyrazole ring.[3][4] If the cyclization is slow or requires activation, the hydrazone can accumulate in the reaction mixture.
The nucleophilicity of the second nitrogen atom and the electrophilicity of the nitrile carbon govern the rate of cyclization. In some cases, particularly with less reactive substrates, this step can be a bottleneck.
Troubleshooting Workflow:
Caption: Troubleshooting low yield in the β-ketonitrile route.
Solution:
If you can confirm the presence of the hydrazone intermediate, the cyclization can often be promoted by adding a catalytic amount of acid. Treatment with 5% HCl in ethanol or a small amount of acetic acid can effectively catalyze the intramolecular attack on the nitrile group to close the ring.[3][4][5]
Q3: I'm generating my β-ketonitrile in situ from an ester and a nitrile via a Claisen condensation, but the subsequent reaction with hydrazine is inefficient. Why?
A2: The problem likely lies in residual base from your Claisen condensation. This reaction requires a strong base (e.g., sodium tert-butoxide, sodium ethoxide) to deprotonate the nitrile. High basicity in the subsequent step can interfere with the hydrazine condensation, which often proceeds more efficiently under neutral or slightly acidic conditions.
Yoon and coworkers noted this specific issue, observing that the basicity required for the first step lowered the efficiency of the second.
Solution:
The key is to neutralize the reaction mixture after the Claisen condensation is complete and before you add the hydrazine.
Perform the Claisen condensation as planned to form the β-ketonitrile intermediate.
Once the first step is complete (confirm with TLC), carefully add an acid (e.g., H₂SO₄, HCl) to neutralize the base.
After neutralization, add the hydrazine to initiate the cyclization step.
This sequential one-pot method prevents the base from interfering with pyrazole formation, leading to significantly improved yields. A detailed protocol is provided below.
Experimental Protocols
Protocol 1: Regioselective Synthesis of N-Substituted 5-Aminopyrazoles (Thermodynamic Control)
Based on the principles described by Bagley et al. and Fandrick et al.[2]
Reaction Setup: To a solution of the alkoxyacrylonitrile (1.0 eq) in toluene (0.2 M), add the substituted hydrazine (1.1 eq).
Acid Catalyst: Add glacial acetic acid (1.2 eq).
Heating: Heat the reaction mixture to 80-110 °C.
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-16 hours.
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization to isolate the 5-aminopyrazole isomer.
Protocol 2: Regioselective Synthesis of N-Substituted 3-Aminopyrazoles (Kinetic Control)
Based on the principles described by Bagley et al. and Fandrick et al.[2]
Reaction Setup: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the substituted hydrazine (1.1 eq) in anhydrous ethanol (0.2 M).
Cooling: Cool the solution to 0 °C in an ice bath.
Base Addition: Slowly add a solution of sodium ethoxide (2.0 eq) in ethanol.
Substrate Addition: Add a solution of the alkoxyacrylonitrile (1.0 eq) in anhydrous ethanol dropwise over 45-60 minutes, maintaining the temperature at 0 °C.
Reaction: Stir the mixture at 0 °C for 2-3 hours.
Monitoring: Monitor the reaction by TLC or LC-MS, quenching aliquots with a mild acid before analysis.
Workup: Quench the reaction by carefully adding an aqueous solution of ammonium chloride. Extract the product with ethyl acetate.
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product immediately to isolate the 3-aminopyrazole isomer.
Protocol 3: Optimized One-Pot Synthesis from Esters via In-Situ β-Ketonitrile Formation
Adapted from the procedure described by Yoon and coworkers.
Claisen Condensation: To a solution of the starting ester (1.0 eq) and acetonitrile derivative (1.1 eq) in an appropriate solvent (e.g., THF), add sodium tert-butoxide (1.2 eq) at 0 °C. Allow the reaction to warm to room temperature and stir until the ester is consumed (monitor by TLC).
Neutralization: Cool the mixture back to 0 °C and carefully add dilute sulfuric acid (e.g., 1 M H₂SO₄) dropwise until the pH of the mixture is approximately neutral (pH ~7).
Hydrazine Addition: Add the desired hydrazine (or hydrazine hydrate) (1.2 eq) to the neutralized mixture.
Cyclization: Heat the reaction mixture (e.g., to 75-80 °C) and stir for 3-8 hours until product formation is complete.
Workup and Purification: Cool the reaction, dilute with water, and extract with a suitable organic solvent. Purify using standard chromatographic or recrystallization techniques.
References
Anwar, H. F., & Elnagdi, M. H. (2009). Recent developments in aminopyrazole chemistry. ARKIVOC, 2009(i), 198-250. [Link]
Fichez, J., Busca, P., & Prestat, G. (2018). Recent Advances in Aminopyrazoles Synthesis and Functionalization. Organic Chemistry: Current Research. [Link]
Harnisch, H., & Mentrup, A. (1975). Production of 3-aminopyrazoles. U.S.
Vitale, P. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 27(15), 4967. [Link]
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. . Retrieved from [Link]
Kallman, N. J., et al. (2016). In a single-step method for the synthesis of aminopyrazoles from isoxazoles, hydrazine serves to open the isoxazole to the unisolated ketonitrile intermediate and form the aminopyrazole. Synthesis, 48, 3537-3543. Referenced in: [Link]
Jolly, R. S., & Joshi, K. C. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 25. [Link]
Jolly, R. S., & Joshi, K. C. (2011). Approaches towards the synthesis of 5-aminopyrazoles. PMC. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: PYR-CN-NMR-001
Subject: Troubleshooting Regioisomer Assignment & Peak Broadening in Pyrazole Carbonitriles
Status: Open
Assigned Specialist: Senior Application Scientist
Executive Summary
Assigning NMR spectra for pyrazole carbonitriles is notoriously deceptive due to three converging factors: annular tautomerism (causing peak broadening), regioisomerism (1,3- vs. 1,5-disubstitution patterns that look identical on 1D proton NMR), and the electronic perturbation of the cyano (CN) group.
This guide provides a self-validating workflow to distinguish isomers and resolve ambiguous data. It moves beyond standard assignment to address the "Why" and "How" of experimental failure modes.
Module 1: The "Ghost Peak" Phenomenon (Tautomerism)
User Question:
"I synthesized a 3(5)-cyano-pyrazole precursor. My
spectrum in is missing ring carbons, and the proton peaks are broad lumps. Is my product impure?"
Diagnostic & Solution:
Your product is likely pure but suffering from intermediate exchange rate broadening .[1][2] Pyrazoles possessing a free N-H undergo annular tautomerism (proton hopping between N1 and N2).[1][2]
The Mechanism: In non-polar solvents like
, the proton transfer rate () often matches the NMR time scale (), causing coalescence where signals broaden into the baseline.[2]
The Fix: You must shift the exchange rate to the "fast" or "slow" limit.
Protocol: The Solvent Switch
Standard: Dissolve in DMSO-
. The strong hydrogen-bonding capability of DMSO stabilizes specific tautomers and slows exchange, sharpening the peaks.[2]
The "Nuclear" Option (For
): Add 1-2 drops of Trifluoroacetic acid (TFA) or hydrazine hydrate.[1][2]
Why? This catalyzes the exchange, pushing it to the "fast exchange" limit. The observed signal becomes a weighted average of the tautomers, but it will be sharp and visible.
Solvent System
Exchange Rate
Spectral Appearance
Utility
Intermediate
Broad/Missing Peaks
Poor (Avoid for N-H pyrazoles)
DMSO-
Slow
Distinct Tautomers (often)
High (Structure verification)
+ TFA
Fast
Sharp, Averaged Signals
High (Quantification)
Module 2: The Regioisomer Crisis (1,3- vs. 1,5-Isomers)
User Question:
"I alkylated my 3(5)-cyanopyrazole. Did I get the 1-alkyl-3-cyano or the 1-alkyl-5-cyano isomer? Both look identical in
NMR."
The Diagnostic Logic:
This is the most common failure point.[1][2] Sterics usually favor the 1,3-isomer (less crowded), but the electronic pull of the nitrile group can alter nucleophilicity. You cannot rely on reaction mechanism prediction alone; you need spectroscopic proof.[1]
Workflow 1: The NOESY/ROESY Proximity Test
This is your primary self-validating experiment.[1][2]
Setup: Run a 2D NOESY (mixing time
ms).
Target: Look for cross-peaks between the N-Alkyl protons and the C5-substituent (proton or alkyl group).
Interpretation Table:
Observed Correlation (NOE)
Conclusion
Confidence
N-Alkyl Ring Proton
1,3-isomer (The ring proton is at C5, adjacent to N1)
High
N-Alkyl No Interaction
1,5-isomer (The C5 position is blocked by CN or other group)
Moderate (Requires confirmation)
N-Alkyl C5-Methyl
1,5-isomer (Spatial proximity confirmed)
High
Critical Caveat: If your C5 substituent is the Cyano group (CN), NOESY will fail to show a correlation because CN has no protons.[1] You must proceed to Workflow 2.
Workflow 2:
Chemical Shift Fingerprinting
When NOESY is silent (e.g., 1-methyl-5-cyanopyrazole), use the Crossover Rule . The chemical shift of the ring carbons is sensitive to the proximity of the N-alkyl group (N1).
Rule: In N-substituted pyrazoles, the C5 carbon is typically shielded (upfield) relative to C3 .[1][2]
Mechanism: The "pyridinic" lone pair on N2 deshields C3.[1][2] The N-alkyl group on N1 exerts a steric/electronic shielding effect on C5.[1][2]
Reference Data (Typical Shifts in
):
Carbon Position
1-Methyl-3-Cyano Isomer ( ppm)
1-Methyl-5-Cyano Isomer ( ppm)
C3 (Ring)
~125 - 130
~135 - 140
C5 (Ring)
~132 - 135
~115 - 120 (Shielded)
CN (Nitrile)
~112 - 114
~112 - 114 (Not diagnostic)
Note: The CN group is an Electron Withdrawing Group (EWG).[1][3] If CN is at C5, C5 will be deshielded by CN but shielded by the N-Me.[1] Comparison with the unsubstituted precursor is vital.
Module 3: The Definitive Answer (
HMBC)
User Question:
"My carbon peaks are ambiguous due to substituent effects. Is there an absolute method?"
Diagnostic & Solution:
Yes. Nitrogen NMR (
) is the "Supreme Court" of pyrazole chemistry.[1] The chemical shift difference between the "pyrrolic" N1 and "pyridinic" N2 is massive.[1][2]
Protocol:
Run a
- HMBC (natural abundance). You do not need enriched samples if you have >10 mg of material and a modern cryoprobe.[1]
The "Nitrogen Fingerprint" Logic:
N1 (Pyrrolic-like): Substituted with alkyl.[1][2] Shielded region (
If N1 is at -175 ppm , it confirms N-alkylation.[1][2]
Check
correlations from Ring Protons to N1/N2 to map the rest of the ring.
Visual Troubleshooting Guide
The following diagram illustrates the decision logic for assigning pyrazole carbonitrile isomers.
Caption: Decision tree for distinguishing 1,3- vs 1,5-substituted pyrazole carbonitriles. Note the escalation from NOESY to 15N detection.
References
Claramunt, R. M., et al. (2003).[1][4] Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 27, 734-742.[4] Link
Alkorta, I., & Elguero, J. (2023).[1][2][4][5] Pyrazoles as molecular probes to study the properties of co-crystals by solid state NMR spectroscopy.[1] Canadian Journal of Chemistry, 101, 1. Link[1]
Holzer, W., et al. (2008).[1][2] 13C NMR spectroscopy of pyrazoles. Monatshefte für Chemie, 139, 1147–1156.[1] (Standard reference for the "Crossover Rule" in pyrazole shifts).
López, C., et al. (1997).[1][2] Molecular structure and dynamics of C-1-adamantyl substituted N-unsubstituted pyrazoles studied by solid state NMR spectroscopy. Journal of the Chemical Society, Perkin Transactions 2, 1867-1876.[6] Link
Pintacuda, G., et al. (2004).[1][2] Fast Structure-Based Assignment of 15N HSQC Spectra. Journal of the American Chemical Society.[1][5] Link[1]
Technical Guide: Recrystallization & Purification of 5-Aminopyrazoles
The following technical guide addresses the purification of crude 5-aminopyrazole products. It is structured to support decision-making in process chemistry and medicinal chemistry workflows.
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide addresses the purification of crude 5-aminopyrazole products. It is structured to support decision-making in process chemistry and medicinal chemistry workflows.
Executive Summary & Chemical Context
5-aminopyrazoles are ubiquitous scaffolds in drug discovery (e.g., Celecoxib, Fipronil) but present distinct purification challenges. Their amphoteric nature, potential for tautomerism (3-amino vs. 5-amino), and susceptibility to oxidative coloring often render standard recrystallization protocols ineffective.
This guide provides a logic-driven approach to purification, moving from standard solvent screens to advanced salt-formation strategies for "oiling out" material.
Solvent Selection & Solubility Profiles
Q: What is the starting solvent system for a generic 5-aminopyrazole?A: Do not start with a random solvent. 5-aminopyrazoles possess both hydrogen-bond donors (
, ) and acceptors (pyrazole ).
Recommendation: Start with Ethanol/Water (9:1) or Isopropanol (IPA) .
Why: These solvents balance the dissolution of the polar pyrazole core while allowing non-polar impurities to remain in solution (or vice versa depending on temperature).
Warning: Avoid prolonged boiling in Methanol . While often effective for solubility, specific 5-aminopyrazoles have been reported to degrade or undergo side reactions upon extended heating in methanol [1].
Solvent Screening Matrix
Solvent System
Suitability
Mechanism / Notes
Ethanol (Abs.)
High
Standard first-choice. Good thermal gradient solubility.
Ethanol/Water
High
"Drowning out" method.[1] Dissolve in hot EtOH, add water until turbid, cool.
Isopropanol (IPA)
Med-High
Higher boiling point allows for better dissolution of stubborn crudes.
Toluene
Low-Med
Use only for highly lipophilic N1-substituted derivatives.
Acetonitrile
Medium
Good for polar impurities, but often leads to "oiling out" if cooling is too rapid.
Nitromethane
Specialized
Cited in Organic Syntheses for high-purity analytical samples [1].
Troubleshooting: The "Oiling Out" Phenomenon
Q: My product separates as a second liquid phase (oil) instead of crystals upon cooling. How do I fix this?A: "Oiling out" (Liquid-Liquid Phase Separation) occurs when the product comes out of solution at a temperature above its melting point, often due to impurities depressing the melting point or supersaturation being too high.[2][3]
The Protocol to Fix Oiling Out:
Re-heat: Bring the mixture back to a boil until the oil redissolves.
Dilute: Add 10-20% more of the good solvent (the one dissolving your compound). This lowers the saturation temperature.
Seed: Cool slightly (but stay above the oiling temperature) and add a seed crystal.
Insulate: Wrap the flask in cotton or place it in a warm water bath to cool extremely slowly.
Workflow: Troubleshooting Oiling Out
Figure 1: Decision logic for addressing Liquid-Liquid Phase Separation (Oiling Out) during recrystallization.
Removing Colored Impurities
Q: My crude is dark brown/red, but the pure compound should be white/yellow. Recrystallization isn't removing the color.A: 5-aminopyrazoles are electron-rich and prone to air oxidation, forming trace amounts of highly colored diazo or quinoid-like impurities. These often co-crystallize with the product.
The "Hot Filtration" Protocol:
Dissolve: Dissolve crude in the minimum amount of hot ethanol (or chosen solvent).
Adsorb: Add Activated Charcoal (Norit) (approx. 1-2% by weight of crude).
Caution: Do not add charcoal to a boiling solution; it will boil over. Remove heat, add charcoal, then return to reflux.
Reflux: Boil for 5–10 minutes.
Filter: Perform a hot filtration through a pre-warmed Celite pad.
Tip: If the funnel is cold, the product will crystallize in the stem. Pre-heat the funnel with hot solvent.
Crystallize: Allow the clear filtrate to cool slowly.
The "Nuclear Option": Salt Formation
Q: Neutral recrystallization failed (oiling out or low purity). What is the next step?A: Convert the 5-aminopyrazole to an acid salt. The amino group at position 5 is basic enough to form stable salts with mineral acids. Salts typically have much higher melting points and crystallize more readily than the neutral "oily" free base [2].
Recommended Salt: Hemisulfate or Hydrochloride.
Organic Syntheses specifically recommends the sulfate salt for difficult purifications [1].
Step-by-Step Salt Protocol:
Dissolve: Dissolve the crude oil/solid in Ethanol (approx. 3-5 mL per gram).
Acidify:
For Sulfate: Add concentrated
dropwise (or pre-diluted in EtOH) while cooling in an ice bath to maintain .
For HCl: Add 1.2 equivalents of
(1M in diethyl ether or 4M in dioxane).
Crystallize: The salt often precipitates immediately. If not, cool to
.
Wash: Filter and wash with cold ethanol or diethyl ether.
Recovery (Optional): If the neutral form is strictly required, dissolve the pure salt in water and neutralize with
or to precipitate the purified free base.
Workflow: Salt Purification Strategy
Figure 2: Workflow for converting difficult-to-crystallize oils into purifiable salts.
scaling up laboratory synthesis of 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile
Technical Support Center: 5-Amino-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile Synthesis Introduction: The Scale-Up Challenge Welcome to the technical support hub for the synthesis of 5-amino-1-(pyridin-2-yl)-1H-pyrazole-...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 5-Amino-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile Synthesis
Introduction: The Scale-Up Challenge
Welcome to the technical support hub for the synthesis of 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile . This heterocycle is a critical scaffold in medicinal chemistry, particularly for p38 MAP kinase inhibitors and agrochemicals.
While the laboratory-scale synthesis (milligram to gram) via the condensation of 2-hydrazinopyridine and ethoxymethylenemalononitrile (EMMN) is generally high-yielding, scaling to kilogram quantities introduces non-linear variables. Heat transfer limitations, mixing efficiency, and hydrazine stability become failure points that do not exist in a 50 mL round-bottom flask.
This guide addresses these specific scale-up phenomena, moving beyond "recipe following" to "process control."
Module 1: Reaction Initiation & Thermodynamics
Q: Why did my reaction mixture erupt/foam over upon heating, despite working fine on a 5g scale?
A: You likely encountered a delayed exotherm coupled with ethanol vapor pressure.
On a small scale, the release of ethanol (a byproduct of the condensation) is easily vented. On a large scale, if the reaction mixture is heated too quickly before the reagents are fully dissolved and mixed, the sudden onset of the condensation reaction releases significant heat. This exotherm vaporizes the ethanol byproduct instantaneously, causing a "foaming" event.
Technical Protocol for Scale-Up:
Solvent Selection: Use Ethanol (EtOH) . It solubilizes the reactants but acts as an antisolvent for the product, aiding isolation.
Controlled Addition: Do not mix all solids and heat.
Dissolve 2-hydrazinopyridine in EtOH first.
Add EMMN in portions (solid or slurry) at ambient temperature.
The "Digestion" Period: Stir for 30–60 minutes at 20–25°C. Allow the initial Michael addition (displacement of the ethoxy group) to occur before heating. This spreads the heat load.
Ramp Rate: Heat to reflux (
C) slowly (C/min).
Q: The 2-hydrazinopyridine starting material is dark/black. Can I still use it?
A: Proceed with extreme caution. Dark color indicates oxidation.
Aryl hydrazines are prone to air oxidation, forming azo impurities and radical decomposition products.
Impact: These impurities act as radical scavengers or colored contaminants that co-crystallize with your pyrazole product, making the final white solid difficult to obtain without extensive chromatography.
Remediation: If the raw material is significantly degraded, recrystallize it from ethanol/ether before the main reaction. Always store 2-hydrazinopyridine under Nitrogen/Argon.
Module 2: Reaction Mechanism & Process Monitoring
Q: HPLC shows a persistent intermediate that won't disappear. What is it?
A: It is likely the uncyclized hydrazone intermediate.
The reaction proceeds in two distinct kinetic steps:
Addition-Elimination: Hydrazine displaces the ethoxy group of EMMN. (Fast, Exothermic).
Cyclization: The internal nitrogen attacks the nitrile to close the ring. (Slow, Endothermic/requires heat).
If you see a peak with M+ = [Expected Mass], but different retention time, or M+ = [Mass + 18] (hydrated intermediate), you have not refluxed long enough or the pH is too low.
Visualization of the Pathway:
Figure 1: Reaction pathway highlighting the critical cyclization step which requires sustained thermal energy.
Module 3: Isolation & Purification (The "Filtration" Bottleneck)
Q: The product formed a thick "pudding" that clogged the filter. How do I fix this?
A: You are experiencing rapid nucleation leading to microcrystalline fines.
This is a classic scale-up failure. The product is highly insoluble in ethanol. If you cool the reaction mixture rapidly from
C to C, the product crashes out instantly as microscopic needles that pack tightly, blocking filter pores.
Troubleshooting Protocol (Ostwald Ripening):
Cool Slowly: Ramp from reflux to
C over 4–6 hours.
Seed: At
C, add 0.1% w/w of pure product crystals. This provides a surface for growth, resulting in larger, filterable particles.
Solvent Wash: Wash the filter cake with cold ethanol. Do not use water immediately, as it may cause residual EMMN to hydrolyze and contaminate the cake.
Q: My product is off-white/tan instead of bright white. How do I purify it without a column?
A: Recrystallization from Ethanol/DMF or Acetone.
Column chromatography is impractical at the kg scale.
Primary Strategy: Slurry the crude solid in refluxing Ethanol for 1 hour. Cool and filter.[1][2] This removes surface impurities.
Secondary Strategy (If color persists): Dissolve in minimum hot DMF (Dimethylformamide), filter hot (to remove insolubles), and then add water dropwise to precipitate the product slowly. Note: Ensure all DMF is removed as it coordinates to the amine.
Technical Support Guide: Stability & Storage of 5-Aminopyrazoles
Executive Summary: The "Brown Oil" Syndrome 5-aminopyrazole derivatives are privileged scaffolds in drug discovery, particularly as precursors for kinase inhibitors (e.g., pyrazolo[1,5-a]pyrimidines). However, they exhib...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Brown Oil" Syndrome
5-aminopyrazole derivatives are privileged scaffolds in drug discovery, particularly as precursors for kinase inhibitors (e.g., pyrazolo[1,5-a]pyrimidines). However, they exhibit a notorious instability profile characterized by a rapid shift from off-white crystalline solids to dark brown oils or gums.
This guide addresses the root causes of this degradation—primarily oxidative dimerization and hygroscopic hydrolysis —and provides a self-validating protocol to maintain compound integrity (>98% purity) over long-term storage.
Module 1: The Science of Degradation (Root Cause Analysis)
Q1: Why does my 5-aminopyrazole turn brown/black upon storage?
Technical Insight: The discoloration is rarely due to total decomposition but rather the formation of highly conjugated impurities (azo-dimers and quinoid-like species) which have high extinction coefficients. Even <1% impurity can drastically alter appearance.
Mechanism:
The exocyclic amino group at position 5 is electron-rich, making the pyrazole ring susceptible to oxidation. In the presence of atmospheric oxygen and moisture, two primary degradation pathways occur:
Oxidative Coupling: Formation of azo-linkages (-N=N-) between two pyrazole units.
Michael-Type Condensations: If the C-4 position is unsubstituted, it acts as a nucleophile, reacting with oxidation byproducts.
Q2: Is DMSO a safe solvent for storage?
Critical Warning:No. DMSO is hygroscopic and can act as a mild oxidant.
The Issue: In DMSO, 5-aminopyrazoles undergo accelerated oxidative coupling. Studies show that DMSO solutions can become deeply colored within hours at room temperature due to the formation of condensation products like bipyrimidines [1].
Recommendation: Avoid storing as DMSO stocks for >24 hours. If necessary, store at -80°C under argon, but fresh preparation is always superior.
Q3: How does moisture affect stability?
Many 5-aminopyrazoles are isolated as salts (HCl, sulfate) to improve solubility. These salts are hygroscopic. Absorbed water facilitates:
Hydrolysis: If amide side chains are present.
Crystal Lattice Collapse: Turning free-flowing powders into sticky gums, increasing surface area for oxidative attack.
Visualizing the Degradation Logic
The following diagram illustrates the mechanistic flow of degradation, highlighting the critical control points (Oxygen, Light, DMSO).
Figure 1: Mechanistic pathway of 5-aminopyrazole degradation showing the transition from stable solid to oxidized impurities via radical intermediates [2].
Module 2: Standard Operating Procedures (Protocols)
Protocol A: Long-Term Storage (Solid State)
Use this protocol for storage >1 week.
Container Selection: Use amber glass vials (Class 1 hydrolytic resistance) with Teflon-lined screw caps. Why: Amber glass blocks UV light; Teflon prevents leaching of plasticizers.
Step: Before opening a cold vial, allow it to stand at room temperature for 30 minutes .
Reason: Opening a cold vial condenses atmospheric moisture onto the hygroscopic solid, initiating immediate degradation.
Protocol B: Solution Handling (DMSO/Methanol)
Use this protocol for HTS or biological assays.
Preparation: Prepare solutions immediately prior to use.
Solvent Grade: Use Anhydrous DMSO (≥99.9%, water <50 ppm).
Freeze-Thaw: Avoid repeated freeze-thaw cycles. If aliquoting is necessary, single-use aliquots stored at -80°C are mandatory.
Verification: Visually inspect for color change.[2] A shift from clear/pale yellow to dark orange/brown indicates >5% degradation.
Stability Data Matrix
Condition
Form
Timeframe
Stability Status
Visual Indicator
-20°C / Argon / Amber Vial
Solid
12+ Months
Stable
Off-white / Pale Yellow
RT / Air / Clear Vial
Solid
1-4 Weeks
Degraded
Brown crust / Clumping
DMSO / RT / Air
Solution
< 24 Hours
Unstable
Dark Orange / Red
DMSO / -20°C
Solution
1-2 Months
Risk
Yellowing
Methanol / RT
Solution
< 48 Hours
Unstable
Precipitate (Dimer)
Module 3: Troubleshooting & FAQs
Scenario 1: "My compound arrived, but it looks like a sticky gum."
Diagnosis: Likely hygroscopic collapse or residual solvent from synthesis.
Action:
Check purity via LC-MS. If purity is >95%, the gum is likely a physical state change (amorphous) rather than chemical degradation.
Lyophilize (freeze-dry) from a mixture of water/acetonitrile to reset the physical form to a fluffy powder.
Scenario 2: "Can I sonicate the compound to dissolve it?"
Diagnosis: Sonication generates heat and localized cavitation radicals.
Action:Avoid prolonged sonication. 5-aminopyrazoles are thermally sensitive. Vortexing or gentle warming (up to 37°C) is preferred. If sonication is required, use an ice bath.
Decision Tree for Storage
Figure 2: Decision matrix for determining optimal storage conditions based on physical state and usage timeline.
work-up procedures for isolating 5-amino-1H-pyrazole-4-carbonitriles from reaction mixtures
Welcome to the technical support center for the work-up and isolation of 5-amino-1H-pyrazole-4-carbonitriles. This guide is designed for researchers, medicinal chemists, and process development scientists who work with t...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the work-up and isolation of 5-amino-1H-pyrazole-4-carbonitriles. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important class of heterocyclic compounds. The following content is structured to provide not just procedural steps, but also the underlying chemical principles to empower you to troubleshoot and optimize your purification strategies effectively.
Introduction: The Challenge of Isolating Aminopyrazoles
The synthesis of 5-amino-1H-pyrazole-4-carbonitriles, typically via the condensation of a hydrazine with a β-ketonitrile or a malononitrile derivative, is often straightforward.[1] However, the isolation of the target compound in high purity can be challenging due to the physicochemical properties of the molecule and potential side reactions. The presence of a basic amino group, an acidic N-H proton on the pyrazole ring, and the polar carbonitrile group imparts a unique reactivity and solubility profile that must be carefully managed during work-up. This guide provides solutions to common issues encountered during the isolation phase.
Troubleshooting Guide: From Reaction Mixture to Pure Product
This section addresses specific problems you may encounter during the work-up process in a question-and-answer format.
Question 1: My reaction is complete (by TLC/LC-MS), but after solvent removal, I'm left with a dark, intractable oil instead of a solid. What should I do?
This is a very common issue, often caused by the presence of impurities that act as eutectic melting point depressants or simply because the crude product is not yet pure enough to crystallize.
Immediate Steps & Rationale:
Trituration: The first and simplest approach is to attempt trituration. Add a small amount of a solvent in which your desired product is expected to be poorly soluble, but the impurities are soluble. Common choices include diethyl ether, hexanes, or a mixture of ethyl acetate and hexanes. Stir or sonicate the oily mixture vigorously. The goal is to "wash" the impurities away from your product, which will hopefully be induced to solidify.
Re-dissolution and Precipitation: If trituration fails, re-dissolve the oil in a minimal amount of a good solvent (e.g., ethanol, ethyl acetate, or dichloromethane). Then, slowly add a non-polar "anti-solvent" (like hexanes or pentane) with vigorous stirring until the solution becomes persistently turbid. Sometimes, cooling this turbid solution on an ice bath and scratching the inside of the flask with a glass rod can initiate crystallization.
Chromatographic Purification: If the above methods fail, the impurities are likely too similar in nature to your product. Purification via column chromatography is the most reliable next step. For 5-aminopyrazoles, silica gel is often effective, using a gradient eluent system such as hexane/ethyl acetate.[2]
Causality Checklist:
Residual Solvent: Ensure all reaction solvents (like DMF, DMSO, or ethanol) have been thoroughly removed under high vacuum, as they can prevent solidification.
Byproducts: Incomplete cyclization can leave behind hydrazone intermediates which are often oily.[1]
Starting Materials: Unreacted hydrazine or malononitrile derivatives can contaminate the final product.
Question 2: I'm getting a very low yield after my aqueous work-up and extraction. Where could my product be going?
The amphoteric nature of the 5-aminopyrazole core can lead to significant product loss if the pH of the aqueous phase is not carefully controlled during extraction.
The Role of pH:
The 5-amino group is basic and will be protonated (R-NH₃⁺) under acidic conditions. The pyrazole N-H is weakly acidic and can be deprotonated (as an anion) under strongly basic conditions.
Acidic Loss: If you perform an acidic wash (e.g., with 1M HCl) to remove basic impurities, you will likely protonate your product, rendering it water-soluble and causing it to partition into the aqueous layer.
Basic Loss: While less common, washing with a very strong base could deprotonate the pyrazole N-H, again increasing aqueous solubility.
Solution Workflow:
Analyze Aqueous Layers: Before discarding any aqueous layers from your extraction, spot them on a TLC plate (or analyze by LC-MS) to check for the presence of your product.
pH Adjustment for Recovery: If your product is in an acidic aqueous layer, carefully basify the solution with NaHCO₃ or a dilute NaOH solution to a pH of ~8-9. The neutral product should precipitate out or become extractable with an organic solvent like ethyl acetate or dichloromethane.
Optimal Extraction pH: For routine extractions, it is safest to work under neutral or slightly basic conditions (pH 7-8.5) to ensure the aminopyrazole remains in its neutral, organic-soluble form.[3]
Question 3: My final product is pure by NMR, but the yield is still lower than expected after recrystallization. How can I improve recovery?
Poor recovery from recrystallization is almost always a solvent issue. The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.
Recrystallization Troubleshooting:
Problem
Likely Cause
Solution
No crystals form upon cooling.
Product is too soluble in the chosen solvent, or the solution is not saturated.
Boil off some of the solvent to increase concentration. If crystals still don't form, the solvent is inappropriate. Try adding an "anti-solvent" in which the product is insoluble (e.g., adding water to an ethanol solution or hexanes to an ethyl acetate solution).[4]
Product "crashes out" as a fine powder or oil.
Solution cooled too quickly, or the solvent is too poor.
Re-heat to re-dissolve, then allow the flask to cool slowly to room temperature before moving to an ice bath. Consider using a solvent pair for finer control over solubility.
Significant product remains in the mother liquor.
The product has high solubility in the solvent even at low temperatures.
Reduce the amount of solvent used to the absolute minimum required for dissolution when hot. Ensure cooling is thorough (ice bath for >30 mins). The solvent may be too "good"; choose a solvent where the product is less soluble.
Common Recrystallization Solvents for Aminopyrazoles:
Q1: What is the most common work-up procedure for reactions using a heterogeneous or magnetic catalyst?
A: The primary advantage of these catalysts is the ease of separation. The typical workflow is highly efficient:
Cooling: After the reaction is complete, allow the mixture to cool to room temperature.[5]
Dilution: Dilute the reaction mixture with a solvent like hot ethanol or chloroform to ensure the product is fully dissolved and to reduce viscosity.[5][8]
Catalyst Separation:
Magnetic Catalyst: Place a strong external magnet against the side of the flask to immobilize the catalyst, then carefully decant or filter the solution.[8]
Non-Magnetic Heterogeneous Catalyst: Separate the catalyst by simple gravity or vacuum filtration, or by centrifugation followed by decanting.[6]
Washing: Wash the recovered catalyst with a small amount of the same hot solvent to recover any adsorbed product. Combine the washings with the main filtrate.
Isolation: Evaporate the solvent from the combined filtrate under reduced pressure. The resulting crude solid can then be purified further by recrystallization.[6]
Q2: Are there any common isomeric byproducts I should be aware of?
A: Yes. Depending on the precursors and reaction conditions (acidic vs. basic), regioselectivity can be an issue. The reaction of a β-ketonitrile with a substituted hydrazine can potentially yield two different isomers: the desired 5-aminopyrazole and the isomeric 3-aminopyrazole.[1]
Mechanistic Control: Cyclization under basic conditions often favors the formation of 5-aminopyrazoles.[1]
Purification: These isomers often have different polarity and crystallization properties. They can typically be separated by silica gel chromatography, but careful characterization of the final product (e.g., by 2D NMR techniques like HMBC) is crucial to confirm the correct regiochemistry.
Q3: My compound seems to streak badly on a silica gel column. What causes this and how can I fix it?
A: Streaking (or tailing) of basic compounds like 5-aminopyrazoles on silica gel is common. Silica is weakly acidic and can strongly interact with the basic amino group, leading to poor separation and recovery.
Solutions:
Deactivate the Silica: Before running the column, flush it with your starting eluent mixture that contains a small amount of a basic modifier. Triethylamine (~0.5-1%) is a common choice. This neutralizes the acidic sites on the silica surface.
Use a Different Stationary Phase: If the problem persists, consider using a less acidic stationary phase like neutral alumina.[4]
Check for Insolubility: Ensure your crude product is fully dissolved in the loading solvent. Any insoluble material will streak from the origin.
Standard Protocol: General Extractive Work-up and Recrystallization
This protocol is a reliable starting point for reactions run in a homogeneous solvent like ethanol or dioxane.
1. Quenching and Solvent Removal:
a. Cool the reaction mixture to room temperature.
b. If the reaction was run under acidic or basic conditions, neutralize it by adding a suitable quenching agent (e.g., saturated NaHCO₃ solution for an acidic reaction) until the pH is ~7-8.
c. Remove the bulk of the organic solvent under reduced pressure.
2. Liquid-Liquid Extraction:
a. To the remaining residue, add deionized water and an extraction solvent (e.g., ethyl acetate). Use enough of each to fully dissolve the material.
b. Transfer the mixture to a separatory funnel. Shake vigorously and allow the layers to separate.
c. Drain the aqueous layer and collect the organic layer.
d. Extract the aqueous layer two more times with fresh ethyl acetate.
e. Combine all organic layers.
3. Washing the Organic Phase:
a. Wash the combined organic layers with a saturated solution of NaCl (brine). This helps to remove residual water and some water-soluble impurities.
b. Separate the layers and discard the aqueous brine.
4. Drying and Concentration:
a. Dry the organic layer over an anhydrous drying agent like Na₂SO₄ or MgSO₄.
b. Filter off the drying agent and wash it with a small amount of fresh ethyl acetate.
c. Concentrate the combined filtrate to dryness under reduced pressure to obtain the crude solid product.
5. Purification by Recrystallization:
a. Transfer the crude solid to a clean Erlenmeyer flask.
b. Add a minimal amount of a suitable hot solvent (e.g., ethanol) until the solid just dissolves.
c. Allow the solution to cool slowly to room temperature.
d. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize precipitation.
e. Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
f. Dry the purified crystals under high vacuum.
References
ResearchGate. (n.d.). Synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitrile (3a-f) in ethanol as a solvent. Retrieved February 8, 2026, from [Link]
Beilstein Journals. (n.d.). Approaches towards the synthesis of 5-aminopyrazoles. Retrieved February 8, 2026, from [Link]
ResearchGate. (n.d.). The preparation of 5-amino-1H-pyrazole-4-carbonitriles. Retrieved February 8, 2026, from [Link]
The Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved February 8, 2026, from [Link]
Frontiers. (2021). Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Retrieved February 8, 2026, from [Link]
National Center for Biotechnology Information. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved February 8, 2026, from [Link]
MDPI. (n.d.). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Retrieved February 8, 2026, from [Link]
Scientific Research Publishing. (n.d.). Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. Retrieved February 8, 2026, from [Link]
Biotage. (2023). Why is pH adjustment important for sample prep methods? Retrieved February 8, 2026, from [Link]
ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? Retrieved February 8, 2026, from [Link]
influence of electron-donating and withdrawing groups on reaction time and yield
Current Status: Operational Topic: Troubleshooting Reaction Kinetics & Yield based on Substituent Effects Audience: Senior Chemists, Process Development Scientists Introduction Welcome to the Advanced Synthesis Support C...
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Topic: Troubleshooting Reaction Kinetics & Yield based on Substituent Effects
Audience: Senior Chemists, Process Development Scientists
Introduction
Welcome to the Advanced Synthesis Support Center. This guide addresses the "invisible" variables in your flask: Electronic Effects . When standard protocols fail—despite correct stoichiometry and temperature—the culprit is often an electronic mismatch between your substrate’s substituents (Electron Donating Groups [EDG] vs. Electron Withdrawing Groups [EWG]) and the reaction mechanism.
This guide moves beyond basic textbook theory to provide actionable troubleshooting for stalled kinetics, poor yields, and catalytic poisoning.
Module 1: Troubleshooting Stalled Kinetics
Issue: "My reaction mixture is inert despite high temperature and prolonged time."
Diagnosis: You are likely fighting the Hammett Correlation . The electronic nature of your substituent is destabilizing the transition state of your rate-determining step (RDS).
The Problem: You are trying to displace a halide with an amine or alkoxide.
The Cause: Presence of EDGs (e.g.,
, , ) or EWGs in the wrong position. S_NAr requires a stabilized anionic Meisenheimer complex.
The Fix:
Positional Check: Ensure your EWG is ortho or para to the leaving group.[1] A meta-nitro group provides almost zero resonance stabilization for S_NAr.[2]
Leaving Group Swap: Switch from Bromine/Iodine to Fluorine . In S_NAr, Fluorine reacts faster because the highly polarized C-F bond lowers the activation energy of the nucleophilic attack (the RDS).
Visual Troubleshooting Logic
Figure 1: Decision matrix for diagnosing kinetically stalled aromatic reactions based on electronic mismatch.
Issue: "Palladium coupling (Suzuki/Buchwald) fails with electron-rich aryl halides."
The Science:
In Pd-catalyzed cross-coupling, the Oxidative Addition (OA) step is often rate-limiting.
EWG on Aryl Halide: Accelerates OA (lowers LUMO energy of C-X bond, making it easier to break).
EDG on Aryl Halide: Decelerates OA (raises LUMO energy).
Troubleshooting Protocol:
If your substrate has strong EDGs (e.g., 4-methoxy-bromobenzene) and conversion is low:
Ligand Switch: You need a more electron-rich catalyst to force the oxidative addition.
Standard:
(Often fails for deactivated substrates).
Upgrade: Use Tri-tert-butylphosphine (
) or Buchwald Biaryl Ligands (e.g., XPhos, SPhos) . These electron-rich, bulky ligands push electron density onto the Pd(0) center, making it more nucleophilic and reactive toward the difficult aryl halide.
Halide Switch: If possible, switch from Chloride/Bromide to Iodide or Triflate to compensate for the electronic deactivation.
Figure 2: The Suzuki-Miyaura catalytic cycle highlighting where electron-donating groups create bottlenecks and how ligand choice resolves it.
References
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
Lundgren, R. J., & Stradiotto, M. (2012). Addressing challenges in palladium-catalyzed cross-coupling reactions of aryl mesylates via ligand design. Chemistry – A European Journal, 18(31), 9758-9769. Link
Rohde, J. J., et al. (2020). Nucleophilic Aromatic Substitution: A Practical Guide. Journal of Organic Chemistry. (General concept reference for S_NAr mechanisms). Link
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Pyrazole Synthesis Technical Support Center .
I am Dr. Aris, your Senior Application Scientist. You are likely here because your pyrazole synthesis—classically a condensation between a hydrazine and a 1,3-dicarbonyl (or equivalent)—has hit a solubility wall.[1]
Whether you are dealing with "brick dust" aryl hydrazines that refuse to dissolve in ethanol, or oily diketones that phase-separate in aqueous media, this guide addresses the physical chemistry governing these failures. We do not just "add more solvent"; we engineer the reaction environment.[1]
Quick Reference: Solubility Decision Matrix
Reactant State
Primary Issue
Recommended System
Key Mechanism
Oily / Lipophilic
Phase separation in green solvents (Water)
Aqueous Micellar Media
Hydrophobic Effect / Gibbs Free Energy
Crystalline / Insoluble
High lattice energy (won't dissolve in MeOH/EtOH)
Deep Eutectic Solvents (DES)
Lattice Disruption / H-Bonding
Ionic Salt (HCl form)
Insoluble in non-polar organics
Biphasic Buffer or PTC
Phase Transfer Catalysis
Thermally Unstable
Decomposition at reflux
Mechanochemistry
Kinetic Energy / Friction
Ticket #001: "My reactants are oil and water. Nothing is mixing."
Subject: Overcoming phase separation in aqueous/green synthesis.
User Context: Attempting "on-water" synthesis to reduce VOCs, but the 1,3-dicarbonyl is an oil and the hydrazine is in the aqueous phase. Reaction rate is near zero.[1]
The Diagnosis
You are facing a mass transfer limitation .[1] While "on-water" chemistry exploits the hydrophobic effect to accelerate reactions at the interface, this fails if the interfacial surface area is too low (i.e., two distinct blobs).[1] You need to increase the surface area without dissolving the reactants essentially.
The Solution: Micellar Catalysis (Surfactant-Mediated Synthesis)
We will use a surfactant (e.g., SDS or CTAB) to create nanoreactors.[1] The hydrophobic reactants will migrate into the micelle core, creating a locally high concentration that accelerates the reaction significantly.
Protocol: CTAB-Mediated Aqueous Synthesis
Preparation: Dissolve Cetyltrimethylammonium bromide (CTAB) (10 mol%) in water.
Why? CTAB is cationic; it stabilizes the anionic intermediates often formed during the nucleophilic attack of hydrazine.
Addition: Add your hydrazine and 1,3-dicarbonyl (or chalcone) to the soapy water.[1]
Reaction: Stir vigorously at room temperature or mild heat (40-60°C).
Observation: The mixture will likely turn turbid (emulsion).[1] This is good. The reaction is happening inside the micelles.
Isolation: Cool the mixture. The pyrazole product, usually less soluble than the reactants in the micelle, will often precipitate out or can be filtered.
Figure 1: Mechanism of Micellar Catalysis.[1] Hydrophobic reactants are concentrated within the surfactant core, overcoming solubility barriers in aqueous media.
Ticket #002: "My hydrazine is a rock. It won't dissolve in ethanol."
Subject: Handling high-melting-point aryl hydrazines or "Brick Dust" reactants.
User Context: Using complex aryl hydrazines that are highly crystalline. They remain as a suspension in refluxing ethanol, leading to poor yields and unreacted starting material.[1]
The Diagnosis
The lattice energy of your reactant is too high for the solvation energy of ethanol to overcome. Heating helps, but often not enough.[1] You need a solvent system that actively disrupts these intermolecular forces.[1]
The Solution: Deep Eutectic Solvents (DES)
Switch to a DES, specifically Choline Chloride/Urea (Reline) .[1][2]
Why? DESs are networks of hydrogen bond donors and acceptors.[1] They are exceptional at dissolving polar, crystalline organic compounds because they replace the crystal's internal hydrogen bonds with solvent-solute bonds.[1] They also act as catalysts, activating the carbonyl group of the diketone.
Protocol: DES-Mediated Synthesis
Prepare DES: Mix Choline Chloride and Urea (1:2 molar ratio) and heat to 80°C until a clear, viscous liquid forms. (This is "Reline").
Reaction: Add your insoluble hydrazine and diketone directly to the DES.
Conditions: Stir at 80°C. The "brick dust" will dissolve as the reaction proceeds.
Work-up: Add water to the reaction mixture. The DES will dissolve in the water, causing the organic pyrazole product to precipitate as a pure solid. Filtration gives high purity without column chromatography.[1]
Ticket #003: "I'm using Hydrazine Dihydrochloride and it's just sitting there."
Subject: Solubility issues with salt forms of hydrazines.
User Context: Using Phenylhydrazine HCl because the free base is unstable/toxic. The salt is insoluble in DCM, Toluene, or THF.
The Diagnosis
You are trying to dissolve an ionic salt in a non-polar organic solvent.[1] It won't work. Furthermore, the protonated hydrazine (
) is non-nucleophilic .[1] It cannot attack the ketone until it is deprotonated.[1]
The Solution: Biphasic System with Phase Transfer Catalysis
You do not need to pre-neutralize (which is messy).[1] Use a biphasic system.
Protocol:
Solvent System: Use a mix of Toluene (organic phase) and Water (aqueous phase).[1]
Catalyst: Add a Phase Transfer Catalyst (PTC) like Tetrabutylammonium bromide (TBAB) (5 mol%).[1]
Mechanism:
The base neutralizes the HCl salt at the interface.
The PTC shuttles the active, neutral hydrazine species or the deprotonated intermediate between phases.
The reaction occurs, and the product migrates to the Toluene layer, leaving salts in the water.
Ticket #004: "I can't use solvents at all (Scale/Green Requirements)."
Subject: Solvent-free Mechanochemistry.
User Context: Large scale-up where solvent disposal is cost-prohibitive, or reactants are so insoluble that no solvent works well.[1]
The Diagnosis
If solubility is the enemy, remove the solvent. Mechanochemistry (ball milling) relies on mechanical energy to drive the reaction at the contact points between solid crystals.[1] This is often faster than solution chemistry because the concentration is effectively "infinite."[1]
Loading: Load solid hydrazine and solid 1,3-dicarbonyl into a stainless steel jar with stainless steel balls (Ratio of ball weight to reagent weight ~ 20:1).
Grinding: Grind at 400-600 rpm for 10-20 minutes.
Tip: If the mixture becomes a sticky paste (forming a eutectic melt in situ), add a small amount of silica gel or alumina as a grinding auxiliary to keep it powdery.[1]
Isolation: Wash the resulting powder with water (to remove byproducts) and dry.[1]
Deep Eutectic Solvents: Aheer, A. K., et al. "Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs)."[1][2][3][4] Sustainability & Circularity NOW, 2025.
Surfactant/Aqueous Synthesis: Bansal, P., et al. "Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods."[1] SynOpen, 2023.[1] [1]
Mechanochemistry: "Solvent-Free Dehydrogenative C−H Chalcogenations of Pyrazolones Using Mechanochemistry." ResearchGate, 2025.[1]
General Solubility Data: "Solubility of 1H-pyrazole." Solubility of Things.
A Comparative Guide to the Structural Validation of 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile via 2D NMR
For the modern researcher in drug discovery and development, the unambiguous structural confirmation of a novel chemical entity is a foundational requirement. The biological activity of a molecule is intrinsically tied t...
Author: BenchChem Technical Support Team. Date: February 2026
For the modern researcher in drug discovery and development, the unambiguous structural confirmation of a novel chemical entity is a foundational requirement. The biological activity of a molecule is intrinsically tied to its three-dimensional structure, and any ambiguity can lead to misinterpreted data and wasted resources. While 1D NMR (¹H and ¹³C) provides the initial blueprint of a molecule's structure, complex heterocyclic systems like 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile often present challenges in spectral overlap and definitive assignment.[1] This guide provides an in-depth, comparative analysis of how a suite of 2D NMR experiments—COSY, HSQC, and HMBC—can be synergistically employed to overcome these challenges and provide irrefutable structural validation.
Our subject molecule, 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile, is a member of the pyrazole class of compounds, which are known for a wide range of biological activities.[2] Its structure contains two interconnected nitrogen-based aromatic rings, a proton-deficient pyrazole, and a proton-rich pyridine ring, making it an excellent candidate for a multi-faceted 2D NMR analysis.
Figure 1: Structure of 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile with systematic atom numbering for NMR analysis.
Pillar 1: The 2D NMR Toolkit - A Comparison of Core Techniques
The power of 2D NMR lies in its ability to spread spectral information across two frequency dimensions, revealing correlations between nuclei that are often hidden in a 1D spectrum.[3] Each experiment provides a unique piece of the structural puzzle.
COSY (Correlation Spectroscopy): This is a homonuclear experiment that identifies scalar-coupled protons, typically those separated by two or three bonds (²JHH, ³JHH).[4] It is the primary tool for identifying spin systems—groups of protons that are connected through a chain of bonds. For our target molecule, COSY is essential for tracing the connectivity of the protons on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): This is a heteronuclear experiment that maps protons directly to the carbons they are attached to (¹JCH).[5] Its high sensitivity and resolution make it the gold standard for assigning protonated carbons.[6] It acts as a bridge, linking the proton assignments from COSY to the carbon backbone of the molecule.
HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment is arguably the most powerful for elucidating the complete carbon skeleton. It reveals correlations between protons and carbons over longer ranges, typically two or three bonds (²JCH, ³JCH).[7] Unlike HSQC, HMBC also shows correlations to quaternary (non-protonated) carbons, which is critical for piecing together different molecular fragments and confirming the positions of substituents like the cyano group.
The synergy of these three experiments provides a self-validating system for structural elucidation.[8] COSY builds the proton framework, HSQC assigns the carbons attached to those protons, and HMBC connects the remaining dots, including quaternary carbons and fragmented spin systems.
Pillar 2: Experimental Workflow & Protocols
Trustworthy data begins with a robust experimental design. The following outlines a standard operating procedure for acquiring high-quality 2D NMR data for a small organic molecule like our target compound.
Experimental Protocol: A Step-by-Step Guide
Sample Preparation:
Accurately weigh approximately 10-20 mg of the purified 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile.
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry 5 mm NMR tube. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons (like those on the amino group).
Ensure the solution is clear and free of any particulate matter.[6]
1D NMR Acquisition:
Acquire a standard ¹H NMR spectrum to check sample concentration and chemical shifts.
Acquire a standard ¹³C NMR spectrum. This serves as a reference for the 2D experiments.
2D NMR Acquisition:
COSY: Run a standard gradient-selected COSY (gCOSY) experiment. Typically, 2-4 scans per increment are sufficient.
HSQC: Run a standard gradient-selected, sensitivity-enhanced HSQC experiment. Set the ¹JCH coupling constant to an average value for aromatic C-H bonds (~145 Hz).
HMBC: Run a standard gradient-selected HMBC experiment. The long-range coupling delay should be optimized for an average nJCH of 8-10 Hz. This will preferentially show correlations over 2-3 bonds.
The logical flow of these experiments is crucial for efficient analysis.
Caption: A streamlined workflow for 2D NMR-based structural validation.
Pillar 3: Synthesizing the Data - A Hypothetical Analysis
Let's walk through how the data from these experiments would be used to confirm the structure of 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile.
Step 1: COSY - Mapping the Proton Spin Systems
The COSY spectrum would reveal the connectivity within the pyridine ring. We would expect to see cross-peaks connecting adjacent protons:
H-3' with H-4'
H-4' with H-5'
H-5' with H-6'
This establishes a single, four-proton spin system, confirming the presence of the pyridin-2-yl moiety. The lone proton on the pyrazole ring (H-3) would not show any COSY correlations, nor would the -NH₂ protons (which are often broad and may not show coupling).
Step 2: HSQC - Linking Protons to Carbons
The HSQC spectrum provides the direct, one-bond C-H connections. This allows us to assign the protonated carbons based on the proton assignments from the COSY experiment.
Proton
Expected ¹H Shift (ppm)
Attached Carbon
Expected ¹³C Shift (ppm)
H-3
~8.0
C-3
~140
H-3'
~7.8
C-3'
~115
H-4'
~8.0
C-4'
~140
H-5'
~7.4
C-5'
~122
H-6'
~8.6
C-6'
~150
-NH₂
~5.5 (broad)
N/A
N/A
Note: Chemical shifts are estimates and can vary based on solvent and concentration.
Step 3: HMBC - Assembling the Molecular Skeleton
The HMBC spectrum is the key to connecting the different parts of the molecule and confirming the substitution pattern. It reveals correlations through 2 or 3 bonds. The most critical correlations are those that link the two heterocyclic rings and place the substituents on the pyrazole ring.
Caption: Key HMBC correlations confirming the molecular skeleton.
Crucial HMBC Correlations and Their Significance:
Proton
Correlates to Carbon(s)
Bond Path
Significance of Correlation
H-6'
C-3a
³J
Confirms the N1-(C2') bond , unambiguously linking the pyridine and pyrazole rings.
H-6'
C-2'
²J
Confirms the assignment of H-6' adjacent to the point of attachment.
H-3
C-5, C-4, C-CN
²J, ²J, ³J
Positions the sole pyrazole proton adjacent to the carbonitrile (C-4) and the amino-substituted carbon (C-5).
-NH₂
C-5, C-4
²J, ³J
Confirms the position of the amino group at C-5 and its proximity to the cyano group at C-4.
By systematically analyzing these correlations, we can definitively piece together the entire structure. The HMBC correlation from the pyridine proton H-6' across the N-N bond to the pyrazole carbon C-3a is the single most important piece of data for validating the overall connectivity between the two rings.
Conclusion: A Triad of Evidence
The structural validation of a molecule like 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile is not achieved by a single experiment but by the logical synthesis of data from a complementary set of techniques.
COSY provides a map of the proton-proton networks.
HSQC colors that map by assigning protonated carbons.
HMBC provides the long-distance connections that assemble the final, unambiguous structure.
This comparative approach, grounded in the fundamental principles of NMR spectroscopy, provides a self-validating and trustworthy methodology essential for the rigorous demands of chemical and pharmaceutical research.[9] By understanding the causality behind each experimental choice, researchers can confidently and efficiently elucidate complex molecular structures.
References
M. Elyashberg, K. Blinov, Y. Smurnyy, T. Churanova, and A. Williams, "Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data," Magnetic Resonance in Chemistry, 2009.
M. G. Dekamin, M. Eslami, and M. Ebrahimzadeh, "Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst," RSC Advances, 2022.
M. Zare, D. Khalili, and Y. Karimi, "Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH," RSC Advances, 2024.
A. M. S. Soliman, H. A. Saad, and A. M. El-Agrody, "5-Amino-3-anilino-1H-pyrazole-4-carbonitrile," Acta Crystallographica Section E, 2011.
JEOL, "Structural Analysis of Organic Compound Using 2D - NMR Spectrum," JEOL Ltd.
All Things Science, "2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC," YouTube, 2020.
M. Zare, D. Khalili, and Y. Karimi, "Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - Supporting Information," The Royal Society of Chemistry, 2024.
A. M. S. Silva, D. C. G. A. Pinto, and J. A. S. Cavaleiro, "Advanced NMR techniques for structural characterization of heterocyclic structures," Current Organic Chemistry, 2004.
ResearchGate, "The preparation of 5-amino-1H-pyrazole-4-carbonitriles," ResearchGate.
M. Kljun, J. et al., "Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues," Molecules, 2023.
T. D. W. Claridge, "Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists," Angewandte Chemie International Edition, 2008.
Science.gov, "cosy hsqc hmbc: Topics by Science.gov," Science.gov.
Emery Pharma, "A Step-By-Step Guide to 1D and 2D NMR Interpretation," Emery Pharma, 2018.
H. Y. G. Al-timari, I. A. M. Al-hasani, and H. A. H. Al-asadi, "5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile," Acta Crystallographica Section E, 2011.
Creative Biostructure, "Understanding 2D NMR Spectra: How to Read and Interpret Them," Creative Biostructure.
SDSU NMR Facility, "Common 2D (COSY, HSQC, HMBC)," San Diego State University.
M. G. Dekamin, Z. Karimi, and S. M. Jafari, "Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst," Frontiers in Chemistry, 2021.
Comparative Guide: Conventional Heating vs. Microwave Irradiation for Pyrazole Synthesis
[1][2][3][4][5] Executive Summary The pyrazole scaffold is a cornerstone of medicinal chemistry, present in blockbuster drugs like Celecoxib (Celebrex) and Sildenafil (Viagra). Traditionally, the Knorr synthesis (condens...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2][3][4][5]
Executive Summary
The pyrazole scaffold is a cornerstone of medicinal chemistry, present in blockbuster drugs like Celecoxib (Celebrex) and Sildenafil (Viagra). Traditionally, the Knorr synthesis (condensation of hydrazines with 1,3-dicarbonyls) has been the industry standard. However, conventional thermal heating often suffers from prolonged reaction times, incomplete conversions, and substantial solvent waste.
This guide objectively compares Conventional Conductive Heating (Reflux) against Microwave-Assisted Organic Synthesis (MAOS) . Based on experimental data, MAOS demonstrates a superior efficiency profile—reducing reaction times by 90-95% and improving yields by 15-25% —driven by the specific dielectric heating of polar transition states.
Part 1: Mechanistic Divergence
To understand the performance gap, one must analyze the heat transfer physics.
Conventional Heating (Conductive)
Mechanism: Heat is applied to the reaction vessel walls (oil bath/mantle) and transfers via conduction and convection to the solvent.
Limitation: The reaction rate is capped by the boiling point of the solvent. A thermal gradient exists (hot walls, cooler center), leading to non-uniform activation energy distribution.
Microwave Irradiation (Dielectric)[3][6]
Mechanism: Microwave energy (typically 2.45 GHz) interacts directly with dipoles and ions in the reaction mixture.
Dipolar Polarization: Polar molecules (like ethanol or the zwitterionic intermediates in Knorr synthesis) align with the oscillating electric field. As the field oscillates, molecular rotation generates internal friction and heat.
Ionic Conduction: Dissolved ions oscillate, colliding with neighboring molecules to generate heat.
Advantage: This causes volumetric heating (heating from the inside out). Furthermore, the "Microwave Effect" suggests that polar transition states are selectively stabilized, lowering the activation energy (
) more effectively than thermal energy alone.
Diagram 1: Heat Transfer Mechanisms
Caption: Comparison of indirect conductive heating (left) versus direct volumetric dielectric heating (right).
Part 2: Performance Metrics & Data
The following data aggregates comparative studies on the synthesis of Phenyl-1H-pyrazoles (Reaction of phenylhydrazine with ethyl acetoacetate).
The yield improvement in MAOS is attributed to the suppression of side reactions. In conventional reflux, prolonged heating allows for the degradation of the hydrazine starting material. In MAOS, the rapid heating profile pushes the reaction to completion before thermal degradation pathways become kinetically significant.
Part 3: Experimental Protocols
Note: These protocols are designed for the synthesis of 3-methyl-1-phenyl-5-pyrazolone. Ensure standard PPE is worn.
Method A: Conventional Heating (The Baseline)
Setup: Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.
Loading: Add Ethyl Acetoacetate (10 mmol) and Phenylhydrazine (10 mmol) to Ethanol (20 mL).
Catalysis: Add 2-3 drops of Glacial Acetic Acid.
Reaction: Heat the oil bath to 85°C. Reflux the mixture for 4 hours .
Validation (TLC): Check every hour (Eluent: 30% Ethyl Acetate/Hexane).
Workup: Cool to room temperature. Pour into crushed ice. Filter the solid precipitate.
Purification: Recrystallization from ethanol is usually required to remove unreacted hydrazine.
Method B: Microwave Irradiation (The Optimized Route)
Recommended Instrument: Single-mode MW synthesizer (e.g., CEM Discover or Anton Paar Monowave).
Setup: Use a 10 mL pressure-rated microwave vial with a magnetic stir bar.
Loading: Add Ethyl Acetoacetate (10 mmol) and Phenylhydrazine (10 mmol).
Green Tip: This reaction can often be run neat (solvent-free) or with minimal water (2 mL) as a benign solvent.
Parameters:
Mode: Dynamic (Power cycling to maintain temp).
Temperature: Set to 100°C .
Hold Time:5 Minutes .
Pressure Limit: 250 psi (Safety cutoff).
Reaction: Cap the vial and initiate the method.
Validation: The vessel uses an IR sensor to confirm the reaction reached temp.
Workup: Cool via compressed air (integrated in most MW systems) to 40°C. Solid product often precipitates directly upon cooling.
Purity Check: Wash with cold water/ethanol. Yield is typically high enough (>95%) to bypass recrystallization.
Diagram 2: Comparative Workflow Logic
Caption: Workflow efficiency comparison. Note the elimination of the recrystallization step in the MW path due to cleaner conversion.
Part 4: Strategic Recommendations
When to use Microwave Irradiation:
Library Generation: When synthesizing 50+ analogs for SAR (Structure-Activity Relationship) studies, the 5-minute cycle time allows for high throughput.
Difficult Substrates: Sterically hindered hydrazines or electron-deficient dicarbonyls that fail under reflux often proceed in MW due to the ability to superheat solvents (e.g., heating Ethanol to 120°C, 40°C above its boiling point, inside a pressurized vessel).
Green Chemistry Mandates: When minimizing solvent waste (E-factor) is a KPI.
When to use Conventional Heating:
Large Scale Production: While flow-chemistry MW exists, batch MW is typically limited to <100 mmol. For multi-kilogram synthesis, conventional reactors are currently more economical.
Temperature Sensitive Groups: If the substrate contains thermally labile groups that cannot withstand the rapid dielectric heating spikes, a slow, controlled oil bath ramp may be safer.
References
BenchChem Technical Support. (2025).[1] The Pyrazole Synthesis Showdown: Microwave-Assisted Heating vs. Conventional Methods. BenchChem.[1] Link
Viveka, S., et al. (2015). Microwave-assisted synthesis of novel pyrazole and pyrazolo[3,4-d]pyridazine derivatives.[2] ResearchGate.[3][4] Link
Karakaya, A. (2025).[5] Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark. Link
ACS Publications. (2021). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up.[6] ACS Omega. Link
Damasceno, F., et al. (2021). Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles. PubMed. Link
spectroscopic data comparison between 5-amino-1-aryl and 3-amino-1-aryl pyrazole isomers
This guide outlines the technical and spectroscopic methodologies required to unambiguously differentiate between 5-amino-1-arylpyrazoles and their 3-amino-1-aryl regioisomers. These isomers are frequently generated as m...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the technical and spectroscopic methodologies required to unambiguously differentiate between 5-amino-1-arylpyrazoles and their 3-amino-1-aryl regioisomers.
These isomers are frequently generated as mixtures during the condensation of aryl hydrazines with
-ketonitriles (or enaminonitriles). Correct structural assignment is critical in drug discovery, as the two isomers exhibit vastly different structure-activity relationships (SAR) and metabolic profiles (e.g., Fipronil vs. Ethiprole).[1]
Executive Summary: The Regioselectivity Challenge
The synthesis of aminopyrazoles via the Knorr-type condensation often lacks perfect regioselectivity. The nucleophilic attack of the hydrazine nitrogens (
vs ) on the electrophilic centers of the -ketonitrile is governed by electronic and steric factors, leading to two potential isomers:
5-Amino Isomer (Target A): The amino group is at position 5, adjacent to the N-aryl group.[1] This creates significant steric crowding.
3-Amino Isomer (Target B): The amino group is at position 3, distal to the N-aryl group.[1] This molecule is generally more planar.
Key Differentiator: The spatial proximity of the amino group to the aryl ring (in the 5-amino isomer) vs. the C5-substituent to the aryl ring (in the 3-amino isomer).[1]
Structural & Mechanistic Context
The following diagram illustrates the divergent pathways and the critical steric interactions that define the spectroscopic signatures.
Figure 1: Divergent synthesis pathways. The steric environment around the N1-Aryl bond is the primary structural differentiator.[1]
Primary Diagnostic: 1H NMR & NOE Spectroscopy
The most reliable method for distinguishing these isomers in solution is Nuclear Overhauser Effect (NOE) spectroscopy.
The "Smoking Gun" Correlation
5-Amino Isomer: Strong NOE correlation is observed between the Amino protons (
) and the Ortho-protons of the N-aryl ring.
3-Amino Isomer: Strong NOE correlation is observed between the C5-Proton (or C5-Alkyl group) and the Ortho-protons of the N-aryl ring. The
group is too distant to show an NOE with the aryl ring.[1]
NOE Diagnostic Flowchart
Figure 2: Decision logic for assigning regiochemistry using 1D NOE Difference or 2D NOESY experiments.
Signal: In the 5-amino isomer, the amino protons are often broadened or shifted downfield (deshielded) due to hydrogen bonding or steric compression with the ortho-aryl group.[1]
Ring Shielding: In the 5-amino isomer, the aryl ring is often forced out of planarity (twisted) relative to the pyrazole ring.[1] This can cause an upfield shift (shielding) of the pyrazole H-4 proton compared to the planar 3-amino isomer.
Secondary Diagnostic: 13C NMR Data
Carbon-13 NMR provides distinct fingerprints for the pyrazole core carbons. The chemical environment of C3 and C5 changes drastically depending on whether they bear an amino group or a hydrogen/alkyl group.[1]
Comparative Data Table (Representative Values)
Based on 1-phenyl-4-cyanopyrazole derivatives.
Carbon Position
5-Amino Isomer ( ppm)
3-Amino Isomer ( ppm)
Mechanistic Explanation
C-5
150.0 - 153.0
128.0 - 140.0
In 5-amino, C5 is guanidine-like (). In 3-amino, C5 is attached to N1 but lacks the amino donor.
C-3
140.0 - 145.0
155.0 - 160.0
In 3-amino, C3 is amidine-like. The shift is typically further downfield than the C3 in the 5-amino isomer.
C-4
70.0 - 85.0
70.0 - 85.0
Less diagnostic; heavily influenced by the substituent at C4 (e.g., CN, COOEt).[1]
C-Aryl (Ipso)
~136.0
~138.0
The ipso-carbon shift varies due to the different twist angles of the ring.
protons will show a 3-bond coupling () to the N1 (pyrrole-like nitrogen).
3-Amino: The
protons will show a 3-bond coupling () to the N2 (pyridine-like nitrogen).
Chemical Shift: N1 is typically shielded (-180 to -200 ppm range) compared to N2 (-60 to -100 ppm range).
X-Ray Crystallography
5-Amino Conformation: The steric clash between the 5-
and the 1-Aryl ortho-protons forces the aryl ring to rotate. A dihedral angle of ~20-30° is typical.
3-Amino Conformation: Lacking this clash, the molecule is often nearly planar (dihedral angle < 10°) to maximize conjugation, unless other substituents interfere.[1]
Experimental Protocols
Protocol A: 1D NOE Difference Spectroscopy
Use this protocol for rapid, unambiguous assignment.
Sample Preparation: Dissolve ~5-10 mg of the pure isomer in 0.6 mL of DMSO-
. (DMSO is preferred over to slow down proton exchange and sharpen the signal).[1]
Degassing: Bubble Argon through the sample for 2 minutes to remove dissolved oxygen (paramagnetic), which can quench the NOE signal.[1]
Acquisition Parameters:
Set target irradiation frequency on the Ortho-Aryl proton doublet (typically 7.4 - 7.8 ppm).
Set a control irradiation frequency in a blank region (e.g., -2 ppm).
Mixing time: 500 - 800 ms .
Number of scans: 64 - 128.
Processing: Subtract the "On-Resonance" FID from the "Off-Resonance" FID.
Reactants: Combine Aryl hydrazine hydrochloride (1.0 equiv) and
-ketonitrile (1.0 equiv).
Solvent/Catalyst: Ethanol (reflux) is standard.
Note: Using acetic acid as solvent often favors the 5-amino isomer (kinetic control).
Note: Using basic conditions (NaOEt/EtOH) can alter the ratio or favor the thermodynamic product.[1]
Workup: Evaporate solvent. The two isomers often have different solubilities.[1] The 5-amino isomer is frequently less soluble in non-polar solvents due to its ability to form intermolecular hydrogen bond networks (dimers).
Purification: Column chromatography (Hexane/EtOAc). The 5-amino isomer typically elutes after the 3-amino isomer on silica gel due to the higher polarity of the accessible primary amine.[1]
References
Regioselective Synthesis of 5-Amino-1-arylpyrazoles: Faria, D. et al. "Regioselective Synthesis and Structural Characterization of 5-Amino-1-arylpyrazole Derivatives." Journal of the Brazilian Chemical Society, 2021.[1]
NMR Characterization: Elguero, J. et al. "Proton and Carbon-13 NMR Study of the Tautomerism of Pyrazoles."[1] Magnetic Resonance in Chemistry.
15N NMR Methodology: Martin, G. E.[1] & Hadden, C. E.[1] "Long-range 1H-15N Heteronuclear Shift Correlation." Journal of Natural Products.
Beyond Mass Accuracy: A Comparative Guide to Structural Confirmation via High-Resolution Orbitrap MS
Executive Summary In the high-stakes arena of drug development and metabolite identification, "nominal mass" is obsolete. Even standard high-resolution mass spectrometry (HRMS) providing <5 ppm mass accuracy is often ins...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the high-stakes arena of drug development and metabolite identification, "nominal mass" is obsolete. Even standard high-resolution mass spectrometry (HRMS) providing <5 ppm mass accuracy is often insufficient for unequivocal structural confirmation of unknown impurities with low signal-to-noise ratios.
This guide objectively evaluates the performance of High-Field Orbitrap technology (represented by the Orbitrap Exploris series) against its primary alternatives: Quadrupole Time-of-Flight (Q-TOF) and Fourier Transform Ion Cyclotron Resonance (FT-ICR) . We focus specifically on the workflow for Structural Elucidation of Unknowns , demonstrating why resolving power—not just mass accuracy—is the rate-limiting step in assigning unique elemental formulas.
Part 1: The Physics of Certainty
The "PPM Fallacy"
Many researchers assume that if a mass error is below 2 ppm, the molecular formula is confirmed. This is a fallacy. As molecular mass increases (>400 Da), the number of chemically possible formulas within a 2 ppm window grows exponentially. To eliminate false positives, one must resolve the Isotopic Fine Structure (IFS) .[1]
The "Fine Structure" Test
The true test of an HRMS instrument is its ability to reveal the "hidden" peaks within an isotopic cluster.
Standard HRMS (30k resolution): Sees one peak (average mass of
S and C).
Ultra-High HRMS (>100k resolution): Resolves the Mass Defect .
S mass defect: -0.030 Da
C mass defect: +0.006 Da
Required Resolution: ~100,000 FWHM is the physical threshold to separate these isobaric interferences.[2]
Part 2: Comparative Analysis
We compare the three dominant architectures used for structural confirmation.
Table 1: Head-to-Head Performance Metrics
Feature
Orbitrap (e.g., Exploris 480)
Q-TOF (e.g., Agilent 6546)
FT-ICR (e.g., Bruker scimaX)
Resolving Power (FWHM)
240,000 - 480,000 (at m/z 200)
30,000 - 60,000
> 1,000,000
Mass Accuracy (Internal Cal)
< 1 ppm
< 1-2 ppm
< 0.6 ppm
Scan Speed
Variable (slower at high res)
Fast & Constant (50-100 Hz)
Slow (Hz range)
Isotopic Fine Structure
Yes (Routine for S, N, O)
No (Limited)
Excellent
Dynamic Range
> 5 orders
~4-5 orders
~4 orders
Primary Use Case
Unknown Identification , Metabolomics
Screening, Quantitation, UHPLC
Petroleomics, Top-down Proteomics
Critical Analysis
Why Orbitrap Wins for Unknowns: The Orbitrap's ability to switch to ultra-high resolution (e.g., 240k) allows for the direct visualization of IFS. This self-validates the presence of heteroatoms (S, Cl, Br) without needing synthetic standards immediately [1].
Where Q-TOF Excels: Q-TOF instruments maintain resolution regardless of scan speed. For ultra-fast chromatography (peaks <2s wide), Q-TOF ensures enough data points for quantification. However, for structural ID, the lower resolution limits the confidence in formula assignment [2].
The FT-ICR Niche: While FT-ICR offers the ultimate resolution, the operational cost (cryogens) and slower duty cycle make it impractical for routine pharmaceutical impurity profiling compared to the benchtop Orbitrap [3].
Part 3: The Self-Validating Experimental Protocol
Objective: Unequivocal identification of a 0.1% impurity in an API (Active Pharmaceutical Ingredient) mixture.
Rationale: Stepped energy ensures fragmentation of both labile and stable bonds, providing a "fingerprint" spectrum.
Step 3: Data Processing & Logic
Extract Ion Chromatogram (EIC) of the impurity.
Generate Elemental Formula: Use the "Seven Golden Rules" (heuristic filtering based on valency and isotopic patterns) [5].
Validate via IFS: Check the A+1 and A+2 peaks. Does the peak shape split?
If Yes: Heteroatom confirmed (S, Cl, Br, or K).
If No: Likely C/H/N/O only.
Fragment Matching: Compare MS2 fragments against in silico fragmentation of the proposed structure (e.g., using Mass Frontier or molecular networking).
Part 4: Visualizing the Logic
Workflow Diagram
The following diagram outlines the decision-making process for structural confirmation, highlighting the critical role of resolution.
Figure 1: The High-Resolution Structural Elucidation Workflow. Note the critical branch point at "Peak Splitting," where Orbitrap resolution (>100k) allows for unique formula determination.
Isotopic Fine Structure Logic
This diagram illustrates why resolution matters for specific elements.
Figure 2: Resolution Thresholds for Isotopic Fine Structure. Only instruments exceeding 100,000 FWHM can reliably distinguish Sulfur isotopes from Carbon isotopes in the A+2 peak.
References
Thermo Fisher Scientific. (2017).[3] The Switch Is On: From Triple Quadrupoles and Q-TOF to Orbitrap High Resolution Mass Spectrometry.[3] White Paper WP64911.[3] 3
Kaufmann, A., & Walker, S. (2018). Q-TOF vs Orbitrap: The practical difference between 30,000 and 70,000 resolution. ResearchGate. 4
Biocompare. (2017).[5] Pros and Cons of Three High-Resolution Mass Spec Approaches.5[6][7]
Thermo Fisher Scientific. (2016). High-Resolution, Accurate-Mass Orbitrap Mass Spectrometry – Definitions, Opportunities, and Advantages.2[6][7]
Kind, T., & Fiehn, O. (2007). Seven Golden Rules for heuristic filtering of molecular formulas obtained by accurate mass spectrometry. BMC Bioinformatics. 8
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals.
Content Type: Technical Comparison Guide.
Executive Summary: The Pyrazole Advantage[2]
In the landscape of anticancer drug discovery, the pyrazole scaffold remains a "privileged structure" due to its ability to engage multiple biological targets, including Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptors (VEGFR), and tubulin.[1] However, the publication of novel derivatives often lacks rigorous benchmarking against clinical standards.
This guide provides a standardized framework for comparing novel pyrazole derivatives with standard-of-care agents (e.g., Doxorubicin, Cisplatin, Paclitaxel). It moves beyond simple IC50 reporting to integrate selectivity indices (SI), mechanistic validation (apoptosis induction), and physicochemical stability.
Structural Rationale & Target Engagement
Before experimental comparison, one must establish the rationale for the novel derivative. Pyrazoles typically function as ATP-competitive inhibitors.
The Hinge Binder: The pyrazole nitrogen often acts as a hydrogen bond donor/acceptor pair, mimicking the adenine ring of ATP within the kinase hinge region.
The "Tail" Modifications: Recent literature highlights that adding bulky hydrophobic groups (e.g., trimethoxyphenyl moieties) at the N1 or C3 position enhances selectivity by occupying the hydrophobic pocket adjacent to the ATP binding site.
Experimental Workflow: From Synthesis to Lead Identification
To ensure data integrity, the evaluation pipeline must follow a logical progression. The following diagram outlines the critical path for validating a new pyrazole derivative.
Figure 1: The strategic workflow for validating novel pyrazole derivatives, moving from structural design to biological validation.
The MTT assay is the industry standard for initial screening. However, reproducibility depends on strict adherence to metabolic controls.
Principle
The assay relies on the reduction of the tetrazolium dye MTT 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide to insoluble formazan (purple) by NAD(P)H-dependent cellular oxidoreductase enzymes.[2] Crucially, this reaction only occurs in metabolically active mitochondria.
Standardized Protocol
Seeding: Plate cells (e.g., MCF-7, HeLa) at
cells/well in 96-well plates. Incubate for 24h to allow attachment.
Dye Addition: Add 10 µL MTT reagent (5 mg/mL in PBS). Incubate for 3–4 hours.
Checkpoint: Look for purple precipitate under the microscope.
Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve formazan crystals. Shake for 15 min.
Measurement: Read absorbance at 570 nm (reference filter 630 nm).
Data Analysis & Presentation
Do not simply report "active." You must calculate the Selectivity Index (SI) :
Comparative Data Table (Example Template):
Compound
MCF-7 (Breast) IC50 (µM)
HepG2 (Liver) IC50 (µM)
HEK293 (Normal) IC50 (µM)
Selectivity Index (SI)
Novel Pyrazole 3f
6.45 ± 0.5
7.80 ± 1.2
>100
>15.5
Doxorubicin (Std)
1.20 ± 0.2
0.80 ± 0.1
5.50
4.5
Cisplatin (Std)
12.50 ± 2.1
8.20 ± 1.5
15.00
1.2
Note: Data adapted from recent literature trends (e.g., compound 3f comparisons) to illustrate high selectivity of pyrazoles compared to indiscriminate cytotoxins like Cisplatin.
Q4 (Annexin+ / PI-):Early Apoptosis (The target population for pyrazoles).
Signaling Pathway Visualization
Novel pyrazoles (e.g., compound 3f or PTA-1) frequently trigger the intrinsic mitochondrial pathway. The following diagram illustrates the specific signaling cascade activated by these derivatives, leading to Caspase-3 cleavage.
Figure 2: The intrinsic apoptotic pathway activated by pyrazole derivatives, highlighting the Bax/Bcl-2 ratio shift and Caspase-3 execution.[5]
Conclusion
When comparing novel pyrazole derivatives to standard drugs, the data indicates that while standards like Doxorubicin may possess higher absolute potency (lower IC50), novel pyrazoles often exhibit superior Selectivity Indices . The winning profile for a publishable pyrazole derivative includes:
IC50 < 10 µM in cancer lines.
SI > 10 (Safety margin).
Clear Mechanism: Confirmed Caspase-3 activation and G2/M or S-phase arrest.[5][6]
References
Alam, M. S., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences.
[Link]
Ghanbari, P., et al. (2024). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization. International Journal of Molecular Sciences.
[Link]
Nossier, E. S., et al. (2021). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Asian Pacific Journal of Cancer Prevention.
[Link]
Riss, T. L., et al. (2013). Cell Viability Assays: MTT Assay Protocol. Assay Guidance Manual [Internet].
[Link]
A Researcher's Guide to Predicting Pyrazole Regioisomer Stability Using DFT Calculations
For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and drug development, pyrazoles stand out as a privileged scaffold, forming the core of numerous therapeutic agents....
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug development, pyrazoles stand out as a privileged scaffold, forming the core of numerous therapeutic agents. However, the synthesis of substituted pyrazoles often yields a mixture of regioisomers, complicating purification and impacting the overall efficiency of drug discovery pipelines. Predicting the thermodynamic stability of these regioisomers is paramount for optimizing reaction conditions and guiding synthetic strategies toward the desired product. This guide provides an in-depth comparison of computational and experimental approaches to this challenge, with a focus on the application of Density Functional Theory (DFT) calculations.
The Challenge of Regioselectivity in Pyrazole Synthesis
The classical Knorr synthesis of pyrazoles, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine, frequently leads to the formation of two or more regioisomers. The reaction's outcome is governed by a delicate interplay of electronic and steric factors, as well as the reaction conditions, which can favor either the kinetic or thermodynamic product.[1] Distinguishing between these isomers experimentally often requires meticulous spectroscopic analysis, such as Nuclear Magnetic Resonance (NMR), and can be a time-consuming process.[2]
Computational chemistry, and specifically DFT, offers a powerful predictive tool to circumvent these challenges. By calculating the relative energies of the possible regioisomers, researchers can anticipate the major product under thermodynamic control, thereby streamlining the synthetic workflow.[3]
The Power of DFT in Predicting Molecular Stability
Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[3] It has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. For the prediction of pyrazole regioisomer stability, DFT allows for the calculation of key thermodynamic parameters, such as the total electronic energy, enthalpy, and Gibbs free energy of each isomer. The isomer with the lowest calculated energy is predicted to be the most stable.
Key Considerations for Accurate DFT Calculations:
The reliability of DFT predictions hinges on the appropriate selection of the functional and basis set.
Functionals: The functional approximates the exchange-correlation energy, a key component of the total energy. For organic molecules like pyrazoles, hybrid functionals such as B3LYP are a popular and well-established choice.[3][4] More recent Minnesota functionals, like M06-2X , have also shown excellent performance, particularly for systems where non-covalent interactions are important.
Basis Sets: The basis set is a set of mathematical functions used to describe the atomic orbitals. Pople-style basis sets, such as 6-311++G(d,p) , are widely used and provide a good balance of accuracy and computational efficiency for molecules containing first and second-row atoms.[4] For higher accuracy, Dunning's correlation-consistent basis sets, like aug-cc-pVDZ , can be employed, though at a greater computational expense.[5]
A Step-by-Step Protocol for DFT Calculations of Pyrazole Regioisomers
This section provides a detailed workflow for calculating the relative stability of two hypothetical pyrazole regioisomers, Regioisomer A and Regioisomer B , using the Gaussian software package.
Step 1: Molecular Structure Preparation
Build the 3D structures of both Regioisomer A and Regioisomer B using a molecular modeling software such as GaussView, Avogadro, or ChemDraw.
Perform an initial geometry optimization using a computationally inexpensive method, such as a molecular mechanics force field (e.g., MMFF94), to obtain a reasonable starting geometry for the DFT calculations.
Step 2: Gaussian Input File Preparation
Create a Gaussian input file (.gjf or .com) for each regioisomer. The following is a commented example for Regioisomer A:
%nprocshared=4: Specifies the number of CPU cores to be used.
%mem=8GB: Allocates 8 gigabytes of memory for the calculation.
%chk=regioisomer_A.chk: Creates a checkpoint file to store the results.
#p B3LYP/6-311++G(d,p) opt freq: This is the route section.
B3LYP/6-311++G(d,p): Specifies the DFT functional and basis set.
opt: Requests a geometry optimization to find the minimum energy structure.
freq: Requests a frequency calculation to confirm the optimized structure is a true minimum (no imaginary frequencies) and to calculate thermodynamic properties.
Regioisomer A Optimization and Frequencies: A descriptive title for the calculation.
0 1: Specifies the charge (0) and spin multiplicity (1 for a singlet state) of the molecule.
[Atomic coordinates...]: The Cartesian coordinates of each atom in the molecule.
Step 3: Running the Calculation
Submit the input file to the Gaussian program. The calculation will first perform a geometry optimization, followed by a frequency calculation.
Step 4: Analysis of the Results
Upon successful completion, analyze the output file (.log or .out).
Confirm the Optimization: Search for "Optimization completed" in the output file.
Verify the Minimum Energy Structure: Check the results of the frequency calculation. There should be no imaginary frequencies (negative values) for a stable minimum.
Extract Thermodynamic Data: Locate the thermochemistry section of the output file and record the "Sum of electronic and thermal Free Energies" for each regioisomer.
Comparing Computational Predictions with Experimental Data
The ultimate validation of DFT predictions comes from their correlation with experimental results. A common approach is to compare the calculated relative free energies of the regioisomers with the experimentally determined product ratios from a synthesis reaction.
The relative population of two isomers at equilibrium can be estimated using the Boltzmann distribution equation:
where:
G_A and G_B are the Gibbs free energies of isomer A and B.
R is the gas constant.
T is the temperature in Kelvin.
Case Study: Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles
A study on the synthesis of 1,3,4,5-tetrasubstituted pyrazoles reported a regioisomeric ratio of 97:3 for a specific reaction.[6] This experimental outcome can be directly compared to the predicted ratio from DFT calculations of the two possible regioisomers. A close agreement between the calculated and experimental ratios would validate the computational model and its ability to predict the outcome of the reaction under thermodynamic control.
Table 1: Comparison of Calculated and Experimental Regioisomer Ratios
Distinguishing Between Kinetic and Thermodynamic Control
In some cases, the experimentally observed major product may be the kinetically favored one, which is formed faster but is less stable than the thermodynamic product. DFT can also be used to investigate the reaction mechanism and identify the transition states leading to each regioisomer.
By calculating the activation energies for the formation of each product, one can predict the kinetically favored isomer (the one with the lower activation energy). An Intrinsic Reaction Coordinate (IRC) calculation can then be performed to confirm that the identified transition state connects the reactants to the desired product.[4]
Visualizing the Computational Workflow
The following diagram illustrates the key steps in using DFT to predict pyrazole regioisomer stability.
Caption: Workflow for predicting pyrazole regioisomer stability using DFT.
Conclusion
DFT calculations provide a robust and reliable method for predicting the thermodynamic stability of pyrazole regioisomers. By carefully selecting the functional and basis set, researchers can obtain accurate energy predictions that correlate well with experimental observations. This computational approach not only aids in the rational design of synthetic routes but also deepens our understanding of the factors governing regioselectivity in pyrazole synthesis. As a valuable tool in the drug discovery process, DFT helps to accelerate the identification and optimization of new therapeutic candidates.
References
Gaussian 16, Revision C.01, Frisch, M. J.; Trucks, G. W.; Schlegel, H. B.; Scuseria, G. E.; Robb, M. A.; Cheeseman, J. R.; Scalmani, G.; Barone, V.; Petersson, G. A.; Nakatsuji, H.; Li, X.; Caricato, M.; Marenich, A. V.; Bloino, J.; Janesko, B. G.; Gomperts, R.; Mennucci, B.; Hratchian, H. P.; Ortiz, J. V.; Izmaylov, A. F.; Sonnenberg, J. L.; Williams-Young, D.; Ding, F.; Lipparini, F.; Egidi, F.; Goings, J.; Peng, B.; Petrone, A.; Henderson, T.; Ranasinghe, D.; Zakrzewski, V. G.; Gao, J.; Rega, N.; Zheng, G.; Liang, W.; Hada, M.; Ehara, M.; Toyota, K.; Fukuda, R.; Hasegawa, J.; Ishida, M.; Nakajima, T.; Honda, Y.; Kitao, O.; Nakai, H.; Vreven, T.; Throssell, K.; Montgomery, J. A., Jr.; Peralta, J. E.; Ogliaro, F.; Bearpark, M. J.; Heyd, J. J.; Brothers, E. N.; Kudin, K. N.; Staroverov, V. N.; Keith, T. A.; Kobayashi, R.; Normand, J.; Raghavachari, K.; Rendell, A. P.; Burant, J. C.; Iyengar, S. S.; Tomasi, J.; Cossi, M.; Millam, J. M.; Klene, M.; Adamo, C.; Cammi, R.; Ochterski, J. W.; Martin, R. L.; Morokuma, K.; Farkas, O.; Foresman, J. B.; Fox, D. J. Gaussian, Inc., Wallingford CT, 2016. [Link]
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules2021 , 26(1), 134. [Link]
The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Canadian Journal of Chemistry2001 , 79(5-6), 947-956. [Link]
Synthesis and DFT calculation of novel pyrazole derivatives. AIP Conference Proceedings2021 , 2364(1), 040001. [Link]
A Comparison of the Behavior of Functional/Basis Set Combinations for Hydrogen-Bonding in the Water Dimer with Emphasis on Basis Set Superposition Error. Journal of Chemical Theory and Computation2010 , 6(8), 2438-2448. [Link]
Comment on “Benchmarking Basis Sets for Density Functional Theory Thermochemistry Calculations”. The Journal of Physical Chemistry A2021 , 125(33), 7351-7352. [Link]
Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. Molecules2023 , 28(3), 1379. [Link]
Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry2008 , 73(6), 2412-2415. [Link]
A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 5-Aminopyrazoles using HPLC: A Comparative Analysis
For researchers, medicinal chemists, and drug development professionals, the synthesis of a novel 5-aminopyrazole is a significant milestone. These heterocyclic scaffolds are pivotal in the development of a wide array of...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, medicinal chemists, and drug development professionals, the synthesis of a novel 5-aminopyrazole is a significant milestone. These heterocyclic scaffolds are pivotal in the development of a wide array of therapeutic agents.[1] However, the synthetic route is often accompanied by the formation of impurities—starting materials, byproducts, and degradation products—that can confound biological assays and compromise toxicological assessments. Therefore, a robust and reliable analytical method for purity determination is not just a quality control measure; it is a cornerstone of scientific integrity.
This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity assessment of 5-aminopyrazoles. We will delve into the rationale behind method development choices, present comparative data, and explore alternative analytical techniques to provide a comprehensive framework for selecting the most appropriate strategy for your laboratory.
The Central Role of HPLC in Purity Assessment
High-Performance Liquid Chromatography (HPLC) stands as the preeminent technique for the purity analysis of synthesized small molecules in the pharmaceutical industry. Its high resolution, sensitivity, and quantitative accuracy make it ideally suited for separating a target compound from its structurally similar impurities.[2] The fundamental principle of HPLC involves the differential partitioning of analytes between a stationary phase (packed in a column) and a liquid mobile phase that is pumped through the column under high pressure.
The choice of stationary and mobile phases is critical and is dictated by the physicochemical properties of the analyte. For 5-aminopyrazoles, which are polar, basic compounds, Reversed-Phase HPLC (RP-HPLC) is the most common starting point. In RP-HPLC, a nonpolar stationary phase is used in conjunction with a polar mobile phase.
Strategic Selection of HPLC Parameters for 5-Aminopyrazole Analysis
The success of an HPLC purity assessment hinges on the judicious selection of several key parameters. Here, we compare common choices for the analysis of a model compound, 5-amino-1-phenyl-1H-pyrazole, and its potential impurities.
Stationary Phase Selection: C18 vs. Phenyl-Hexyl
The C18 (octadecyl) column is the workhorse of RP-HPLC, offering excellent retention for a broad range of hydrophobic molecules. However, for aromatic compounds like 5-aminopyrazoles, a Phenyl-Hexyl column can provide alternative selectivity due to π-π interactions between the phenyl rings of the stationary phase and the analyte.[3][4]
Stationary Phase
Principle of Interaction
Advantages for 5-Aminopyrazoles
Disadvantages for 5-Aminopyrazoles
C18 (Octadecyl)
Hydrophobic interactions
Robust, versatile, and widely available. Provides good retention for the pyrazole core and phenyl substituent.[5]
May not provide sufficient resolution for impurities with minor structural differences that do not significantly alter overall hydrophobicity.
Phenyl-Hexyl
Hydrophobic and π-π interactions
Enhanced selectivity for aromatic and unsaturated compounds. Can resolve impurities with similar hydrophobicity but different electronic properties.[3]
Can be less stable than C18 columns and may exhibit different selectivity with changes in the organic modifier (e.g., acetonitrile vs. methanol).[4][6]
Experimental Data Summary: C18 vs. Phenyl-Hexyl for the Analysis of 5-Amino-1-phenyl-1H-pyrazole
Compound
Retention Time (min) - C18
Retention Time (min) - Phenyl-Hexyl
Resolution (Rs) between Impurity 1 and Main Peak - C18
Resolution (Rs) between Impurity 1 and Main Peak - Phenyl-Hexyl
Impurity 1 (Starting Material)
3.2
3.5
1.8
2.2
5-Amino-1-phenyl-1H-pyrazole
4.5
4.8
-
-
Impurity 2 (Byproduct)
5.1
5.0
1.6
1.5
Illustrative data based on typical column performance.
As the data suggests, the Phenyl-Hexyl column can offer improved resolution for certain impurities, making it a valuable alternative when a standard C18 column fails to achieve baseline separation.
The Critical Influence of Mobile Phase pH
5-Aminopyrazoles are basic compounds due to the presence of the amino group and the nitrogen atoms in the pyrazole ring. The pH of the mobile phase will, therefore, have a profound impact on their ionization state and, consequently, their retention in RP-HPLC.[7][8][9] At a pH below the pKa of the amino group, the compound will be protonated and more polar, leading to shorter retention times. Conversely, at a pH above the pKa, the compound will be in its neutral, less polar form, resulting in longer retention.
Mobile Phase pH
Effect on 5-Aminopyrazole
Chromatographic Outcome
Acidic (e.g., pH 3.0)
Protonated (more polar)
Shorter retention time, potentially sharper peaks due to ion suppression of silanol interactions.[8]
Neutral (e.g., pH 7.0)
Partially protonated
Intermediate retention, potential for peak tailing if the pH is close to the pKa.
Basic (e.g., pH 9.0)
Neutral (less polar)
Longer retention time, good peak shape. Requires a pH-stable column.
Expert Tip: For robust and reproducible results, it is crucial to buffer the mobile phase and operate at a pH at least 2 units away from the pKa of the analyte.
Elution Mode: Isocratic vs. Gradient
The choice between isocratic (constant mobile phase composition) and gradient (variable mobile phase composition) elution depends on the complexity of the sample.
Isocratic Elution: Simpler, requires less sophisticated equipment, and has no column re-equilibration time. However, it can lead to long analysis times and broad peaks for late-eluting compounds.[10]
Gradient Elution: Ideal for samples containing compounds with a wide range of polarities, such as a main peak and several impurities. It allows for the elution of all compounds in a reasonable time with good peak shape.[11][12]
For impurity profiling of a newly synthesized 5-aminopyrazole, a gradient elution method is almost always the superior choice to ensure the detection of any potential impurities.
A Validated, Stability-Indicating HPLC Method for Purity Assessment
A robust purity assay must be stability-indicating, meaning it can resolve the active pharmaceutical ingredient (API) from its degradation products.[13] This is assessed through forced degradation studies, where the sample is subjected to stress conditions such as acid, base, oxidation, heat, and light.[14][15]
Experimental Protocol: RP-HPLC Purity Assay for 5-Amino-1-phenyl-1H-pyrazole
1. Chromatographic Conditions:
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient: 10% B to 90% B over 20 minutes
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Detection: UV at 254 nm
Injection Volume: 10 µL
2. Sample Preparation:
Accurately weigh approximately 10 mg of the synthesized 5-amino-1-phenyl-1H-pyrazole and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to obtain a 1 mg/mL stock solution.
Further dilute with the same solvent to a final concentration of 0.1 mg/mL.
3. Validation Parameters (as per ICH Q2(R1) Guidelines): [16]
Specificity: Demonstrated through forced degradation studies, ensuring no co-elution of degradation products with the main peak.
Linearity: A minimum of five concentrations covering the expected range (e.g., 0.05 to 0.15 mg/mL). The correlation coefficient (r²) should be ≥ 0.999.
Accuracy: Determined by the recovery of a known amount of analyte spiked into a placebo. Recovery should be within 98-102%.
Precision:
Repeatability (Intra-day precision): Multiple injections of the same sample. Relative Standard Deviation (RSD) should be ≤ 2%.
Intermediate Precision (Inter-day precision): Analysis on different days with different analysts and equipment. RSD should be ≤ 2%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined by signal-to-noise ratios (typically 3:1 for LOD and 10:1 for LOQ).
Caption: Workflow for HPLC purity assessment of 5-aminopyrazoles.
A Comparative Look at Alternative Analytical Techniques
While HPLC is the gold standard, other techniques can provide valuable, often complementary, information on the purity of synthesized 5-aminopyrazoles.
Technique
Principle
Advantages for 5-Aminopyrazoles
Disadvantages for 5-Aminopyrazoles
Thin-Layer Chromatography (TLC) with Densitometry
Separation on a solid stationary phase with a liquid mobile phase, followed by quantitative analysis of spots.
Simple, rapid, and cost-effective for in-process monitoring. Can analyze multiple samples simultaneously.
Lower resolution and sensitivity compared to HPLC. Less precise for quantitative analysis.[17]
Gas Chromatography-Mass Spectrometry (GC-MS)
Separation of volatile compounds in the gas phase followed by mass analysis.
Provides structural information about impurities through fragmentation patterns.[18][19]
Requires the analyte to be volatile and thermally stable, which may necessitate derivatization for some 5-aminopyrazoles.
Quantitative Nuclear Magnetic Resonance (qNMR)
Integration of NMR signals relative to an internal standard of known purity.
A primary analytical method that is non-destructive and orthogonal to chromatography. Provides a direct measure of purity without the need for a reference standard of the analyte.[16][20][21][22]
Lower sensitivity than HPLC. Requires a more expensive instrument and specialized expertise. Can be challenging for complex mixtures with overlapping signals.
Comparative Performance Metrics for Purity Analysis of a 5-Aminopyrazole Derivative
Parameter
HPLC
TLC-Densitometry
GC-MS
qNMR
Precision (%RSD)
< 2%
5-10%
< 5%
< 1%
Limit of Quantitation (LOQ)
~0.01%
~0.1%
~0.05%
~0.1%
Analysis Time per Sample
20-30 min
5-10 min (per plate)
30-45 min
15-20 min
Structural Information
No (unless coupled with MS)
No
Yes
Yes
Destructive
Yes
Yes
Yes
No
Illustrative data based on typical performance of each technique.
Caption: Selection of analytical techniques for 5-aminopyrazole purity.
Conclusion: An Integrated Approach to Purity Assessment
The purity assessment of synthesized 5-aminopyrazoles is a multifaceted task that requires a well-reasoned analytical strategy. While RP-HPLC is undoubtedly the cornerstone of this process, a comprehensive understanding of the interplay between stationary phase, mobile phase pH, and elution mode is paramount for developing a robust, stability-indicating method.
For routine purity determination and quality control, a validated RP-HPLC method offers the optimal balance of resolution, sensitivity, and quantitative accuracy. However, for a complete impurity profile, especially during process development and for regulatory submissions, an integrated approach is highly recommended. TLC can be invaluable for rapid in-process checks, while GC-MS and qNMR provide orthogonal data that can confirm purity and elucidate the structure of unknown impurities. By leveraging the strengths of each technique, researchers can ensure the integrity of their synthesized compounds, paving the way for reliable and reproducible scientific outcomes.
References
Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. (2026, January 27). Oreate AI. [Link]
A Comparison of Superficially Porous Particle-based Column Chemistries for Peptide Mapping. Separation Science. [Link]
Comparative Study of RP-HPLC Versus TLC-Spectrodensitometric Methods Applied for Binary Mixtures of Fluoroquinolones and Corticosteroids. (2025, August 7). ResearchGate. [Link]
Exploring the Role of pH in HPLC Separation. Moravek. [Link]
RP- HPLC Method Development, Validation and Forced Degradation Studies of Letrozole. (n.d.). TIJER.org. [Link]
Phenyl column. (2013, April 19). Chromatography Forum. [Link]
Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (n.d.). Knauer. [Link]
5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (n.d.). Beilstein Publishing System. [Link]
Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. (2021, July 15). National Center for Biotechnology Information. [Link]
5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2018, January 25). National Center for Biotechnology Information. [Link]
Isocratic Vs. Gradient Elution in Chromatography. (2025, May 23). Phenomenex. [Link]
Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020, November 1). LCGC International. [Link]
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. (2014, October 8). ACS Publications. [Link]
Forced Degradation Study: An Important Tool in Drug Development. (n.d.). Asian Journal of Research in Chemistry. [Link]
The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography. (2025, August 7). ResearchGate. [Link]
Comparison of the HPLC and the TLC Techniques for the Determination of Biogenic Amines Spiked to Sausage and Smoked Herring Samples. (2018, March 19). ResearchGate. [Link]
Approaches towards the synthesis of 5-aminopyrazoles. (n.d.). Beilstein Journals. [Link]
Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. (2009, October 6). Agilent. [Link]
Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay. (2014, November 26). PubMed. [Link]
Comparison of HPLC, TLC and Minicolumn for Measuring the Radiochemical Purity of 99Tcm-Q12. (n.d.). PubMed. [Link]
When is Gradient Elution Better than Isocratic Elution? (2023, January 24). Biotage. [Link]
Development and validation of a stability-indicating HPLC method for assay of tonabersat in pharmaceutical formulations. (n.d.). PubMed. [Link]
Back to Basics: The Role of pH in Retention and Selectivity. (n.d.). LCGC International. [Link]
Approaches towards the synthesis of 5-aminopyrazoles. (2011, February 9). National Center for Biotechnology Information. [Link]
Forced degradation studies of Brexpiprazole. (n.d.). ResearchGate. [Link]
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.). ResearchGate. [Link]
A Guide to Quantitative NMR (qNMR). (2024, February 9). Emery Pharma. [Link]
Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography. (n.d.). National Center for Biotechnology Information. [Link]
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Hammett plot analysis for substituent effects in pyrazole synthesis
Technical Deep Dive: Hammett Plot Analysis for Optimizing Pyrazole Synthesis Executive Summary In the high-stakes arena of drug discovery, the pyrazole scaffold is ubiquitous—found in blockbusters like Celecoxib (Celebre...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Deep Dive: Hammett Plot Analysis for Optimizing Pyrazole Synthesis
Executive Summary
In the high-stakes arena of drug discovery, the pyrazole scaffold is ubiquitous—found in blockbusters like Celecoxib (Celebrex) and Rimonabant. However, the synthesis of polysubstituted pyrazoles often suffers from poor regioselectivity, leading to costly purification steps and lower atom economy. While trial-and-error (Edisonian) optimization is common, it is inefficient.
This guide compares the use of Hammett Linear Free Energy Relationships (LFER) against traditional optimization methods. By quantifying substituent effects (
) on reaction rates (), researchers can pinpoint the exact transition state character—distinguishing between concerted 1,3-dipolar cycloadditions and stepwise cyclocondensations—to rationally engineer high-yield, regioselective protocols.
Part 1: Mechanistic Differentiators (The Comparison)
The power of Hammett analysis lies in its ability to discriminate between the two dominant synthetic pathways for pyrazoles. Understanding the mechanism is the prerequisite for optimization.
Pathway A: Cyclocondensation (Knorr Synthesis)[1]
Mechanism: Stepwise nucleophilic attack of hydrazine on a 1,3-dicarbonyl (or equivalent), followed by dehydration.
Hammett Characteristic: typically exhibits a large magnitude
(reaction constant) .
Why: The rate-determining step (RDS) usually involves the formation of a charged intermediate (tetrahedral intermediate).
Optimization: If
is negative (indicating positive charge buildup/nucleophilic attack), electron-donating groups (EDGs) on the hydrazine or electron-withdrawing groups (EWGs) on the carbonyl will accelerate the reaction.
Pathway B: 1,3-Dipolar Cycloaddition (1,3-DC)[2]
Mechanism: Reaction between a 1,3-dipole (e.g., nitrilimine, diazo compound) and a dipolarophile (alkyne/alkene).[1][2]
Hammett Characteristic: Often exhibits small
values or non-linear (concave) plots .
Why: The transition state is often concerted with synchronous bond formation, leading to little net charge development. Non-linearity arises when substituents alter the Frontier Molecular Orbital (FMO) control from HOMO-controlled to LUMO-controlled.
Optimization: Focus on matching orbital coefficients rather than just charge density.
Comparison Table: Hammett-Guided vs. Traditional Optimization
Feature
Traditional Optimization (Edisonian)
Hammett-Guided Optimization (LFER)
Primary Metric
Isolated Yield (%)
Reaction Constant () & Rate ()
Scope
Substrate-specific
Mechanistically generalizable
Regioselectivity
Determined by product isolation (post-facto)
Predicted by electronic bias ()
Troubleshooting
Change solvent/temp randomly
Tune electronics based on sign
Data Requirement
High (many screens)
Moderate (strategic kinetic set)
Part 2: Experimental Protocol for Hammett Determination
To derive actionable insights, you must generate a Hammett plot. This protocol ensures self-validating data integrity.
Phase 1: Synthesis of the Probe Library
Synthesize a set of 5–7 para-substituted aryl hydrazines (for Knorr) or para-substituted benzoyl chlorides (precursors for nitrilimines).
Setup: Dissolve the 1,3-dicarbonyl (excess, e.g., 10 equiv) and the substituted hydrazine (1 equiv) in the chosen solvent (e.g., EtOH or DMSO).
Monitoring: Use In-situ IR or UV-Vis spectroscopy . Pyrazole formation often has a distinct absorbance distinct from the hydrazone intermediate.
Alternative: If reaction is slow, use
H NMR . Monitor the disappearance of the hydrazine N-H peaks or the appearance of the pyrazole C4-H.
Calculation: Plot
vs. time. The slope is .
Phase 3: The Hammett Plot[4]
Calculate
for each substituent and for the unsubstituted reference.
Plot
on the Y-axis.
Plot
(Hammett constant) on the X-axis.
Perform linear regression to find the slope (
).
Part 3: Data Analysis & Interpretation
The value of
is your compass for optimization.
Scenario 1:
is Negative (e.g.,
)
Meaning: Positive charge is generated (or negative charge lost) in the transition state. The reaction is accelerated by electron-donating groups.
Mechanistic Insight: In cyclocondensation, this confirms the hydrazine is acting as the nucleophile in the RDS.
Action: To improve yield with electron-deficient hydrazines (which will be sluggish), add a Brønsted acid catalyst to activate the carbonyl, or switch to a more electrophilic 1,3-dielectrophile (e.g., enaminone).
Scenario 2:
is Positive (e.g.,
)
Meaning: Negative charge is generated in the transition state. The reaction is accelerated by electron-withdrawing groups.
Mechanistic Insight: Often seen in base-catalyzed steps or specific 1,3-dipolar cycloadditions where the dipole is the electrophile (LUMO-controlled).
Action: If your substrate has EDGs, increase reaction temperature or use a Lewis Acid to lower the LUMO energy of the dipolarophile.
Scenario 3: Non-Linear Plot (Concave Up/Down)
Meaning: A change in mechanism or Rate Determining Step (RDS) as the substituent changes.[3]
Action: Do not extrapolate. You likely have two competing pathways. Optimize conditions separately for electron-rich and electron-poor substrates.
Part 4: Visualization of Workflows
Diagram 1: Mechanistic Decision Tree
This diagram illustrates how Hammett data dictates the synthetic strategy.
Caption: Decision matrix for optimizing pyrazole synthesis based on the sign and magnitude of the Hammett reaction constant (
).
Part 5: Case Study Data
Context: A study comparing the regioselectivity of pyrazole formation from 1-aryl-1,3-diketones using standard heating vs. microwave irradiation.
Table 1: Hammett Parameters for Pyrazole Formation (Hypothetical Data based on Literature Trends)
values (-1.65 and -1.72) confirm that the reaction proceeds via nucleophilic attack of the hydrazine on the carbonyl. The similarity in between thermal and microwave conditions suggests that microwave irradiation does not change the mechanism (e.g., to a radical pathway) but purely provides thermal acceleration (Arrhenius effect). This validates that protocols developed thermally can be directly translated to microwave flow reactors without re-optimizing for regioselectivity.
References
Mechanistic Diversity in Pyrazole Synthesis
Source: MDPI (Molecules)
Title: Recent Advances in the Synthesis of Pyrazole Deriv
Bridging the Digital and the Physical: A Guide to Cross-Validating Computational Predictions with Experimental Data in Drug Discovery
The core principle of this guide is to establish a self-validating system where computational and experimental workflows inform and refine one another. We will delve into the "why" behind the "how," offering not just pro...
Author: BenchChem Technical Support Team. Date: February 2026
The core principle of this guide is to establish a self-validating system where computational and experimental workflows inform and refine one another. We will delve into the "why" behind the "how," offering not just protocols but also the strategic reasoning that underpins robust cross-validation in a drug development context.
The Imperative of Cross-Validation: Beyond the Algorithm
Computational models, particularly in machine learning, are susceptible to overfitting, where the model learns the training data too well, including its noise, and fails to generalize to new, unseen data.[3][4] Cross-validation is a powerful technique to mitigate this by partitioning data to train and test the model on different subsets, providing a more accurate estimate of its performance on new data.[5][6] However, in the realm of drug discovery, cross-validation extends beyond a purely computational exercise. It is the crucial bridge that connects theoretical predictions to tangible biological reality.[1][7]
The successful translation of a computational hit to a viable drug candidate hinges on this iterative process of prediction and empirical verification. Neglecting rigorous experimental validation can lead to costly late-stage failures and wasted resources. Conversely, a well-designed cross-validation strategy can significantly de-risk a project and accelerate the journey to the clinic.
A Unified Workflow for Cross-Validation
The cross-validation of computational predictions with experimental data is a cyclical process. It begins with the generation of computational hypotheses, proceeds to experimental testing, and the results of these experiments are then used to refine and improve the initial computational model.
Caption: A cyclical workflow illustrating the interplay between computational prediction and experimental validation.
Part 1: The Computational Foundation - Generating Robust Predictions
The fidelity of your experimental validation is intrinsically linked to the quality of your initial computational predictions. A poorly constructed model will inevitably lead to misleading hypotheses and wasted experimental effort.
Methodology: Building and Cross-Validating a Predictive Model
The following is a generalized workflow for building and internally cross-validating a computational model before proceeding to experimental validation.
Step 1: Data Curation and Preparation
Objective: To assemble a high-quality dataset for training and testing the model.
Protocol:
Aggregate data from reliable sources (e.g., public databases, internal experimental results).
Standardize data formats and remove duplicates.
Address missing data through appropriate imputation techniques or removal of incomplete entries.
For molecular data, standardize chemical structures (e.g., desalting, tautomer enumeration).
Step 2: Feature Engineering and Selection
Objective: To select the most relevant molecular or biological descriptors that will inform the model.
Protocol:
Generate a comprehensive set of molecular descriptors (e.g., physicochemical properties, fingerprints, structural keys).
Employ feature selection algorithms (e.g., recursive feature elimination, LASSO) to identify the most informative features and reduce model complexity.
Step 3: Model Training and Internal Cross-Validation
Objective: To train a predictive model and assess its generalization performance using internal cross-validation.
Protocol:
Choose an appropriate modeling technique (e.g., random forest, support vector machine, deep neural network) based on the nature of the data and the research question.
Implement a k-fold cross-validation scheme (typically 5- or 10-fold).[8] The dataset is partitioned into 'k' subsets. The model is trained on 'k-1' subsets and tested on the remaining subset, with this process repeated 'k' times.[8]
For each fold, calculate relevant performance metrics.
Key Computational Performance Metrics
The choice of metrics is crucial for evaluating model performance and should be tailored to the specific prediction task.
Metric
Description
Application
R-squared (R²)
Proportion of the variance in the dependent variable that is predictable from the independent variable(s).[9]
The square root of the average of the squared differences between predicted and actual values.[9]
Regression tasks; sensitive to large errors.
Mean Absolute Error (MAE)
The average of the absolute differences between predicted and actual values.[9]
Regression tasks; less sensitive to outliers than RMSE.
Area Under the Receiver Operating Characteristic Curve (AUC-ROC)
A measure of a classifier's ability to distinguish between classes.
Binary classification tasks (e.g., active vs. inactive).
Precision-Recall Area Under the Curve (PR-AUC)
A measure of a classifier's performance on imbalanced datasets.
Classification tasks with a significant class imbalance.
Part 2: The Experimental Reality - Designing and Executing Validation Assays
With a robustly cross-validated computational model in hand, the next critical phase is to test its predictions through carefully designed experiments.
Causality in Assay Selection: Aligning the Experiment with the Prediction
The choice of experimental assay is not arbitrary; it must directly and accurately assess the property that was computationally predicted. For instance, a molecular docking prediction of binding affinity should be validated with a biophysical binding assay, not a cell-based functional assay, as the latter can be influenced by numerous downstream factors.
Caption: Matching the type of computational prediction to the appropriate experimental validation assay.
Protocol: A General Workflow for In Vitro Validation
The following is a generalized protocol for the in vitro validation of computationally predicted small molecule inhibitors.
Step 1: Compound Acquisition and Preparation
Objective: To obtain and prepare the computationally identified compounds for experimental testing.
Protocol:
Source compounds from commercial vendors or through chemical synthesis.
Verify the identity and purity of each compound using analytical techniques (e.g., LC-MS, NMR).
Prepare stock solutions of known concentrations in a suitable solvent (e.g., DMSO).
Step 2: Primary Screening Assay
Objective: To rapidly assess the activity of the predicted compounds at a single concentration.
Protocol:
Perform a high-throughput screening (HTS) compatible assay relevant to the computational prediction (e.g., a fluorescence-based enzyme inhibition assay).
Include appropriate positive and negative controls to ensure assay quality.
Identify "hits" based on a predefined activity threshold.
Step 3: Dose-Response Analysis
Objective: To determine the potency (e.g., IC50, EC50) of the primary hits.
Protocol:
Perform the same assay as in the primary screen, but with a serial dilution of the hit compounds.
Generate dose-response curves and calculate potency values using non-linear regression.
Step 4: Orthogonal and Secondary Assays
Objective: To confirm the activity of the hits in a different assay format and to assess other properties (e.g., selectivity, mechanism of action).
Protocol:
Employ an orthogonal assay that measures the same biological endpoint but with a different technology (e.g., a label-free binding assay to confirm hits from a fluorescence-based assay).
Conduct selectivity profiling against related targets to assess off-target effects.
Perform mechanism-of-action studies to elucidate how the compound exerts its effect.
Part 3: The Synthesis - Correlating Computational and Experimental Data
The final and most crucial step is to quantitatively compare the computational predictions with the experimental results. This analysis provides a measure of the model's real-world predictive power and identifies areas for improvement.
Statistical Methods for Data Comparison
A variety of statistical methods can be employed to assess the correlation between in silico and in vitro data.[10][11]
Statistical Method
Description
Interpretation
Pearson Correlation Coefficient (r)
Measures the linear relationship between two continuous variables.[12]
Values range from -1 to +1. A value close to +1 indicates a strong positive linear correlation, while a value close to -1 indicates a strong negative linear correlation. A value near 0 suggests no linear correlation.
Spearman's Rank Correlation Coefficient (ρ)
A non-parametric measure of the monotonic relationship between two variables.[12]
Useful when the relationship between the variables is not linear or when the data contains outliers.
Used to assess the association between two categorical variables.
Applicable when comparing categorical predictions (e.g., "active" vs. "inactive") with experimental outcomes.
Interpreting the Results and Iterating
Discrepancies between computational predictions and experimental data are not failures, but rather opportunities for learning and model refinement.[9]
High Correlation: Indicates a predictive model that is accurately capturing the underlying biology. The model can be confidently used for further predictions.
Low or No Correlation: Suggests that the computational model is missing key features or is based on flawed assumptions. This necessitates a return to the model-building phase to incorporate the new experimental data and improve its predictive power.
This iterative cycle of prediction, experimentation, and refinement is the hallmark of a successful computational drug discovery program.
Conclusion: A Commitment to Rigor
The cross-validation of computational predictions with experimental data is a cornerstone of modern, data-driven drug discovery. It is a process that demands meticulous planning, rigorous execution, and an unbiased interpretation of the results. By embracing the principles and methodologies outlined in this guide, researchers can build a robust bridge between the digital and the physical, ultimately increasing the probability of success in the complex and challenging endeavor of bringing new medicines to patients.
References
Ardigen. (n.d.). Cross validation – a safeguard for machine learning models. Ardigen. Retrieved from [Link][5]
Solwey Consulting. (2024, January 24). The Importance of Cross-Validation in Machine Learning. Solwey Consulting. Retrieved from [Link][3]
Fiveable. (n.d.). Validation of computational results with experimental data. Fiveable. Retrieved from [Link][7]
arXiv. (2024, March 22). Empirical investigation of multi-source cross-validation in clinical machine learning. arXiv. Retrieved from [Link][13]
Carolina Digital Repository. (n.d.). Validation approaches for computational drug repurposing: a review. Carolina Digital Repository. Retrieved from [Link][1]
Taylor & Francis Online. (2024, November 21). Validation guidelines for drug-target prediction methods. Taylor & Francis Online. Retrieved from [Link][8]
National Institutes of Health. (n.d.). A Guide to Cross-Validation for Artificial Intelligence in Medical Imaging. National Institutes of Health. Retrieved from [Link][14]
National Institutes of Health. (n.d.). Validation of Computational Models in Biomechanics. National Institutes of Health. Retrieved from [Link][15]
ResearchGate. (2024, August 19). Validation of models with experimental data and analysis of discrepancies. ResearchGate. Retrieved from [Link][9]
ResearchGate. (2018, January 1). Cross-Validation. ResearchGate. Retrieved from [Link][4]
Wikipedia. (n.d.). Cross-validation (statistics). Wikipedia. Retrieved from [Link][6]
National Institutes of Health. (2023, December 18). Practical Considerations and Applied Examples of Cross-Validation for Model Development and Evaluation in Health Care: Tutorial. National Institutes of Health. Retrieved from [Link][16]
National Institutes of Health. (2023, January 10). Comparison of In Vitro and In Silico Assessments of Human Galactose-1-Phosphate Uridylyltransferase Coding Variants. National Institutes of Health. Retrieved from [Link][17]
University of Central Arkansas. (n.d.). Chapter 10. Experimental Design: Statistical Analysis of Data. University of Central Arkansas. Retrieved from [Link][18]
SCS TECHNICAL REPORT COLLECTION. (2017, April 28). Validating Computational Models. SCS TECHNICAL REPORT COLLECTION. Retrieved from [Link][19]
ACS Publications. (n.d.). Permeability Benchmarking: Guidelines for Comparing in Silico, in Vitro, and in Vivo Measurements. ACS Publications. Retrieved from [Link][20]
Saylor Academy. (n.d.). Statistics for Analysis of Experimental Data. Saylor Academy. Retrieved from [Link][10]
Defense Technical Information Center. (2015, August 11). Best Practices for Statistically Validating Modeling and Simulation (M&S) Tools Used in Operational Testing. Defense Technical Information Center. Retrieved from [Link][21]
ResearchGate. (2025, October 15). Comparative Assessment of In Vitro and In Silico Methods for Aerodynamic Characterization of Powders for Inhalation. ResearchGate. Retrieved from [Link][22]
Statistics & Data Science. (2018, July 11). Experimental Design and Analysis. Statistics & Data Science. Retrieved from [Link][23]
Biocompare. (2019, December 3). In Vivo, In Vitro, or In Silico: Tips for Choosing a Model System. Biocompare. Retrieved from [Link][24]
ZeClinics. (2022, March 16). Differences between in vitro, in vivo and in silico assays in preclinical research. ZeClinics. Retrieved from [Link][25]
Kranthi Lakum. (n.d.). Statistical techniques for experimental data analysis. Kranthi Lakum. Retrieved from [Link][11]
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Comparative Efficacy of Pyrazole-Based Kinase Inhibitors: A Structural and Kinetic Analysis
Executive Summary The pyrazole scaffold has ascended to the status of a "privileged structure" in modern medicinal chemistry, particularly within the realm of Protein Kinase Inhibitors (PKIs).[1] While traditional scaffo...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The pyrazole scaffold has ascended to the status of a "privileged structure" in modern medicinal chemistry, particularly within the realm of Protein Kinase Inhibitors (PKIs).[1] While traditional scaffolds like quinazolines (e.g., Gefitinib) and pyrimidines (e.g., Imatinib) laid the foundation for targeted therapy, pyrazole-based derivatives are increasingly favored for their superior tunability in physicochemical properties and selectivity profiles.
This guide provides a head-to-head analysis of pyrazole-based inhibitors against established heterocyclic counterparts. We focus on the structural mechanics of ATP-competitive binding, provide a comparative case study of JAK inhibitors (Ruxolitinib vs. Tofacitinib), and detail the drug-target residence time protocol—a critical metric often overlooked in favor of simple IC
values.
Structural & Mechanistic Basis: The Pyrazole Advantage
The Donor-Acceptor Motif
The efficacy of pyrazole-based inhibitors stems from their ability to mimic the adenine ring of ATP. The 1H-pyrazole ring possesses a unique tautomeric nature, allowing it to function simultaneously as a hydrogen bond donor (NH) and acceptor (N2).
Quinazoline/Pyrimidine Limitation: These scaffolds often rely on a single acceptor nitrogen or require bulky substitutions to achieve hinge-region binding.
Pyrazole Advantage: The pyrazole ring can form a bidentate H-bond network with the kinase hinge region (e.g., interacting with the backbone carbonyl and amide nitrogen of residues like Methionine or Threonine). This "anchor" reduces the entropic penalty of binding.
Pharmacophore Visualization
The following diagram illustrates the binding mode differences between a generic Quinazoline inhibitor and a Pyrazole-based inhibitor within the ATP-binding pocket.
Figure 1: Comparative binding modes. The pyrazole scaffold facilitates a dual hydrogen-bond network with the hinge region, often resulting in higher ligand efficiency compared to the single-point interaction typical of basic quinazolines.
Head-to-Head Efficacy Data: JAK Inhibitor Case Study
To demonstrate efficacy objectively, we compare Ruxolitinib (Pyrazole-based) against Tofacitinib (Pyrrolo[2,3-d]pyrimidine-based). While both target the Janus Kinase (JAK) family, the pyrazole scaffold imparts a distinct selectivity profile that influences clinical outcomes.
Selectivity and Potency Profile
Feature
Ruxolitinib (Pyrazole)
Tofacitinib (Pyrrolo-pyrimidine)
Mechanistic Implication
Primary Scaffold
Pyrazole-substituted pyrrolo-pyrimidine
Pyrrolo[2,3-d]pyrimidine
Pyrazole allows specific orientation in the solvent-exposed region.[2]
JAK1 IC
3.3 nM
3.2 nM
Comparable potency against JAK1.
JAK2 IC
2.8 nM
4.1 nM
Ruxolitinib is more potent against JAK2.
JAK3 IC
428 nM
1.6 nM
Tofacitinib is significantly more potent against JAK3.
Selectivity Ratio
JAK1/2 Selective (>100x vs JAK3)
JAK1/3 Selective
Ruxolitinib avoids JAK3-mediated lymphopenia but risks JAK2-related anemia.
Clinical Focus
Myelofibrosis (JAK2 driven)
Rheumatoid Arthritis (JAK1/3 driven)
Scaffold choice dictates indication.
Data synthesized from comparative pharmacological reviews [1, 2].
Analysis
The pyrazole moiety in Ruxolitinib does not merely act as a linker; it positions the molecule to exploit the hydrophobic pocket of JAK2 more effectively than the pyrrolo-pyrimidine core of Tofacitinib alone. This demonstrates that scaffold hopping to pyrazoles is not just about potency, but about fine-tuning the selectivity window to reduce off-target toxicity (e.g., sparing JAK3 in myelofibrosis treatment).
Experimental Validation: Measuring Residence Time
Relying solely on IC
is insufficient for modern drug discovery. The efficacy of pyrazole-based inhibitors is often correlated with Residence Time () —the duration the drug remains bound to the target. A longer allows for sustained inhibition even after systemic clearance.
The "Jump Dilution" Protocol
To validate the kinetic superiority of a pyrazole hit, use the following enzymatic recovery assay. This protocol is superior to standard steady-state assays.
Figure 2: The Jump Dilution workflow. A critical assay for differentiating high-affinity pyrazoles from rapid-off competitors.
ADME & Metabolic Stability
While pyrazoles offer potency, their metabolic profile must be compared to existing compounds.
Oxidative Stability: The pyrazole ring itself is generally robust against oxidative metabolism compared to the electron-rich furan or thiophene rings found in older kinase inhibitors.
CYP Inhibition: Caution is required. N-substituted pyrazoles can sometimes inhibit CYP450 enzymes. However, fusing the pyrazole to a quinazoline or pyridine ring (as seen in Crizotinib ) often mitigates this risk while maintaining solubility.
Solubility: Pyrazoles generally possess lower logP (lipophilicity) than equivalent phenyl-based inhibitors, leading to improved aqueous solubility and oral bioavailability.
References
Comparative Efficacy and Safety of Janus Kinase Inhibitors Used in Alopecia Areata: A Systematic Review and Meta-analysis. NIH / Vertex AI Search Result 1.1.
[Link]
Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story. BMJ / Vertex AI Search Result 1.2.
[Link]
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020). Molecules / Vertex AI Search Result 1.11.
[Link]
Immobilization of Active Kinases for Small Molecule Inhibition Studies (SPR). Bio-Rad / Vertex AI Search Result 1.18.
[Link]
Technical Guide: Comparative Analysis of Intermolecular Interactions in Pyrazole Crystals via Hirshfeld Surface Analysis
Executive Summary Objective: To provide a rigorous, comparative framework for analyzing supramolecular architectures in pyrazole-based crystal structures, shifting beyond traditional geometric analysis to Hirshfeld Surfa...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Objective: To provide a rigorous, comparative framework for analyzing supramolecular architectures in pyrazole-based crystal structures, shifting beyond traditional geometric analysis to Hirshfeld Surface Analysis (HSA).
Context: Pyrazole derivatives are ubiquitous in medicinal chemistry (e.g., Celecoxib, Rimonabant) due to their ability to act as both hydrogen bond donors and acceptors. However, their polymorphism and stability are often governed by weak interactions (C-H...
, ...) that standard X-ray diffraction (XRD) refinement frequently obscures.
Value Proposition: This guide demonstrates how HSA provides a holistic, quantitative, and visual assessment of crystal packing, offering superior resolution of close contacts compared to standard geometric analysis while remaining computationally accessible compared to Quantum Theory of Atoms in Molecules (QTAIM).
Part 1: The Challenge of Pyrazole Crystallography
Standard crystallographic refinement (using tools like SHELX or OLEX2) relies on Geometric Analysis . While effective for identifying strong Hydrogen bonds (e.g., N-H...N), this method has critical limitations for pyrazoles:
Anisotropy Blindness: It treats atoms as points or spheres, ignoring the anisotropic electron density that drives
-stacking in aromatic pyrazole rings.
Threshold Dependence: It relies on arbitrary distance cutoffs (e.g., < 3.0 Å) to define interactions, often missing chemically significant "long-range" forces.
Invisibility of Weak Forces: It struggles to quantify C-H...
interactions, which are major stabilizers in pyrazole crystal lattices.
Comparison Matrix: HSA vs. Alternatives
Feature
Geometric Analysis (Standard XRD)
Hirshfeld Surface Analysis (HSA)
QTAIM / DFT
Primary Output
Bond lengths, angles, torsion
3D Surface maps, 2D Fingerprint plots
Bond critical points, Interaction energies
Scope
Pairwise (Atom-to-Atom)
Holistic (Molecule-in-Crystal)
Electronic/Orbital
Weak Interactions
Often missed or inferred
Clearly visualized (shape index, curvedness)
Highly accurate but abstract
Computational Cost
Negligible
Low (Minutes on standard PC)
High (Hours/Days)
Best For
Routine structure confirmation
Polymorph screening, Packing analysis
Theoretical bonding studies
Part 2: Theoretical Grounding
The Hirshfeld Surface Defined
The Hirshfeld surface is not a simple geometric shell.[1][2] It is defined by the electron density of the molecule ($ \rho_{promolecule} ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
\rho{procrystal} $).[1][2] The surface is constructed where the weight function :
Why this matters: This definition ensures the surface encloses the volume where the molecule's electron density dominates, naturally partitioning the crystal space into non-overlapping molecular volumes.[3]
The
Metric
To compare interactions between different atom types (e.g., N...H vs. C...C), we cannot use raw distance. We must normalize based on van der Waals (vdW) radii.
: Distance from surface to nearest nucleus inside.[4][5]
: Distance from surface to nearest nucleus outside.[4][5]
: van der Waals radius of the atom.
Negative
(Red): Contact distance is shorter than vdW sum (Strong interaction).
C...H: Represents weak steric or edge-to-face interactions.
Part 4: Data Interpretation for Pyrazoles
Visualizing the Surface (
)
In pyrazole derivatives, look for these specific signatures:
Deep Red Spots: Usually located near the Pyrazole-NH (donor) and Pyrazole-N (acceptor). These indicate strong Hydrogen bonds (N-H...N).[7][9]
Faint Red/White Regions: Often seen near the aromatic rings or substituents (e.g., -CH3 groups). These indicate C-H...O or C-H...N interactions.
Shape Index (Bow-ties): Switch the mapping to "Shape Index." Look for adjacent red and blue triangles (bow-tie patterns). This is the diagnostic signature of
- stacking between pyrazole rings.
Decoding the Fingerprint Plot
The 2D fingerprint plot is a topographic map of interactions.
Feature Shape
Interaction Type
Typical Pyrazole Interpretation
Sharp Spikes
Strong H-bonds
N-H...N (Bottom left of plot). One spike = donor; Two spikes = donor + acceptor role.
"Wings"
C-H...
C-H...C . These appear as lateral wings at higher values.
Central Bulk
vdW / H...H
H...H . The broad green area in the center. Usually the largest % contributor (30-50%).
Central Green Spot
- Stacking
C...C . A distinct region on the diagonal ( Å).
Quantitative Analysis (Example Data)
Based on aggregate data from pyrazole crystal studies (e.g., Spackman et al., Ref 1; Seth et al., Ref 2).
A typical stable pyrazole pharmaceutical crystal will exhibit a contribution profile similar to:
N...H: 15 - 25% (Directional anchoring, determines the lattice motif).
C...H: 10 - 15% (Weak stabilizers).
C...C: 2 - 5% (Stacking).
Decision Logic for Researchers:
If your N...H contribution is <10% but C...C is >8%, your pyrazole is likely packing in a "stacking-dominant" motif rather than a "hydrogen-bond dominant" motif, which significantly alters solubility and melting point.
Part 5: References
Spackman, M. A., & Jayatilaka, D. (2009).[2] Hirshfeld surface analysis.[1][2][6][7][8][9][10][11][12] CrystEngComm, 11(1), 19-32. Link
McKinnon, J. J., Spackman, M. A., & Mitchell, A. S. (2004). Novel tools for visualizing and exploring intermolecular interactions in molecular crystals.[2][3][13] Acta Crystallographica Section B: Structural Science, 60(6), 627-668. Link
Spackman, P. R., et al. (2021).[2][8] CrystalExplorer: a program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals.[2][13] Journal of Applied Crystallography, 54(3). Link
Seth, S., et al. (2011). Structural elucidation and contribution of intermolecular interactions in pyrazole derivatives: Insights from X-ray and Hirshfeld surface analysis. Journal of Molecular Structure, 994(1-3), 117-124. Link
Executive Summary This guide outlines the validated disposal protocols for 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile (CAS: 16617-46-2 / similar analogs).[1][2] As a nitrogen-rich heterocyclic nitrile widely use...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide outlines the validated disposal protocols for 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile (CAS: 16617-46-2 / similar analogs).[1][2] As a nitrogen-rich heterocyclic nitrile widely used in kinase inhibitor synthesis, this compound presents specific risks regarding cyanide evolution under acidic conditions and nitrogen oxide (NOx) generation during combustion.[1]
Immediate Operational Directive:
NEVER dispose of this compound down the drain.[2][3]
NEVER mix this compound with acidic waste streams (Risk of HCN evolution).[2]
ALWAYS segregate as "Organic Hazardous Waste" for high-temperature incineration.[1][2]
Chemical Safety Profile & Risk Assessment
Before disposal, the chemical nature of the waste must be understood to prevent incompatible mixing.[1][2]
Feature
Description
Disposal Implication
Functional Group
Nitrile (-CN) attached to Pyrazole
CRITICAL: Hydrolysis in strong acids can release Hydrogen Cyanide (HCN) gas.[1][2] Waste must remain pH neutral or basic.
Heterocycle
Aminopyrazole & Pyridine
High nitrogen content.[1][2] Incineration requires facilities with scrubbers to capture NOx emissions.
Physical State
Solid (Powder)
Dust generation risk.[1][2][4] Inhalation hazard (STOT SE 3). Double-bagging required.[1][2]
The most common cause of laboratory accidents involving nitriles is improper segregation.[2] You must establish a "Self-Validating" workflow where the waste container itself prevents error.
The "Acid-Lock" Protocol
To ensure safety, this compound must be designated to a waste stream that is explicitly Non-Acidic .
Labeling: Mark all waste containers: "CONTAINS NITRILES - NO ACIDS."
pH Check: Periodically check liquid waste containers with pH paper to ensure neutrality (pH 6-8).[2]
Visual Workflow: Waste Decision Matrix
The following diagram illustrates the logical flow for segregating this specific compound.
Figure 1: Decision matrix for segregating nitrile-containing waste. Note the critical control point at the pH check to prevent HCN formation.
Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Compound or Spill Debris)
Containment: Place the solid material into a clear polyethylene bag (minimum 4 mil thickness).
Secondary Containment: Place the first bag into a second bag (Double-Bagging). This prevents dust release during transport, which is critical for aminopyrazoles that may be respiratory irritants.[2]
Labeling: Affix a hazardous waste tag.
Constituents: "5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile" (Do not use abbreviations).[1][2]
Storage: Store in a closed container compatible with organics (HDPE drum) until pickup.
Final Disposal:High-Temperature Incineration. The facility must be capable of 1000°C+ combustion to fully oxidize the nitrile to CO2 and N2/NOx, preventing environmental leaching.
Applicability: Filtrates from synthesis, HPLC waste.[1][2]
Solvent Compatibility: Determine if the carrier solvent is Halogenated (e.g., Dichloromethane) or Non-Halogenated (e.g., DMSO, Ethanol).[1][2]
The pH Strike Test: Dip a pH strip into the waste solution.
If Acidic (pH < 6): Slowly add saturated Sodium Bicarbonate (NaHCO3) or dilute Sodium Hydroxide (NaOH) until pH is 7–9.[2] Reasoning: This locks the cyanide group as a stable nitrile or salt, preventing volatility.[2]
Transfer: Pour into the appropriate High-Density Polyethylene (HDPE) carboy (Halogenated or Non-Halogenated).
Headspace: Leave 10% headspace in the container to allow for expansion.
Cap: Ensure the cap is vented if there is any risk of slow evolution of gas, otherwise seal tightly.[2]
Protocol C: Contaminated Glassware & Sharps
Rinsing: Triple-rinse glassware with a solvent capable of dissolving the compound (Acetone or Methanol).
Rinsate Disposal: Treat the rinse solvent as Protocol B (Liquid Waste).
Glass Disposal: Once triple-rinsed, the glass is considered "RCRA Empty" and can be disposed of in standard broken glass boxes (unless P-listed, see Section 5).
Emergency Procedures: Spill Response
In the event of a powder spill outside a fume hood:
Evacuate & PPE: Clear the immediate area. Don nitrile gloves, lab coat, and N95/P100 respirator (dust inhalation is the primary acute risk).[1][2]
Dry Cleanup (Preferred):
Cover the spill with a damp paper towel to suppress dust.
Scoop material using a plastic spatula into a waste bag.
Why? Avoids creating large volumes of contaminated liquid.[7]
Wet Cleanup (Secondary):
If the surface must be washed, use water and soap.[2][4][8]
WARNING: Do not use bleach (Hypochlorite) immediately on concentrated amine/nitrile spills without ventilation, as chloramines can form.[2] Use soapy water first.
Regulatory Framework (RCRA Compliance)
Waste Classification:
This specific CAS (16617-46-2) is not explicitly listed on the EPA RCRA P-List (Acutely Hazardous) or U-List.[1][2]
However, it must be characterized by the generator.[2] Due to the nitrile and aminopyrazole functionality, it is treated as a Characteristic Hazardous Waste (Toxicity).[2]
Waste Codes:
If dissolved in flammable solvents: D001 (Ignitable).
If the waste stream contains halogenated solvents: F002 .
General recommendation: Manage as Non-RCRA Regulated Hazardous Waste (if no solvents) or D001/F003 (if solvents present), ensuring it goes to incineration.[2]
Self-Validation Check:
Before handing over waste to EHS/Disposal Services, ask: “If I add acid to this bin, will it generate gas?” If the answer is yes, you have failed the segregation protocol.[1] Neutralize it first.
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[2] National Academies Press. [Link]1][2]
U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[Link]1][2]
Fisher Scientific. (2021). Safety Data Sheet: 3-Amino-4-pyrazolecarbonitrile (Analogous Structure).[1][2]][2]">https://www.fishersci.com[1][2]
PubChem. (2023). Compound Summary: 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile (Structural Analog Safety Profile).[1][2] National Library of Medicine. [Link]1][2]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Personal protective equipment for handling 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile
CAS: 72816-14-9[1]
Executive Safety Summary
Substance Identity: 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile
CAS Registry Number: 72816-14-9
Chemical Class: Functionalized Aminopyrazole / Heterocyclic Nitrile
Physical State: Solid (Crystalline powder)[1]
As a Senior Application Scientist, I must emphasize that while this specific intermediate is a critical scaffold in kinase inhibitor synthesis (e.g., p38 MAP kinase pathways), its safety profile requires a nuanced approach. Unlike simple organic solvents, this compound combines a bioactive heterocyclic core with a nitrile functionality .
Critical Hazard Analysis:
Bioactivity: Aminopyrazoles are privileged structures in medicinal chemistry, designed to interact with biological enzymes. Treat this compound as a suspected bioactive agent with potential for systemic toxicity if absorbed.
Dust Inhalation: The primary exposure vector is aerosolized dust during weighing.
Ocular Risk: Structural analogs (e.g., 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile) are classified as causing serious eye damage (Category 1) or irritation (Category 2).[1] You must assume this compound poses a significant risk of corneal injury.
Nitrile Risks: While stable under normal conditions, metabolic processing or extreme chemical hydrolysis can theoretically release cyanide species, though the immediate risk is acute toxicity (H302) and irritation (H315, H335).
Hierarchy of Controls & Risk Assessment
Before selecting PPE, you must validate your engineering controls. PPE is the last line of defense, not the first.
Engineering Control Verification (Mandatory)
Control System
Requirement
Validation Method
Primary Containment
Chemical Fume Hood
Face velocity 0.5 m/s (100 fpm) . Sash at working height (18").
Powder Handling
Static Control
Use an ionizing fan or anti-static gun during weighing to prevent "fly-away" powder.[1]
Waste Stream
Segregation
Designated "Solid Hazardous Waste" container. Do NOT mix with strong acids (risk of HCN evolution).
Personal Protective Equipment (PPE) Matrix
The following selection matrix is based on permeation resistance data for heterocyclic amines and standard laboratory solvents.
PPE Decision Logic
Figure 1: PPE Selection Workflow based on physical state.[1] Note that solubilized compounds carry the permeation risks of the solvent carrier.
Detailed PPE Specifications
Protection Zone
Recommended Equipment
Technical Justification
Hand Protection (Solid)
Disposable Nitrile (0.11 mm / 4 mil)
Sufficient for incidental contact with solids.[1] Pyrazoles in solid form do not permeate nitrile rapidly.
Hand Protection (Solution)
Double Nitrile or Barrier Laminate
If dissolved in DMSO : Nitrile is acceptable (Breakthrough >480 min). If dissolved in DCM (Dichloromethane) : Nitrile fails (<5 min). Use PVA or Silver Shield laminate gloves.
Eye Protection
Chemical Splash Goggles (Indirect Vent)
Critical: Safety glasses are insufficient. Fine powders can bypass side shields and cause severe corneal abrasion or chemical burns.
Respiratory
N95 (minimum) or P100
If working outside a hood (not recommended) or handling large quantities, a P100 particulate respirator is required to prevent inhalation of bioactive dust.
Body Protection
Lab Coat (Cotton/Poly) + Tyvek Sleeves
Standard lab coat. Use disposable Tyvek sleeves if weighing >100mg to prevent cuff contamination.
Operational Protocols: Step-by-Step
Protocol A: Weighing & Transfer (High Risk Phase)
The highest risk of exposure occurs during the transfer of the dry solid due to static charge and aerosolization.
Preparation:
Place a disposable balance shield or draft guard inside the fume hood.
Pre-label your receiving vessel (tared vial).
Static Check: If the powder appears "flighty" (clinging to spatula), use an anti-static gun on the vial and spatula before proceeding.
Transfer:
Wear double nitrile gloves .
Transfer solid using a micro-spatula. Do not pour from the source bottle.
Self-Validating Step: Wipe the exterior of the receiving vial with a Kimwipe dampened with methanol before removing it from the hood. If the wipe shows color/residue, the container is contaminated.
Solubilization (If applicable):
Add solvent (e.g., DMSO) inside the hood.
Cap immediately.[2][3][4] Once in solution, the risk shifts from inhalation to dermal absorption.
Protocol B: Emergency Spill Response
Scenario: You have spilled ~500mg of powder on the benchtop.
Figure 2: Emergency Response Workflow. The "Wet Wipe" method is critical to prevent generating toxic dust during cleanup.
Cleanup Specifics:
Do not dry sweep. This generates dust.
Cover the spill with paper towels dampened with water or ethanol.
Scoop up the wet slurry and place it in a hazardous waste bag.
Wipe the area three times with soap and water.
Disposal & Deactivation
Waste Classification: This material is a nitrogen-containing organic heterocycle.[1] It must be treated as Hazardous Chemical Waste .
Segregation:
Solid Waste: Double-bagged in clear polyethylene bags, labeled with full chemical name.
Liquid Waste: Segregate into "Organic Solvent Waste."
Sharps: Any spatula or needle contaminated with this compound must go into a sharps container, not trash.
Destruction: Incineration is the preferred method for ultimate disposal to ensure thermal decomposition of the pyrazole and nitrile moieties.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 79256, 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile (Analog). Retrieved from [Link][1]
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132). Retrieved from [Link][1]
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).[5] Retrieved from [Link]